4-Ethyl-2-methoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWNEIVBYREQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047038 | |
| Record name | 4-Ethyl-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless, oily liquid, warm, sweet, spicy, medicinal odour | |
| Record name | 4-Ethyl-2-methoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-Ethylguaiacol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
235.00 to 236.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Ethyl-2-methoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water; miscible in oils, miscible (in ethanol) | |
| Record name | 4-Ethylguaiacol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.056-1.066 | |
| Record name | 4-Ethylguaiacol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/594/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2785-89-9, 29760-89-2 | |
| Record name | 4-Ethylguaiacol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2785-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylguaiacol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylguaiacol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029760892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethyl-2-methoxyphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82313 | |
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| Record name | Phenol, 4-ethyl-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Ethyl-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylguaiacol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYLGUAIACOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9NFD83BJ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Ethyl-2-methoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-7 °C | |
| Record name | 4-Ethyl-2-methoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
"4-Ethyl-2-methoxyphenol" physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Ethyl-2-methoxyphenol
Abstract
This compound, also known as 4-ethylguaiacol, is a phenolic compound with significant applications in the food and fragrance industries. It is a key aroma component found in various foods and beverages, including red wine and coffee, and is also used as a smoke flavoring.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols, safety information, and analytical methodologies. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
This compound is a member of the methoxyphenols class of organic compounds.[2] It is characterized by a methoxy group attached to the benzene ring of a phenol moiety.[2] The compound typically appears as a clear, colorless to light yellow liquid with a warm, sweet, and spicy medicinal odor.[1][3]
Identifiers and General Properties
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-Ethylguaiacol, 2-Methoxy-4-ethylphenol, p-Ethylguaiacol | [1][3][4] |
| CAS Number | 2785-89-9 | [1][4] |
| Molecular Formula | C₉H₁₂O₂ | [1][3][4] |
| Molecular Weight | 152.19 g/mol | [1][3] |
| Appearance | Clear colorless to light yellow liquid | [1][5] |
| Odor | Warm, sweet, spicy, medicinal | [1][3] |
Physical Properties
| Property | Value | Conditions | Source |
| Melting Point | -7 °C to 15 °C | [1][3][5] | |
| Boiling Point | 234 - 236 °C | @ 760.00 mm Hg | [1][3][5] |
| Density | 1.063 g/mL | at 25 °C | [1] |
| Refractive Index | n20/D 1.528 | [1] | |
| Flash Point | 107 °C / 224 °F | [5] | |
| pKa | 10.31 ± 0.18 | Predicted | [1] |
| LogP | 2.18 - 2.434 | Estimated | [1] |
Solubility
| Solvent | Solubility | Source |
| Water | 693.8 mg/L @ 25 °C (estimated) | |
| Chloroform | Slightly soluble | [1] |
| Methanol | Slightly soluble | [1] |
| Ethanol | Miscible | [3] |
| Oils | Miscible | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Infrared (IR) Spectroscopy: The NIST Chemistry WebBook provides access to the IR spectrum of this compound, which is part of the Coblentz Society's evaluated infrared reference spectra collection.[6]
-
Mass Spectrometry (MS): Mass spectral data (electron ionization) for this compound is also available through the NIST Chemistry WebBook.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR data are available from commercial suppliers like ChemicalBook.[7]
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of this compound involves the following steps:
-
Starting with ortho-dichloro ethylphenol.
-
Heating the starting material with Ethyl benzyl disulfonic acid and an aqueous alkali at a temperature of 180-200°C.
-
Following the heating step with a single methylation to yield this compound.[1]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This compound can be analyzed using a reverse-phase HPLC method.[8]
-
Column: Newcrom R1 HPLC column.[8]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[8]
-
Mass Spectrometry (MS) Compatibility: For applications compatible with mass spectrometry, phosphoric acid should be replaced with formic acid in the mobile phase.[8]
-
UPLC Applications: For faster Ultra-Performance Liquid Chromatography (UPLC) applications, columns with smaller 3 µm particles are available.[8]
-
Scalability: This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[8]
Caption: General workflow for the HPLC analysis of this compound.
Safety and Hazard Information
This compound is considered hazardous and requires careful handling.[5][9]
GHS Hazard Classification
-
Acute Oral Toxicity: Category 4 (Harmful if swallowed).[3][5]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][5]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[3][5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation), targeting the respiratory system.[3][5]
Precautionary Measures and Handling
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5][9] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[9]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[5][9] Avoid breathing dust, fume, gas, mist, vapors, or spray.[5] Use only outdoors or in a well-ventilated area.[5]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[9] Recommended storage temperature is 2-8°C.[1]
-
Incompatible Materials: Avoid contact with bases, strong oxidizing agents, acid anhydrides, and acid chlorides.[5]
Caption: Logical relationships between hazards and safety precautions for this compound.
Conclusion
This compound is a compound with well-defined physical and chemical properties. Its characteristic aroma has led to its use in the food and flavor industries. The information presented in this guide, including its properties, analytical methods, and safety precautions, provides a valuable resource for researchers and scientists working with this compound. Adherence to the outlined safety and handling protocols is essential to ensure safe laboratory practices.
References
- 1. This compound | 2785-89-9 [chemicalbook.com]
- 2. Showing Compound this compound (FDB019887) - FooDB [foodb.ca]
- 3. 4-Ethylguaiacol | C9H12O2 | CID 62465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. Phenol, 4-ethyl-2-methoxy- [webbook.nist.gov]
- 7. This compound(2785-89-9)IR [chemicalbook.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 4-Ethyl-2-methoxyphenol (CAS: 2785-89-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2-methoxyphenol, also known as 4-ethylguaiacol, is a naturally occurring phenolic compound found in various plants and is a significant contributor to the aroma of many foods and beverages, including red wine and soy sauce.[1][2] Beyond its sensory properties, this molecule has garnered increasing interest in the scientific community for its potential therapeutic applications, primarily attributed to its antioxidant and anti-inflammatory activities.[1][3][4] This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, synthesis and purification, analytical methodologies, and biological activities, with a focus on its mechanism of action.
Physicochemical Properties
This compound is a clear, colorless to light yellow liquid with a characteristic spicy, smoky, and clove-like odor.[1][5] A comprehensive summary of its physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2785-89-9 | [1][6] |
| Molecular Formula | C₉H₁₂O₂ | [1][6] |
| Molecular Weight | 152.19 g/mol | [1][6] |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Melting Point | 15 °C | [1] |
| Boiling Point | 234-236 °C | [1] |
| Density | 1.063 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.528 | [1] |
| Solubility | Slightly soluble in chloroform and methanol | [1] |
| pKa | 10.31 ± 0.18 (Predicted) | [1] |
| LogP | 2.18 | [1] |
Synthesis and Purification
A common synthetic route to this compound involves a two-step process starting from guaiacol: Friedel-Crafts acylation followed by a reduction reaction.
Experimental Protocol: Synthesis
Step 1: Friedel-Crafts Acylation of Guaiacol
-
To a stirred solution of guaiacol (1 equivalent) in a suitable solvent such as dichloromethane or nitrobenzene, add a Lewis acid catalyst like aluminum chloride (AlCl₃) (1.1 equivalents) at 0 °C.
-
Slowly add acetyl chloride (1.1 equivalents) to the mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-acetyl-2-methoxyphenol.
Step 2: Clemmensen Reduction of 4-Acetyl-2-methoxyphenol
-
To a flask containing amalgamated zinc (prepared by treating zinc granules with a mercuric chloride solution), add concentrated hydrochloric acid.
-
Add the crude 4-acetyl-2-methoxyphenol obtained from the previous step to the flask.
-
Heat the mixture to reflux for 4-6 hours. Add more hydrochloric acid as needed during the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.
Experimental Protocol: Purification
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
An alternative high-purity purification method involves the formation of a calcium complex.[4][7]
-
Slowly add a solution of crude this compound in a suitable solvent to a saturated solution of calcium hydroxide with stirring.
-
A precipitate of the calcium complex of this compound will form.
-
Filter the precipitate and wash it with deionized water and ethanol.
-
Dry the complex under vacuum.
-
The purified this compound can be recovered from the complex by thermal decomposition or by acidification followed by extraction.[4][7]
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the identification and quantification of this compound.
Experimental Protocol:
-
Sample Preparation: Dilute the sample containing this compound in a suitable solvent like methanol or dichloromethane. Derivatization with a silylating agent (e.g., BSTFA) can be performed to improve chromatographic performance.[8][9]
-
GC Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically used.[10]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Expected Results: The mass spectrum of this compound will show a molecular ion peak at m/z 152, along with characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound. Spectroscopic data can be found in various chemical databases.[11]
Biological Activities and Signaling Pathways
This compound exhibits notable antioxidant and anti-inflammatory properties.
Antioxidant Activity
The phenolic hydroxyl group in this compound enables it to act as a potent free radical scavenger. Its antioxidant capacity can be evaluated using various in vitro assays.
Experimental Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [1][12]
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the stock solution.
-
In a 96-well plate, add 100 µL of each dilution to a well.
-
Add 100 µL of a 0.1 mM methanolic solution of DPPH to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: [1][12]
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound.
-
In a 96-well plate, add 10 µL of each dilution to a well.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity.
-
Anti-inflammatory Activity and Signaling Pathways
Recent studies have elucidated the anti-inflammatory mechanism of this compound, demonstrating its ability to modulate key inflammatory signaling pathways. In lipopolysaccharide (LPS)-stimulated THP-1 cells, 4-ethylguaiacol has been shown to mitigate the inflammatory response by activating the Nrf2/HO-1 and AMPK/SIRT1 pathways while inhibiting the activation of NF-κB and AP-1.[3][4] This leads to a significant reduction in the production of pro-inflammatory cytokines.
Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound.
Caption: Anti-inflammatory signaling pathway of this compound.
Potential Anticancer Activity
While direct studies on the anticancer activity of this compound are limited, related methoxyphenol compounds have been shown to induce apoptosis in cancer cells. The molecular mechanisms often involve the modulation of key signaling pathways such as STAT3 and NF-κB, and the activation of caspases.
Experimental Protocol: Western Blot for Apoptosis Markers [5][7][13][14][15]
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a colon or breast cancer cell line) and treat with varying concentrations of this compound for 24-48 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein expression to a loading control such as β-actin or GAPDH.
-
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile phenolic compound with significant potential beyond its role as a flavoring agent. Its well-documented antioxidant and anti-inflammatory properties, mediated through the modulation of the NF-κB and Nrf2 signaling pathways, make it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory diseases and potentially cancer. This guide provides a foundational resource for researchers to design and execute robust experimental plans to further explore the promising biological activities of this molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory Mechanism Involved in 4-Ethylguaiacol-Mediated Inhibition of LPS-Induced Inflammation in THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 4-Ethylguaiacol | C9H12O2 | CID 62465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Spectral Data Analysis of 4-Ethyl-2-methoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Ethyl-2-methoxyphenol (CAS No. 2785-89-9), a significant compound in flavor chemistry and a potential building block in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Quantitative Spectral Data Summary
The spectral data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.
¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.84 | d | 1H | Ar-H |
| 6.70 | d | 1H | Ar-H |
| 6.67 | dd | 1H | Ar-H |
| 5.65 | s (br) | 1H | -OH |
| 3.86 | s | 3H | -OCH₃ |
| 2.58 | q | 2H | -CH₂- |
| 1.21 | t | 3H | -CH₃ |
¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 146.5 | C-O (Ar) |
| 144.8 | C-OH (Ar) |
| 133.2 | C-Et (Ar) |
| 120.5 | CH (Ar) |
| 113.8 | CH (Ar) |
| 108.9 | CH (Ar) |
| 55.9 | -OCH₃ |
| 28.6 | -CH₂- |
| 15.9 | -CH₃ |
Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3450 | Strong, Broad | O-H Stretch (Phenolic) |
| 3050-2850 | Medium | C-H Stretch (Aromatic and Aliphatic) |
| 1610, 1514, 1465 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| 1265, 1035 | Strong | C-O Stretch (Aryl Ether) |
| 815 | Strong | C-H Bend (Out-of-plane, Aromatic) |
Mass Spectrometry (MS) Data - Electron Ionization (EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 152 | 100 | [M]⁺ (Molecular Ion) |
| 137 | 85 | [M - CH₃]⁺ |
| 109 | 20 | [M - C₂H₅ - CO]⁺ or [M - CH₃ - CO]⁺ |
| 77 | 15 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the spectral analysis of this compound. These protocols are based on established analytical techniques for phenolic compounds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio. Proton decoupling is applied to obtain singlet peaks for all carbon atoms.
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CDCl₃).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is used.
-
Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is acquired first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then analyzed for characteristic absorption bands.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane or methanol.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound, and the mass spectrum corresponding to that peak is analyzed for the molecular ion and fragmentation pattern.
Visualizations
The following diagrams illustrate the logical workflow of spectral data analysis and a proposed fragmentation pathway for this compound in mass spectrometry.
Caption: General workflow for the spectral analysis of a chemical compound.
Caption: Proposed primary fragmentation of this compound in EI-MS.
References
The Prevalence of 4-Ethyl-2-methoxyphenol in Foods and Beverages: A Technical Overview
An in-depth guide for researchers, scientists, and drug development professionals on the natural occurrence, formation, and analysis of the potent aroma compound, 4-Ethyl-2-methoxyphenol.
Introduction
This compound (4-EG), also known as 4-ethylguaiacol, is a volatile phenolic compound that significantly influences the sensory profile of a wide array of foods and beverages.[1] Characterized by its distinctive spicy, clove-like, and sometimes smoky or medicinal aroma, 4-EG can be a desirable flavor component at low concentrations, while at higher levels, it is often considered an indicator of spoilage, particularly in the wine and beer industries.[2][3] This technical guide provides a comprehensive overview of the natural occurrence of 4-EG in various consumables, its pathways of formation, and detailed analytical methodologies for its quantification.
Natural Occurrence and Quantitative Data
This compound has been identified in a diverse range of food and beverage matrices. Its presence is most prominently documented in fermented products, beverages derived from roasted beans, and smoked foods. The concentration of 4-EG can vary significantly depending on the raw materials, processing methods, and microbial activity involved. A summary of reported quantitative data is presented in Table 1.
| Food/Beverage | Concentration Range | Mean Concentration | Notes | Source(s) |
| Red Wine | 1 µg/L - 437 µg/L | 99 µg/L | Concentrations can vary based on grape variety, winemaking practices, and the presence of Brettanomyces yeast.[2][4] | [2] |
| Coffee (Robusta) | Higher than Arabica | Not specified | Generally found in higher concentrations in Robusta coffee beans compared to Arabica.[5] | [5] |
| Coffee (Arabica) | Present | Not specified | Detected in Arabica coffee, with levels influenced by roasting conditions.[5][6] | [5][6] |
| Beer | Detected, not quantified | Not specified | Presence is often associated with fermentation by Brettanomyces yeast. | |
| Smoked Meat Products | Present | Not specified | Contributes to the characteristic smoky aroma; levels depend on the smoking process.[7][8] | [7][8] |
| Fermented Sour Soup | Present | Not specified | Formed during the post-fermentation period.[9] | [9] |
| Chinese Cinnamon | Detected, not quantified | Not specified | A potential contributor to the spice's aromatic profile.[5] | [5] |
| Bell Peppers (Red & Yellow) | Detected, not quantified | Not specified | Has been identified as a volatile component.[5] | [5] |
| Sesame | Detected, not quantified | Not specified | Found in sesame products.[5] | [5] |
| Green Tea | Detected, not quantified | Not specified | A minor volatile constituent. |
Table 1: Quantitative and Qualitative Occurrence of this compound in Various Foods and Beverages.
Formation of this compound
The primary pathway for the formation of 4-EG in fermented foods and beverages involves the microbial transformation of precursor compounds, specifically ferulic acid. This process is predominantly carried out by certain species of yeast, most notably of the genus Brettanomyces (also known as Dekkera), and some lactic acid bacteria.[10][11] The formation is a two-step enzymatic reaction.
Figure 1: Biosynthetic pathway of this compound from ferulic acid by microorganisms.
In non-fermented products like smoked foods, 4-EG is formed through the pyrolysis of lignin, a major component of wood, during the smoking process.[8] In coffee, its presence is attributed to the thermal degradation of ferulic acid during the roasting of the beans.[6]
Experimental Protocols for Analysis
The accurate quantification of this compound in complex food and beverage matrices requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed method, often coupled with a prior extraction and concentration step.
Protocol 1: Determination of 4-EG in Wine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a liquid-liquid extraction method.[12]
1. Sample Preparation (Liquid-Liquid Extraction): a. To 10 mL of wine in a screw-cap glass tube, add a suitable internal standard (e.g., 4-ethylphenol-d7). b. Add 2 mL of a pentane/diethyl ether (2:1, v/v) mixture. c. Vigorously shake the tube for 5 minutes. d. Centrifuge at 3000 rpm for 5 minutes to separate the phases. e. Carefully transfer the upper organic layer to a clean vial. f. Repeat the extraction (steps b-e) two more times and combine the organic extracts. g. Concentrate the combined extract to a final volume of approximately 200 µL under a gentle stream of nitrogen.
2. GC-MS Analysis: a. Gas Chromatograph: Agilent 7890A or equivalent. b. Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness). c. Injector: Splitless mode, 250 °C. d. Oven Program: Start at 40 °C (hold for 2 min), ramp to 240 °C at 3 °C/min (hold for 10 min). e. Carrier Gas: Helium at a constant flow rate of 1 mL/min. f. Mass Spectrometer: Agilent 5975C or equivalent. g. Ionization: Electron Impact (EI) at 70 eV. h. Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for 4-EG (e.g., m/z 152, 137, 107) and the internal standard.
Protocol 2: Analysis of 4-EG in Beer by Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS
This protocol is adapted from methodologies for volatile analysis in beer.[13][14]
1. Sample Preparation (HS-SPME): a. Degas the beer sample by sonication or by pouring it back and forth between two beakers. b. Place 5 mL of the degassed beer into a 20 mL headspace vial. c. Add 1.5 g of NaCl to enhance the release of volatile compounds. d. Add a suitable internal standard. e. Seal the vial with a PTFE-lined septum. f. Equilibrate the sample at 40 °C for 15 minutes with agitation. g. Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 30 minutes at 40 °C.
2. GC-MS Analysis: a. Gas Chromatograph: As in Protocol 1. b. Column: As in Protocol 1. c. Injector: Splitless mode, 250 °C. Desorb the SPME fiber for 5 minutes. d. Oven Program: As in Protocol 1. e. Carrier Gas: As in Protocol 1. f. Mass Spectrometer: As in Protocol 1. g. Ionization and Acquisition: As in Protocol 1.
Analytical Workflow Visualization
The general workflow for the analysis of this compound in food and beverage samples can be visualized as a series of sequential steps, from sample collection to data analysis.
Figure 2: General analytical workflow for the determination of this compound.
Conclusion
This compound is a key aroma compound with a significant presence in a variety of foods and beverages. Its formation is primarily linked to microbial activity in fermented products and thermal degradation during processes like roasting and smoking. The concentration of 4-EG is a critical parameter for quality control in the food and beverage industry. The analytical methods outlined in this guide, particularly GC-MS coupled with appropriate sample preparation techniques, provide a robust framework for the accurate and sensitive quantification of this important volatile phenol. Further research into the occurrence of 4-EG in a wider range of food products and the factors influencing its formation will continue to be of great interest to food scientists, researchers, and professionals in related fields.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound this compound (FDB019887) - FooDB [foodb.ca]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 2785-89-9 [chemicalbook.com]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. Effects of post-fermentation on the flavor compounds formation in red sour soup - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beer volatile analysis: optimization of HS/SPME coupled to GC/MS/FID [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Microbial Synthesis of 4-Ethyl-2-methoxyphenol: A Technical Guide to its Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the microbial biosynthesis of 4-Ethyl-2-methoxyphenol (4-EMP), also known as 4-Ethylguaiacol (4-EG). This phenolic compound, recognized for its characteristic smoky and spicy aroma in fermented beverages, is gaining attention for its potential pharmacological activities, making its biotechnological production a topic of significant interest. This document details the core biosynthetic pathway, presents quantitative data from various microbial producers, outlines key experimental protocols, and discusses the broader applications of this molecule.
The Core Biosynthetic Pathway: From Ferulic Acid to 4-Ethylguaiacol
The microbial production of 4-Ethylguaiacol is predominantly a two-step enzymatic conversion starting from ferulic acid, a common phenolic acid found in plant cell walls. This pathway has been identified in a variety of microorganisms, including yeasts (e.g., Brettanomyces, Candida) and bacteria (e.g., Lactobacillus).
The pathway proceeds as follows:
-
Decarboxylation: The first step involves the non-oxidative decarboxylation of ferulic acid to form an intermediate, 4-vinylguaiacol (4-VG). This reaction is catalyzed by the enzyme phenolic acid decarboxylase (PAD) , also known as ferulic acid decarboxylase (FDC) .
-
Reduction: The second and final step is the reduction of the vinyl side chain of 4-vinylguaiacol to an ethyl group, yielding 4-ethylguaiacol. This conversion is carried out by the enzyme vinylphenol reductase (VPR) .
While this core pathway is conserved, the presence and efficiency of these enzymes vary significantly among different microbial species and even strains. Some microorganisms, like certain strains of Candida etchellsii, can only perform the first step, converting ferulic acid to 4-vinylguaiacol, but not the subsequent reduction to 4-ethylguaiacol.[1][2] Conversely, some atypical strains of Candida versatilis have been found to convert 4-vinylguaiacol to 4-ethylguaiacol but cannot produce 4-vinylguaiacol from ferulic acid.[1][2]
Quantitative Data on 4-Ethylguaiacol Production
The production of 4-ethylguaiacol varies widely depending on the microorganism, substrate concentration, and fermentation conditions. The following table summarizes quantitative data from various studies. It is important to note that direct comparisons can be challenging due to differences in experimental setups.
| Microorganism | Precursor(s) | 4-EG Concentration | Conditions | Reference(s) |
| Brettanomyces bruxellensis (Strain 216) | Endogenous in Pinot noir wine | > 1.0 mg/L | Wine fermentation | [3] |
| Brettanomyces bruxellensis (Strain Vin 5) | Endogenous in Pinot noir wine | > 1.0 mg/L | Wine fermentation | [3] |
| Brettanomyces bruxellensis (multiple strains) | Endogenous in beer wort | Above threshold of detection | Beer fermentation | [4] |
| Brettanomyces bruxellensis (ISA 2211) | Endogenous in grape must | ~150 µg/L | Wine fermentation and storage | [5] |
| Candida guilliermondii | Ferulic Acid | Detected | Miso/Soy sauce fermentation | [1][2] |
| Candida fermentati | Ferulic Acid | Detected | Miso/Soy sauce fermentation | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 4-ethylguaiacol biosynthesis.
Vinylphenol Reductase (VPR) Enzyme Assay
This protocol is adapted from the characterization of VPR in Brettanomyces bruxellensis.[2][6]
Objective: To determine the activity of vinylphenol reductase in a microbial cell extract.
Materials:
-
Microbial cell extract
-
50 mM Phosphate buffer (pH 6.0)
-
4-vinylguaiacol (substrate)
-
NADH (cofactor)
-
Bovine Serum Albumin (BSA) for standard curve
-
Bradford reagent for protein quantification
-
Gas chromatograph (GC) for product detection
Procedure:
-
Preparation of Cell Extract:
-
Culture the microorganism (e.g., B. bruxellensis) in a suitable medium (e.g., YPD) at 27°C for 72 hours.
-
Harvest cells by centrifugation (e.g., 1500 x g for 10 minutes at 4°C).
-
Wash the cell pellet with 40 mM phosphate buffer (pH 7.3).
-
Resuspend the cells in the same buffer and disrupt them using a method such as bead beating or sonication.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant, which is the crude cell extract.
-
Determine the total protein concentration of the extract using the Bradford method with BSA as a standard.
-
-
Enzyme Reaction:
-
Prepare a 1 mL reaction mixture containing:
-
50 mM phosphate buffer (pH 6.0)
-
2 mM 4-vinylguaiacol
-
0.5 mM NADH
-
-
Start the reaction by adding 20 µL of the cell extract.
-
Incubate the reaction mixture at 37°C for 4 minutes.
-
Stop the reaction by immersing the reaction tube in hot water for 10 minutes.
-
-
Product Quantification:
-
Analyze the reaction mixture for the presence and quantity of 4-ethylguaiacol using a gas chromatograph.
-
A negative control using a cell extract from a microorganism known not to produce 4-ethylguaiacol (e.g., Saccharomyces cerevisiae) should be included to ensure the specificity of the reaction.[2]
-
Calculation of Specific Activity:
The specific activity of the vinylphenol reductase can be expressed as µg of 4-ethylguaiacol produced per minute per mg of total protein in the cell extract.
Quantification of 4-Ethylguaiacol by HPLC-DAD-Fluorescence
A reliable method for quantifying 4-ethylguaiacol in complex matrices like fermentation broths or wine involves High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and a fluorescence detector.[1][7]
Instrumentation:
-
HPLC system with a gradient pump
-
Reversed-phase C18 column
-
Diode Array Detector (DAD)
-
Fluorescence detector
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection (Fluorescence): Excitation at 260 nm and emission at 305 nm.[1]
-
Quantification: Use of an external standard curve or the standard addition method to account for matrix effects.[1]
Metabolic Engineering for Enhanced Production
While many microorganisms naturally produce 4-ethylguaiacol, the yields are often low. Metabolic engineering offers a promising approach to enhance production for industrial applications. A potential strategy, based on the successful engineering of E. coli for other phenolic compounds, would involve:
-
Heterologous Expression of the Biosynthetic Pathway: Introduce the genes for ferulic acid decarboxylase (from a suitable source like Bacillus) and vinylphenol reductase (from a source like Lactobacillus plantarum or Brettanomyces bruxellensis) into a production host such as E. coli or Saccharomyces cerevisiae.
-
Increasing Precursor Supply: Engineer the host's metabolism to overproduce the precursor for ferulic acid, which is tyrosine.
-
Optimization of Gene Expression: Use strong, inducible promoters to control the expression of the pathway enzymes to balance metabolic load and maximize product formation.
Potential Applications in Drug Development and Beyond
While traditionally known for its role in the sensory profile of foods and beverages, 4-ethylguaiacol is also being investigated for its biological activities, which may be of interest to the pharmaceutical and drug development industries.
-
Anti-inflammatory and Neuroprotective Effects: Recent studies have shown that 4-ethylguaiacol can modulate neuroinflammation and may have therapeutic potential for conditions like ischemic stroke.[1][3] It has been demonstrated to confer protection against autoimmune diseases in animal models by inhibiting Th1 and Th17 differentiation.[8]
-
Antioxidant Properties: As a phenolic compound, 4-ethylguaiacol possesses antioxidant activity.[9] This is a characteristic shared by many related methoxyphenols.
-
Antimicrobial Activity: Some methoxyphenol compounds have shown antimicrobial activity against foodborne pathogens and spoilage bacteria.[5][8]
These emerging biological activities suggest that 4-ethylguaiacol and its derivatives could be lead compounds for the development of new therapeutics. The development of efficient microbial production platforms for 4-ethylguaiacol will be crucial for enabling further research and potential commercialization in these areas.
References
- 1. 4-Ethylguaiacol Modulates Neuroinflammation and Promotes Heme Oxygenase-1 Expression to Ameliorate Brain Injury in Ischemic Stroke [scholarworks.indianapolis.iu.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. 4-Ethylguaiacol Modulates Neuroinflammation and Promotes Heme Oxygenase-1 Expression to Ameliorate Brain Injury in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]
- 5. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes | MDPI [mdpi.com]
- 6. Partial vinylphenol reductase purification and characterization from Brettanomyces bruxellensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
4-Ethyl-2-methoxyphenol: A Comprehensive Technical Guide on its Role as a Volatile Phenolic Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethyl-2-methoxyphenol (4-EG), a volatile phenolic compound, is a significant contributor to the aroma and flavor profiles of various foods and beverages. Beyond its sensory characteristics, 4-EG exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, which have garnered interest in the scientific community. This technical guide provides an in-depth overview of the biochemical properties, relevant signaling pathways, and experimental methodologies associated with this compound. Quantitative data are summarized for comparative analysis, and key experimental protocols are detailed to facilitate further research and development.
Introduction
This compound, also known as 4-ethylguaiacol, is a naturally occurring phenolic compound found in a variety of sources, including wood smoke, and as a metabolic byproduct of certain microorganisms.[1][2] It is a key aroma compound in many fermented foods and beverages, such as wine and beer, where its presence is often associated with the activity of the yeast Brettanomyces.[3] The sensory perception of 4-EG is concentration-dependent, contributing desirable smoky and spicy notes at low levels, while higher concentrations can be perceived as a flaw.[3]
Beyond its role in food science, 4-EG possesses bioactive properties that are of interest to the pharmaceutical and drug development sectors. Its phenolic structure imparts antioxidant capabilities, and recent studies have begun to elucidate its anti-inflammatory mechanisms of action. This guide aims to consolidate the current scientific knowledge on this compound, with a focus on its technical aspects to support ongoing and future research endeavors.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a characteristic spicy, smoky, and medicinal odor.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [4][5] |
| Molecular Weight | 152.19 g/mol | [4][5] |
| CAS Number | 2785-89-9 | [4][5] |
| Melting Point | -7 °C | [6] |
| Boiling Point | 236.5 °C | [6] |
| Density | 1.058 g/mL at 25 °C | [6] |
| Solubility | Slightly soluble in water; miscible in oils | [6] |
| Refractive Index | 1.525-1.53 | [6] |
| Vapor Pressure | 0.0173 mmHg at 25°C | [6] |
Biological Activities and Signaling Pathways
Anti-inflammatory Properties
Recent research has highlighted the anti-inflammatory effects of this compound. Studies have shown that 4-EG can mitigate inflammation induced by lipopolysaccharide (LPS) in cellular models. The primary mechanism of its anti-inflammatory action involves the modulation of key signaling pathways.
4-EG has been demonstrated to activate the Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) pathway and the AMPK/SIRT1 (AMP-activated protein kinase/Sirtuin 1) pathway . Concurrently, it inhibits the activation of NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator protein-1) . This dual action leads to a significant reduction in the activation of the inflammasome and a subsequent decrease in the production of pro-inflammatory cytokines.[7]
Antioxidant Properties
As a phenolic compound, this compound is recognized for its antioxidant activity.[2][8] The hydroxyl group on the benzene ring can donate a hydrogen atom to scavenge free radicals, thereby neutralizing their damaging effects. While specific quantitative antioxidant capacity values for 4-EG are not extensively reported, related methoxyphenols have been shown to be effective radical scavengers. The antioxidant potential of 4-EG makes it a compound of interest for applications where oxidative stress is a key pathological factor.
Anticancer Potential
Preliminary evidence suggests that this compound may possess anticancer properties.[8][9] Although detailed mechanistic studies and specific IC50 values for 4-EG against various cancer cell lines are limited in the current literature, other methoxyphenolic compounds have demonstrated cytotoxic effects on cancer cells. For instance, methoxyflavone analogs have been shown to induce apoptosis and cell cycle arrest in breast cancer cell lines.[10][11] The structural similarity of 4-EG to these compounds suggests that it may also exert anticancer effects, warranting further investigation into its specific molecular targets and signaling pathways.
Quantitative Data
The biological and sensory effects of this compound are concentration-dependent. The following tables summarize key quantitative data available in the literature.
Table 1: Sensory Thresholds of this compound in Wine
| Parameter | Concentration | Reference |
| Sensory Threshold | ~50 µg/L | [12] |
| "Brett character" Lower Threshold | 245 µg/L | [13][14] |
| "Brett character" Upper Threshold | 968 µg/L | [13][14] |
Table 2: Anti-inflammatory and Cytotoxic Activities of this compound and Related Compounds
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | Anti-inflammatory | THP-1 | Effective at 10 µM, 100 µM, and 500 µM | [7] |
| Diapocynin | Anti-inflammatory | Human airway cells | 20.3 µM | [15] |
| Resveratrol | Anti-inflammatory | Human airway cells | 42.7 µM | [15] |
| 2-Methoxyhydroquinone | Anti-inflammatory | Human airway cells | 64.3 µM | [15] |
| Apocynin | Anti-inflammatory | Human airway cells | 146.6 µM | [15] |
| 4-Amino-2-methoxyphenol | Anti-inflammatory | Human airway cells | 410 µM | [15] |
| 4',5'-dihydroxy-5,7,3'-TMF | Cytotoxicity | HCC1954 breast cancer | 8.58 µM | [10] |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | Cytotoxicity | MDA-MB-231 breast cancer | 21.27 µM | [10] |
Note: TMF (Trimethoxyflavone), PeMF (Pentamethoxyflavone). Data for related compounds are provided for comparative purposes due to the limited availability of specific IC50 values for this compound in anticancer assays.
Experimental Protocols
Quantitative Analysis of this compound in Wine by GC-MS
This protocol provides a general framework for the determination of 4-EG in a wine matrix using Gas Chromatography-Mass Spectrometry (GC-MS).
5.1.1. Sample Preparation: Liquid-Liquid Extraction
-
To 10 mL of wine in a screw-cap tube, add an appropriate internal standard (e.g., deuterated 4-EG).
-
Add 2 mL of a pentane/diethyl ether (2:1 v/v) extraction solvent.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean vial.
-
Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 100 µL.
5.1.2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: 5 °C/min to 150 °C.
-
Ramp 2: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Injector: Splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for 4-EG (e.g., m/z 152, 137, 107) and the internal standard.
-
5.1.3. Quantification
Construct a calibration curve using standards of known 4-EG concentrations. The concentration of 4-EG in the wine sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
References
- 1. Quantitative determination of 4-ethylphenol and this compound in wines by a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 2785-89-9 [chemicalbook.com]
- 3. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents [patents.google.com]
- 4. 4-Ethylguaiacol | C9H12O2 | CID 62465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenol, 4-ethyl-2-methoxy- [webbook.nist.gov]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a New Route for Separating and Purifying this compound Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. ETS Labs [etslabs.com]
- 13. Statistical Evaluation of 4-ethylphenol and 4-ethylguaiacol Concentrations to Support Sensory Evaluation of "Brett Character" of Wines: A Proposed Threshold | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Ethyl-2-methoxyphenol: An In-depth Technical Guide on its Antioxidant and Radical Scavenging Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2-methoxyphenol, also known as 4-ethylguaiacol, is a naturally occurring phenolic compound found in various food products, including Chinese Baijiu, red wine, and coffee.[1] As a member of the guaiacol family, it contributes to the aroma and flavor profiles of these consumables. Beyond its sensory characteristics, this compound has garnered scientific interest for its potential antioxidant and radical scavenging properties. This technical guide provides a comprehensive overview of the antioxidant activity of this compound, detailing its performance in various in vitro assays, outlining experimental protocols, and exploring its potential mechanism of action through cellular signaling pathways.
Mechanism of Antioxidant Action
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them and terminating the radical chain reaction. The presence of the methoxy group on the aromatic ring can further influence this activity by affecting the stability of the resulting phenoxyl radical.
Quantitative Antioxidant and Radical Scavenging Activity
The antioxidant capacity of this compound has been evaluated using several standard in vitro assays. The following tables summarize the available quantitative data, comparing its activity to the well-known antioxidant standard, Trolox.
Table 1: Radical Scavenging Activity of this compound
| Assay | Compound | IC50 (μg/mL) | Reference |
| DPPH | This compound | 12.5 ± 0.7 | Zhao et al., 2017[1] |
| Trolox | 4.8 ± 0.3 | Zhao et al., 2017[1] | |
| ABTS | This compound | 7.8 ± 0.5 | Zhao et al., 2017[1] |
| Trolox | 3.5 ± 0.2 | Zhao et al., 2017[1] |
IC50 (Inhibitory Concentration 50%) is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
Table 2: Oxygen Radical Absorbance Capacity (ORAC) of this compound
| Compound | ORAC Value (μmol TE/g) | Reference |
| This compound | 6,840 ± 350 | Zhao et al., 2017[1] |
| Trolox | 1,500 ± 80 | Zhao et al., 2017[1] |
TE (Trolox Equivalents) expresses the antioxidant capacity of a compound relative to Trolox.
Experimental Protocols
The following are detailed protocols for the key antioxidant assays cited in this guide. These methodologies are based on established scientific literature and provide a framework for the in vitro evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the this compound stock solution.
-
In a 96-well microplate, add a specific volume of each dilution to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader. A control containing the solvent and DPPH solution is also measured.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.
Methodology:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare a series of dilutions of this compound.
-
Add a specific volume of each dilution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm. A control with the solvent and diluted ABTS•+ solution is also measured.
-
-
Data Analysis:
-
The percentage of scavenging is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of AAPH.
-
Prepare a series of dilutions of this compound and a Trolox standard.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescent probe, the sample or standard, and the buffer.
-
Initiate the reaction by adding the AAPH solution.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over a period of time (e.g., 60-90 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the blank, standards, and samples.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the sample is determined from the standard curve and expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically at 593 nm.
Methodology:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Prepare a series of dilutions of this compound.
-
Add a small volume of the sample to the FRAP reagent in a 96-well plate.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
A standard curve is prepared using a known antioxidant, typically FeSO₄ or Trolox.
-
The antioxidant capacity of the sample is determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.
-
Signaling Pathways and Cellular Mechanisms
Phenolic compounds are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant defense system. A key pathway implicated in this process is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway.
The Keap1-Nrf2 Pathway:
Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, leading to its ubiquitination and subsequent degradation by the proteasome. When cells are exposed to oxidative stress or electrophilic compounds, including certain phenolics, reactive cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. This leads to the upregulation of a battery of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.
While direct experimental evidence for this compound activating the Keap1-Nrf2 pathway is still emerging, its structural similarity to other known phenolic Nrf2 activators suggests it may operate through a similar mechanism.
Caption: Keap1-Nrf2 signaling pathway activation.
Experimental Workflow Visualization
The general workflow for assessing the in vitro antioxidant activity of a compound like this compound involves a series of standardized assays. The following diagram illustrates a typical experimental pipeline.
Caption: In vitro antioxidant assessment workflow.
Conclusion
This compound demonstrates notable antioxidant and radical scavenging activity in various in vitro assays, including DPPH, ABTS, and ORAC. Its performance is comparable to, and in some cases exceeds, that of the standard antioxidant Trolox. While direct experimental data for its ferric reducing power is pending, its chemical structure suggests it would be active in the FRAP assay. Furthermore, the potential for this compound to modulate the Keap1-Nrf2 signaling pathway presents an exciting avenue for further research into its mechanism of action at a cellular level. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound as a natural antioxidant. Further in vivo studies are warranted to validate these in vitro findings and to better understand its bioavailability and physiological effects.
References
The Pivotal Role of 4-Ethyl-2-methoxyphenol in Smoke and Woody Aromas: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2-methoxyphenol (4-EG), a volatile phenolic compound, is a significant contributor to the complex aroma profiles of a wide array of smoked and aged food products, beverages, and even certain pharmaceuticals. Its characteristic smoky, spicy, and clove-like notes are integral to the sensory identity of products such as smoked meats and fish, barrel-aged wines and whiskeys, and certain types of coffee.[1][2][3] However, its presence can also be indicative of microbial spoilage, particularly in winemaking, where it is a well-known marker for the yeast Brettanomyces.[4] This guide provides an in-depth technical overview of the contribution of this compound to smoke and woody aromas, its formation pathways, analytical methodologies for its detection and quantification, and the underlying sensory perception mechanisms.
Sensory Characteristics and Quantitative Data
The sensory perception of this compound is highly dependent on its concentration and the matrix in which it is present. It is often described as possessing smoky, spicy, clove, and sometimes bacon-like or medicinal aromas.[1][3] The following table summarizes the known sensory thresholds and odor activity values (OAV) of this compound in various matrices.
| Matrix | Threshold Type | Concentration | Reference(s) |
| Water | Odor Detection | 50 µg/L (ppb) | [5] |
| Wine (general) | Odor Detection | ~50 µg/L | [6] |
| Red Wine | Odor Detection | 33 - 135 µg/L | [7] |
| Smoked Pork Leg | Odor Activity Value (OAV) | High (FD factor ≥243) | [8] |
Table 1: Sensory Thresholds and Odor Activity Values of this compound
Formation Pathways
This compound is primarily formed through two distinct pathways: the thermal degradation of lignin and the metabolic activity of certain microorganisms.
Thermal Degradation of Lignin
During the smoking of food or the toasting of wooden barrels, the thermal decomposition of lignin, a complex polymer found in wood, generates a variety of volatile phenolic compounds, including 4-ethylguaiacol.[9][10] Lignin is composed of three primary monolignol units: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. The pyrolysis of coniferyl alcohol units is a key pathway to the formation of guaiacol and its derivatives, including 4-ethylguaiacol.[5] The general reaction pathway involves the cleavage of ether linkages within the lignin polymer, followed by a series of reactions including demethoxylation, side-chain scission, and reduction.[9]
Figure 1: Simplified pathway of this compound formation from lignin pyrolysis.
Microbial Metabolism
In fermented beverages, particularly wine, this compound is a characteristic metabolic byproduct of the yeast Brettanomyces (also known as Dekkera). This yeast possesses the necessary enzymes to convert hydroxycinnamic acids, naturally present in grapes and other fruits, into volatile phenols. The pathway involves a two-step process: first, the decarboxylation of ferulic acid to 4-vinylguaiacol, followed by the reduction of the vinyl group to an ethyl group, yielding this compound.
Figure 2: Biochemical pathway of this compound formation by Brettanomyces.
Experimental Protocols
The accurate quantification of this compound is crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed, often coupled with a pre-concentration step such as headspace solid-phase microextraction (HS-SPME) or stir bar sorptive extraction (SBSE).
Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Wine Samples
This protocol is adapted from methodologies described for the analysis of volatile phenols in wine.[1][9]
1. Sample Preparation:
-
Pipette 5 mL of wine into a 20 mL headspace vial.
-
Add 1 g of sodium chloride to enhance the partitioning of volatile compounds into the headspace.
-
Add a known concentration of an internal standard (e.g., deuterated 4-ethylguaiacol) for accurate quantification.
-
Seal the vial with a PTFE/silicone septum.
2. HS-SPME Extraction:
-
Place the vial in a heating block or autosampler at a controlled temperature (e.g., 60 °C).
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) with agitation.
3. GC-MS Analysis:
-
Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) in splitless mode.
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or equivalent).
-
Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 240 °C at 5 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of this compound and the internal standard.
-
Figure 3: Experimental workflow for HS-SPME-GC-MS analysis of this compound.
Sensory Perception and Signaling Pathway
The perception of smoky and woody aromas, including that of this compound, begins with the interaction of the odorant molecule with specific olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).
Upon binding of an odorant molecule like this compound to its specific OR, a conformational change is induced in the receptor. This activates a heterotrimeric G-protein, typically the Gαolf subtype in olfactory neurons. The activated Gαolf subunit then stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). This second messenger, cAMP, binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (primarily Ca²⁺ and Na⁺) into the neuron. This influx of positive ions depolarizes the cell membrane, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.[9]
References
- 1. From Pulp to Aromatic Products—Reaction Pathways of Lignin Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical sensors for the determination of 4-ethylguaiacol in wine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic conversion of lignin pyrolysis model compound- guaiacol and its kinetic model including coke formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensory Characteristics of Combinations of Phenolic Compounds Potentially Associated with Smoked Aroma in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
4-Ethyl-2-methoxyphenol: A Technical Guide to Safety, Toxicity, and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the safe handling, toxicity profile, and experimental safety assessment of 4-Ethyl-2-methoxyphenol (4-EP), also known as 4-Ethylguaiacol. This document is intended to serve as a critical resource for laboratory personnel and professionals involved in drug development and chemical research.
Chemical and Physical Properties
This compound is a phenolic compound with the molecular formula C₉H₁₂O₂.[1] It is a combustible liquid that is classified as harmful if swallowed and causes skin and serious eye irritation.[2]
| Property | Value | Reference |
| CAS Number | 2785-89-9 | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | Light yellow liquid | [2] |
| Boiling Point | 234-236 °C | [2] |
| Flash Point | 107 °C (224 °F) | [2] |
| Solubility | Slightly soluble in water | [3] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
| GHS Classification | Hazard Statement | Signal Word |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Skin irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious eye irritation (Category 2) | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity – single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |
Source: PubChem CID 62465[4]
Toxicological Summary
| Endpoint | Result/Classification | Species | Method | Reference |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Rat (inferred) | OECD 423 (inferred) | [2][4] |
| Skin Irritation | Category 2 (Causes skin irritation) | Rabbit (inferred) | OECD 404 (inferred) | [2][4] |
| Eye Irritation | Category 2 (Causes serious eye irritation) | Rabbit (inferred) | OECD 405 (inferred) | [2][4] |
| Genotoxicity | Not expected to be genotoxic | (inferred from guaiacol) | Ames test (inferred) | [1] |
| Skin Sensitization | No Expected Sensitization Induction Level (NESIL) = 1700 µg/cm² | (inferred from 2-methoxy-4-propylphenol) | [1] | |
| Repeated Dose Toxicity | NOAEL = 300 mg/kg/day | Rat (inferred from eugenol) | 13-week subchronic study | [5] |
Metabolic and Toxicological Pathways
The metabolism of this compound is expected to follow pathways similar to other guaiacol derivatives. The primary metabolic route likely involves O-demethylation catalyzed by cytochrome P450 enzymes in the liver, followed by conjugation reactions (glucuronidation and sulfation) to facilitate excretion.[6][7][8][9][10][11]
The toxicity of phenolic compounds is often linked to their pro-oxidant activities, which can lead to the generation of reactive oxygen species (ROS), oxidative stress, and subsequent cellular damage.[12][13] Key signaling pathways that may be affected by phenolic compounds include:
-
Nuclear Factor-κB (NF-κB) Pathway : Modulation of this pathway can lead to inflammatory responses.[14][15]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways : These pathways are involved in cellular processes like proliferation, differentiation, and apoptosis.[14][16][17]
-
Nrf2 Pathway : This pathway is a key regulator of the cellular antioxidant response.[15]
Handling and Safety Precautions
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat.
-
Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols for Toxicity Assessment
The following are detailed methodologies for key toxicological assessments based on OECD guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.
Methodology:
-
Animal Selection: Use healthy, young adult rats of a single sex (usually females), weighing within ±20% of the mean weight.
-
Housing and Feeding: House animals in appropriate cages with a 12-hour light/dark cycle. Provide a standard laboratory diet and unlimited access to drinking water.
-
Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil, water). The concentration should be prepared to deliver the desired dose in a volume that does not exceed 1 mL/100g of body weight.
-
Administration: Administer the substance in a single dose by oral gavage. Animals should be fasted overnight before dosing.
-
Procedure:
-
Start with a group of 3 animals at a predetermined dose level (e.g., 300 mg/kg).
-
Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
-
If no mortality occurs, proceed to a higher dose level with a new group of 3 animals.
-
If mortality occurs in 2 or 3 animals, the experiment is terminated, and the substance is classified. If one animal dies, the test is repeated at the same dose level.
-
-
Observations: Record mortality, body weight changes, and all clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).
-
Pathology: Perform a gross necropsy on all animals at the end of the study.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
Objective: To assess the potential for a substance to cause skin irritation or corrosion.
Methodology:
-
Animal Selection: Use healthy, young adult albino rabbits.
-
Preparation of Skin: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animals.
-
Application of Test Substance: Apply 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance to a small area (about 6 cm²) of the clipped skin and cover with a gauze patch and non-irritating tape.
-
Exposure Duration: The exposure period is typically 4 hours.
-
Observations:
-
Remove the patch and wash the treated area.
-
Score for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Continue observations for up to 14 days to assess the reversibility of the effects.
-
-
Scoring: Use a graded scoring system (e.g., Draize scale) to evaluate the severity of skin reactions.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
Methodology:
-
Animal Selection: Use healthy, young adult albino rabbits.
-
Application of Test Substance: Instill 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.
-
Observations:
-
Examine the eyes at 1, 24, 48, and 72 hours after instillation.
-
Score for corneal opacity, iritis, and conjunctival redness and chemosis.
-
Continue observations for up to 21 days if effects persist.
-
-
Scoring: Use a standardized scoring system to evaluate the ocular reactions.
In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU)
Objective: To assess the cytotoxicity of a substance on a cell culture model.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts) in a 96-well microtiter plate and incubate until a semi-confluent monolayer is formed.[18][19][20][21][22]
-
Compound Treatment: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) and then in culture medium. Replace the culture medium in the wells with the medium containing the test substance.[21]
-
Incubation: Incubate the cells with the test substance for a defined period (e.g., 24 hours).[18]
-
Neutral Red Staining:
-
Dye Extraction and Measurement:
-
Data Analysis: Calculate the concentration of the test substance that causes a 50% reduction in neutral red uptake (IC50) compared to the control cells.[18]
Chemical Safety Risk Assessment Workflow
A systematic risk assessment should be conducted before handling this compound in a laboratory setting.[23][24][25][26][27]
This guide provides a comprehensive overview of the safety, toxicity, and handling of this compound. Researchers and laboratory personnel should always consult the most recent Safety Data Sheet (SDS) and follow institutional safety protocols when working with this chemical.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Showing Compound this compound (FDB019887) - FooDB [foodb.ca]
- 4. 4-Ethylguaiacol | C9H12O2 | CID 62465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 6. researchgate.net [researchgate.net]
- 7. Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A promiscuous cytochrome P450 aromatic O-demethylase for lignin bioconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Natural Polyphenol Disposition via Coupled Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicological aspects of the use of phenolic compounds in disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenolic compounds induce ferroptosis-like death by promoting hydroxyl radical generation in the Fenton reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. qualitybiological.com [qualitybiological.com]
- 21. assaygenie.com [assaygenie.com]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 24. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 25. intersolia.com [intersolia.com]
- 26. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 27. documents.uow.edu.au [documents.uow.edu.au]
Solubility Profile of 4-Ethyl-2-methoxyphenol: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the solubility of 4-Ethyl-2-methoxyphenol in water and various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for the experimental process.
Solubility Data
The solubility of a compound is a critical parameter in various scientific and industrial applications, including formulation development, toxicological studies, and environmental fate assessment. Below is a summary of the available solubility data for this compound.
Quantitative Solubility Data for this compound
| Solvent | Solubility | Temperature (°C) | Method | Source |
| Water | 693.8 mg/L | 25 | Estimated | The Good Scents Company |
| Water | 2.41 g/L | Not Specified | Predicted (ALOGPS) | FooDB[1], HMDB |
Qualitative Solubility Data for this compound
| Solvent/Solvent Class | Qualitative Solubility | Source |
| Water | Slightly soluble | PubChem[2], The Good Scents Company[3] |
| Oils | Miscible | PubChem[2], The Good Scents Company[3] |
| Ethanol | Miscible | PubChem[2], The Good Scents Company[3] |
| Chloroform | Slightly Soluble | LookChem[4], ChemicalBook[5] |
| Methanol | Slightly Soluble | LookChem[4], ChemicalBook[5] |
Note: "Miscible" indicates that the solute and solvent are soluble in all proportions. "Slightly soluble" suggests a low but measurable solubility. The quantitative data for water solubility shows some discrepancy between estimated and predicted values, which is common. Experimental verification is recommended for precise applications.
Contextual Solubility Data: Guaiacol (2-methoxyphenol)
To provide additional context, the following table presents solubility data for guaiacol, a structurally similar compound. It is important to note that this data is for a different molecule and should be used for comparative purposes only.
| Solvent | Solubility of Guaiacol | Temperature (°C) | Source |
| Water | 18,700 mg/L | 25 | PubChem[6] |
| Water | 1 g in 60-70 mL | Not Specified | PubChem[6] |
| Ethanol | Miscible | PubChem[6] | |
| Chloroform | Miscible | PubChem[6] | |
| Diethyl Ether | Miscible | PubChem[6] | |
| Glacial Acetic Acid | Miscible | PubChem[6] | |
| Carbon Tetrachloride | Soluble | PubChem[6] | |
| Petroleum Ether | Slightly soluble | PubChem[6] | |
| Glycerol | 1 g in 1 mL | Not Specified | PubChem[6] |
| DMSO | ~30 mg/mL | Not Specified | Cayman Chemical[7] |
| Dimethylformamide | ~30 mg/mL | Not Specified | Cayman Chemical[7] |
| PBS (pH 7.2) | ~10 mg/mL | Not Specified | Cayman Chemical[7] |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The following is a detailed experimental protocol for determining the solubility of this compound, based on the widely accepted shake-flask method, consistent with OECD Guideline 105 for water solubility.[8][9][10][11][12] This method can be adapted for use with organic solvents.
Principle
An excess amount of the test substance, this compound, is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of this compound in the clear liquid phase is determined by a suitable analytical method.
Materials and Equipment
-
Test Substance: this compound (purity > 98%)
-
Solvents: Deionized water, and a range of high-purity organic solvents (e.g., ethanol, methanol, ethyl acetate, toluene, diethyl ether, acetone).
-
Apparatus:
-
Analytical balance (accuracy ± 0.1 mg)
-
Thermostatically controlled shaker or water bath capable of maintaining a constant temperature (e.g., 25 ± 0.5 °C).
-
Flasks with stoppers or screw caps (e.g., 50 mL or 100 mL).
-
Centrifuge capable of maintaining a constant temperature.
-
Syringes and filters (e.g., 0.45 µm pore size, made of a material compatible with the solvent).
-
Volumetric flasks and pipettes.
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer).
-
Procedure
a. Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in determining the appropriate amount of test substance and solvent to use in the main study.
b. Main Experiment (performed in triplicate):
-
Preparation: Add an excess amount of this compound to a flask. The amount should be sufficient to ensure that a solid phase remains at the end of the equilibration period. Add a known volume of the chosen solvent to the flask.
-
Equilibration: Seal the flasks and place them in the thermostatically controlled shaker or water bath. Agitate the flasks at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 to 48 hours). The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.
-
Phase Separation: After the equilibration period, allow the flasks to stand at the same constant temperature to allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at the same temperature.
-
Sampling: Carefully withdraw a sample from the clear supernatant of each flask using a syringe. Attach a filter to the syringe and discard the first portion of the filtrate to saturate the filter material. Collect the subsequent filtrate for analysis.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method. Prepare a calibration curve using standard solutions of known concentrations.
-
Data Analysis: Calculate the mean solubility from the triplicate samples and express the result in appropriate units (e.g., g/100mL, mol/L).
Analytical Method Validation
The chosen analytical method (e.g., HPLC-UV) should be validated for linearity, accuracy, precision, and specificity for this compound in the specific solvent used.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.
Caption: Workflow for Solubility Determination via Shake-Flask Method.
References
- 1. Showing Compound this compound (FDB019887) - FooDB [foodb.ca]
- 2. 4-Ethylguaiacol | C9H12O2 | CID 62465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-ethyl guaiacol, 2785-89-9 [thegoodscentscompany.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 2785-89-9 [chemicalbook.com]
- 6. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 11. filab.fr [filab.fr]
- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
4-Ethyl-2-methoxyphenol: A Potential Biomarker for Microbial Activity and Gut Health
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
4-Ethyl-2-methoxyphenol (4-EG), also known as 4-ethylguaiacol, is a volatile organic compound (VOC) of microbial origin that is gaining attention as a potential biomarker for microbial activity, particularly within the human gut. This phenolic compound, a downstream metabolite of dietary ferulic acid, is produced by specific microbial enzymatic pathways. Emerging research has highlighted its immunomodulatory and anti-inflammatory properties, suggesting its potential as an indicator of gut dysbiosis and a modulator of host-microbe interactions. This technical guide provides a comprehensive overview of this compound, its microbial origins, its effects on host signaling pathways, and detailed methodologies for its detection and quantification, aimed at researchers, scientists, and professionals in drug development.
Microbial Production of this compound
The synthesis of this compound in the human gut is a multi-step process initiated by the microbial metabolism of dietary ferulic acid, a phenolic acid abundant in plant-based foods such as grains, fruits, and vegetables. Specific gut microbes possess the enzymatic machinery to convert ferulic acid into the intermediate compound 4-vinylguaiacol, which is subsequently reduced to this compound.
While the complete roster of human gut microbes capable of this biotransformation is still under investigation, studies in food science and microbiology have identified several species with this capability. Notably, certain strains of yeasts, such as Candida guilliermondii, Candida fermentati, and Candida versatilis, have been shown to convert ferulic acid to 4-vinylguaiacol and further to this compound[1][2][3]. Some bacterial species, including certain Lactobacillus and Bifidobacterium species, are also implicated in the metabolism of ferulic acid, although their specific role in this compound production in the human gut requires further elucidation[4][5]. The link between Clostridium difficile and this compound production is not well-established, with current research focusing on its broader metabolism of aromatic amino acids[6][7].
The production of this compound is therefore dependent on both the dietary intake of ferulic acid and the composition of an individual's gut microbiota. This makes this compound a candidate biomarker for assessing the metabolic activity of specific microbial populations within the gut.
Signaling Pathways Modulated by this compound
Recent studies have revealed that this compound exerts significant immunomodulatory and anti-inflammatory effects by influencing key host signaling pathways. These effects suggest a potential role for this microbial metabolite in maintaining gut homeostasis and mitigating inflammatory conditions.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory cytokines and other inflammatory mediators. This compound has been shown to inhibit the activation of the NF-κB pathway[8][9]. This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.
Inhibition of NF-κB Signaling by this compound.
Activation of the Nrf2/HO-1 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.
This compound has been identified as an activator of the Nrf2 pathway[8]. By promoting the nuclear translocation of Nrf2, this compound upregulates the expression of downstream antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1). HO-1 is a critical enzyme with potent anti-inflammatory, antioxidant, and anti-apoptotic properties[6][7][10]. The induction of HO-1 by this compound contributes significantly to its protective effects.
Activation of the Nrf2/HO-1 Pathway by this compound.
Data Presentation: Quantitative Levels of this compound
The potential of this compound as a biomarker is contingent on the ability to quantify its levels in biological samples and correlate these with specific physiological or pathological states. While research in this area is ongoing, preliminary data from various studies provide a basis for comparison.
| Biological Matrix | Condition | Reported Concentration | Reference |
| Human Feces | Inflammatory Bowel Disease (IBD) | Elevated (specific values not yet consistently reported) | [11][12][13][14] |
| Human Feces | Healthy Controls | Baseline levels detectable | [11][12][13][14] |
| Human Feces | Clostridium difficile Infection | Currently no specific data on 4-EG levels | [15][16][17] |
| Human Urine | Gut Dysbiosis | Variable, potential for elevation | [18][19][20][21][22][23] |
| Human Urine | Healthy Controls | Low to undetectable levels | [18][19][20][21][22][23] |
Note: The quantitative data for this compound in clinical samples is still emerging and the values can vary significantly based on diet, gut microbiome composition, and analytical methodology.
Experimental Protocols
Accurate and reproducible quantification of this compound is crucial for its validation as a biomarker. The following section outlines a general protocol for the analysis of this compound in human fecal samples using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
Protocol: Quantification of this compound in Human Feces by HS-SPME-GC-MS
1. Sample Collection and Storage:
-
Collect fresh fecal samples in sterile containers.
-
Immediately freeze samples at -80°C and store until analysis to prevent degradation of volatile compounds.
2. Sample Preparation:
-
Thaw frozen fecal samples on ice.
-
Homogenize the fecal sample.
-
Accurately weigh a 200 mg aliquot of the homogenized fecal sample into a 20 mL headspace vial[24].
-
Add 1.25 mL of sterile deionized water to the vial[24].
-
Add 1.65 g of Lithium Chloride (LiCl) to the vial to enhance the release of polar compounds into the headspace[24].
-
Add an appropriate internal standard (e.g., deuterated this compound) at a known concentration.
-
Immediately cap the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
Vortex the vial for 1 minute to ensure thorough mixing.
3. Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the prepared vial in a heating block or autosampler incubator set at 125°C for 30 minutes to allow for equilibration of the headspace[24].
-
Use an SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[25].
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of volatile compounds.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector:
-
Set the GC injector to a temperature of 250°C in splitless mode.
-
Insert the SPME fiber into the GC injector for a desorption time of 5 minutes to transfer the analytes to the GC column.
-
-
GC Column:
-
Use a capillary column suitable for VOC analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/minute.
-
Ramp 2: Increase to 250°C at a rate of 20°C/minute, hold for 5 minutes.
-
-
Carrier Gas:
-
Use helium at a constant flow rate of 1.0 mL/minute.
-
-
Mass Spectrometer:
-
Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.
-
Operate in electron ionization (EI) mode at 70 eV.
-
Acquire data in full scan mode (m/z 35-350) for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis, using characteristic ions for this compound (e.g., m/z 152, 137, 107).
-
5. Quantification:
-
Create a calibration curve using standard solutions of this compound of known concentrations prepared in a similar matrix.
-
Calculate the concentration of this compound in the fecal samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Workflow for Quantification of this compound in Fecal Samples.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, biomarker of microbial activity with potential applications in diagnostics and drug development. Its microbial origin, coupled with its immunomodulatory effects on host signaling pathways, positions it as a valuable tool for assessing gut health and the impact of therapeutic interventions.
Future research should focus on:
-
Identifying the key human gut microbial species responsible for the production of this compound.
-
Establishing robust, standardized quantitative assays for its detection in various biological matrices.
-
Conducting large-scale clinical studies to correlate the levels of this compound with specific diseases, such as inflammatory bowel disease, and to assess its utility in monitoring disease activity and response to treatment.
-
Further elucidating the downstream effects of this compound-mediated signaling pathway modulation to fully understand its biological significance.
The continued investigation of this compound and other microbially-derived volatile organic compounds will undoubtedly provide novel insights into the complex interplay between the gut microbiota and host health, paving the way for innovative diagnostic and therapeutic strategies.
References
- 1. Heme Oxygenase-1 Couples Activation of Mitochondrial Biogenesis to Anti-inflammatory Cytokine Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioconversion of ferulic acid to 4-vinylguaiacol and 4-ethylguaiacol and of 4-vinylguaiacol to 4-ethylguaiacol by halotolerant yeasts belonging to the genus Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Vinylguaiacol, an Active Metabolite of Ferulic Acid by Enteric Microbiota and Probiotics, Possesses Significant Activities against Drug-Resistant Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heme Oxygenase-1: Its Therapeutic Roles in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heme Oxgenase-1, a Cardinal Modulator of Regulated Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory Mechanism Involved in 4-Ethylguaiacol-Mediated Inhibition of LPS-Induced Inflammation in THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heme Oxygenase-1: An Anti-Inflammatory Effector in Cardiovascular, Lung, and Related Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fecal Biomarkers of Intestinal Health and Disease in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an Index Score for Intestinal Inflammation-Associated Dysbiosis Using Real-World Stool Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of inflammatory mediators in stool samples of patients with inflammatory bowel disorders and controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Faecal metabolome and its determinants in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Faecal volatile biomarkers of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of Clostridium difficile antigen and toxin in stool specimens: Comparison of the C. difficile quik chek complete enzyme immunoassay and GeneXpert C. difficile polymerase chain reaction assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of Clostridium difficile in faeces by direct gas liquid chromatography. | Sigma-Aldrich [merckmillipore.com]
- 18. Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Stool C difficile toxin: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 22. Urinary Levels of 4-Nonylphenol and 4-t-Octylphenol in a Representative Sample of the Korean Adult Population - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researcher.manipal.edu [researcher.manipal.edu]
- 24. researchgate.net [researchgate.net]
- 25. Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Ethyl-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-Ethyl-2-methoxyphenol, a valuable compound in the flavor and fragrance industry and a potential intermediate in pharmaceutical synthesis.[1][2] The primary route detailed herein involves a two-step process starting from the readily available precursor, guaiacol. This method includes a Friedel-Crafts acylation to form an acetovanillone intermediate, followed by a Clemmensen reduction to yield the final product.
Synthesis Pathway Overview
The synthesis of this compound from guaiacol is a robust two-step process. The first step involves the acylation of guaiacol to produce acetovanillone (4-hydroxy-3-methoxyacetophenone). The subsequent step is the reduction of the ketone functionality of acetovanillone to an ethyl group, yielding this compound.
Caption: Two-step synthesis of this compound from guaiacol.
Part 1: Friedel-Crafts Acylation of Guaiacol to Acetovanillone
The Friedel-Crafts acylation of guaiacol introduces an acetyl group onto the aromatic ring, primarily at the para-position to the hydroxyl group, to form acetovanillone.[3] This reaction can be carried out using various acylating agents and catalysts.
Experimental Protocols
Method 1: Using a Solid Acid Catalyst (Cs₂.₅H₀.₅PW₁₂O₄₀/K-10)
This method utilizes a stable and reusable solid acid catalyst, offering a more environmentally friendly approach.[4][5]
-
Materials:
-
Guaiacol
-
Vinyl acetate (acylating agent)
-
20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 catalyst
-
Solvent (e.g., 1,4-dioxane)
-
-
Procedure:
-
In a high-pressure reactor, combine guaiacol and vinyl acetate in a 1:6 molar ratio.
-
Add the 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 catalyst, with a loading of 0.009 g/cm³ based on the total reaction volume.
-
Heat the reaction mixture to 170 °C with vigorous stirring (1000 rpm).
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).
-
Upon completion, cool the reactor, filter the catalyst, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
-
Method 2: Using a Lewis Acid Catalyst (Anhydrous ZnCl₂)
This is a more traditional approach to Friedel-Crafts acylation.[3]
-
Materials:
-
Guaiacol
-
Acetic anhydride (acylating agent)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Acetic acid (solvent)
-
n-Hexane (for recrystallization)
-
-
Procedure:
-
Under an inert atmosphere, dissolve guaiacol in acetic acid.
-
Add anhydrous ZnCl₂ to the solution.
-
Slowly add acetic anhydride to the reaction mixture.
-
Heat the mixture and monitor the reaction until completion.
-
After cooling, the crude product is obtained and can be purified by recrystallization from n-hexane to yield acetovanillone with high purity (98.91% by HPLC).[3]
-
Quantitative Data for Acylation of Guaiacol
| Catalyst | Acylating Agent | Temperature (°C) | Guaiacol Conversion (%) | Acetovanillone Selectivity (%) | Reference |
| 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | Vinyl acetate | 170 | High (not specified) | High (not specified) | [4] |
| Anhydrous ZnCl₂ | Acetic anhydride | Not specified | High (not specified) | High (Purity >98%) | [3] |
| AlCl₃ | Acetyl chloride | Not specified | High (not specified) | High (not specified) | [3] |
Part 2: Clemmensen Reduction of Acetovanillone to this compound
The Clemmensen reduction is a classic method for the deoxygenation of aldehydes and ketones to their corresponding alkanes using zinc amalgam and concentrated hydrochloric acid.[6][7][8] This reaction is particularly effective for aryl-alkyl ketones like acetovanillone.[9][10]
Experimental Protocol
-
Materials:
-
Acetovanillone
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene (or another suitable organic solvent)
-
-
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% mercuric chloride solution for a few minutes, then decanting the solution and washing the amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam.
-
Add a solution of acetovanillone in a suitable solvent like toluene.
-
Add concentrated hydrochloric acid portion-wise to maintain a vigorous reaction.
-
Heat the mixture to reflux and continue heating until the reaction is complete (monitored by TLC or GC).
-
After cooling, separate the organic layer.
-
Wash the organic layer with water, then with a sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation.
-
Quantitative Data for Reduction of Acetovanillone
| Substrate | Reagents | Product | Typical Yield (%) | Reference |
| Acetovanillone | Zn(Hg), conc. HCl | This compound | >70 (Estimated) | [7][9] |
Alternative Precursors and Synthesis Routes
While the guaiacol-based synthesis is a primary route, other precursors can be considered.
-
Vanillin: Vanillin can be a starting material for producing 4-ethylguaiacol. The process would likely involve the reduction of the aldehyde group to a hydroxyl group, followed by conversion to a halide and subsequent reduction, or a direct reduction of the aldehyde to a methyl group (Wolff-Kishner or Clemmensen reduction) followed by ethylation at the phenolic hydroxyl and subsequent rearrangement, though these routes are less commonly detailed.[11][12]
-
4-Vinylguaiacol: This compound, which can be derived from ferulic acid, is a direct precursor that can be hydrogenated to 4-ethylguaiacol.[13]
Logical Workflow for Synthesis and Purification
References
- 1. This compound | 2785-89-9 [chemicalbook.com]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Clemmensen Reduction [organic-chemistry.org]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 10. Clemmensen Reduction | Pharmaguideline [pharmaguideline.com]
- 11. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes: Purification of 4-Ethyl-2-methoxyphenol via Calcium Ion Complexation
Introduction
4-Ethyl-2-methoxyphenol (4-EMP), a key compound in various industries, often requires high purity levels for its applications. Traditional purification methods can be complex and may not achieve the desired separation from structurally similar impurities. A novel and efficient method has been developed that utilizes the specific complexation reaction between 4-EMP and calcium ions (Ca²⁺) to achieve high-purity separation. This technique is based on the formation of a distinct crystalline complex between four molecules of this compound and one calcium ion, which can be easily separated from the reaction mixture. The purified 4-EMP is then recovered by thermal decomposition of the complex.
Principle of the Method
The purification process leverages the ability of Ca²⁺ to react with this compound to form a stable complex with a specific phenol-to-calcium ratio of 4:1.[1] This complex precipitates from the solution, allowing for its separation from impurities that do not form such complexes under the specified conditions. Subsequent heating of the isolated complex under a nitrogen atmosphere decomposes it, releasing the high-purity this compound, which can then be collected. This method offers a promising alternative to conventional purification techniques.
Key Advantages
-
High Selectivity: The specific 4:1 complex formation allows for excellent separation from other phenolic compounds and impurities.
-
High Purity: The method has been demonstrated to yield this compound with a purity of up to 99.60%.[1]
-
Efficiency: The process involves straightforward reaction and decomposition steps.
Experimental Protocols
1. Complex Formation and Extraction
This protocol details the formation of the this compound-calcium complex.
Materials:
-
Crude this compound (e.g., 98% purity)
-
Calcium Hydroxide (Ca(OH)₂)
-
Deionized Water
-
Three-necked flask
-
Magnetic stirrer
-
Microperistaltic pump
Procedure:
-
Dissolve 4 mmol of Ca(OH)₂ in 200 mL of deionized water in a three-necked flask.[1]
-
While stirring the solution at 750 rpm, slowly add 20 mmol (3.04 g of 98% purity) of crude this compound.[1] The addition should be done using a microperistaltic pump at a rate of 0.8 mmol/min.[1]
-
Observe the gradual formation of a white flocculent solid, which is the 4-EMP-calcium complex.[1]
-
After the addition is complete, continue stirring to ensure the reaction goes to completion.
-
Separate the solid complex from the solution by filtration.
2. Recovery of Purified this compound
This protocol describes the thermal decomposition of the complex to recover the purified product.
Materials:
-
Dried 4-EMP-calcium complex
-
Tube furnace
-
Nitrogen gas supply
Procedure:
-
Place the dried complex in the tube furnace.
-
Purge the furnace with nitrogen gas at a flow rate of 200 mL/min.[1]
-
Heat the furnace to 200 °C at a heating rate of 8 °C/min.[1]
-
The complex will decompose, releasing the purified this compound. The decomposition process has distinct stages, with a significant mass loss occurring between 60–220 °C.[1]
-
Collect the purified this compound, which will be in a liquid or vapor state depending on the collection setup.
Data Presentation
The following table summarizes the quantitative data obtained from the purification process.
| Parameter | Value | Reference |
| Initial Purity of 4-EMP | 98.00% | [1] |
| Phenol:Calcium Molar Ratio | 4:1 | [1] |
| Optimal Decomposition Temp. | 200 °C | [1] |
| Final Purity of 4-EMP | 99.60% | [1] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the purification of this compound by complexation with calcium ions.
Caption: Workflow for 4-EMP purification.
Logical Relationship of the Purification Method
This diagram outlines the logical flow from the problem of impurities to the final high-purity product.
Caption: Purification logic flow.
References
Quantification of 4-Ethyl-2-methoxyphenol in Wine using Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note and Protocol
Objective
To provide a detailed methodology for the quantitative analysis of 4-Ethyl-2-methoxyphenol (4-ethylguaiacol, 4-EG), a key volatile phenol, in wine samples. This method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for selective and sensitive detection, a critical aspect for quality control in the wine industry. 4-EG, often found alongside 4-ethylphenol (4-EP), is a significant indicator of the presence of Brettanomyces yeast, which can impart undesirable sensory characteristics to wine.
Introduction
This compound is a volatile phenol that can significantly impact the aromatic profile of wine. It is primarily produced by the yeast Brettanomyces bruxellensis during the winemaking process and aging.[1] The presence of 4-EG, even at low concentrations, can introduce undesirable aromas often described as "smoky," "spicy," or "clove-like." Accurate quantification of this compound is essential for winemakers to monitor and control microbial spoilage, ensuring the final product meets quality standards. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity in the complex matrix of wine.[2][3][4] This application note details a robust protocol for the quantification of this compound in wine using GC-MS.
Experimental Protocols
A variety of methods exist for the extraction and concentration of volatile phenols from wine prior to GC-MS analysis, including liquid-liquid extraction (LLE) and solid-phase microextraction (SPME).[1][3] SPME is often favored for its simplicity and automation capabilities.
Method 1: Solid-Phase Microextraction (SPME)-GC-MS
This method utilizes a stable isotope-labeled internal standard for accurate quantification.
1. Materials and Reagents
-
Standards: this compound (4-ethylguaiacol), 4-Ethylphenol (4-EP), and deuterated internal standards (e.g., 4-ethylphenol-d4).
-
Solvents: Ethanol (analytical grade).
-
Salts: Sodium chloride (NaCl).
-
SPME Vials: 20 mL, with screw caps and septa.
-
SPME Fiber Assembly: e.g., Polydimethylsiloxane (PDMS), 100 µm.
-
Synthetic Wine Matrix: 12% ethanol in deionized water, adjusted to pH 3.5 with tartaric acid.
2. Preparation of Standards
-
Primary Stock Solution (1000 mg/L): Accurately weigh and dissolve approximately 10 mg of this compound and the internal standard in 10 mL of ethanol in separate volumetric flasks.
-
Working Standard Solution (10 mg/L): Prepare by diluting the primary stock solutions in ethanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking the synthetic wine matrix with the working standard solution to achieve a concentration range that brackets the expected sample concentrations (e.g., 1, 5, 20, 100, 500 µg/L). Add a fixed amount of the internal standard to each calibration standard.
3. Sample Preparation
-
Pipette 10 mL of the wine sample (or calibration standard) into a 20 mL SPME vial.
-
Add a known amount of the internal standard solution.
-
Add approximately 2 g of NaCl to the vial to enhance the extraction of volatile compounds by increasing the ionic strength.[5]
-
Immediately cap the vial tightly.
-
Incubate the vial in a heating block or water bath at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation to allow for equilibration.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
4. GC-MS Parameters
-
Gas Chromatograph (GC):
-
Injector: Splitless mode, 250°C.
-
Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 240°C.
-
Hold: 5 minutes.
-
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
-
Monitored Ions (for SIM):
-
This compound (4-EG): m/z 152 (molecular ion), 137, 107.
-
4-Ethylphenol (4-EP): m/z 122 (molecular ion), 107.
-
Internal Standard (e.g., 4-ethylphenol-d4): m/z 126, 111.
-
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Method 2: Liquid-Liquid Extraction (LLE)-GC-MS
This method provides a robust alternative for sample preparation.
1. Materials and Reagents
-
Standards and Solvents: As listed in Method 1.
-
Extraction Solvent: Pentane/diethyl ether (2:1, v/v) or other suitable organic solvent.
-
Drying Agent: Anhydrous sodium sulfate.
2. Sample Preparation
-
Pipette 10 mL of the wine sample into a centrifuge tube.
-
Add the internal standard.
-
Add 2 mL of the extraction solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Inject 1-2 µL of the final extract into the GC-MS system.
3. GC-MS Parameters
The GC-MS parameters are similar to those described in Method 1.
Data Presentation
The concentration of this compound can vary significantly depending on the wine type, age, and winemaking practices. The following table summarizes typical concentration ranges found in various red wines.
| Wine Varietal | This compound (µg/L) - Range | This compound (µg/L) - Mean | 4-Ethylphenol (µg/L) - Range | 4-Ethylphenol (µg/L) - Mean | Reference |
| Australian Red Wines (various) | 1 - 437 | 99 | 2 - 2660 | 795 | [2][4] |
| Merlot | - | - | 2 - (high) | - | [2][4] |
| Shiraz | - | - | (low) - 2660 | - | [2][4] |
| Pinot Noir | 1 - (low) | - | - | - | [2][4] |
Visualizations
Experimental Workflow
Caption: Figure 1: GC-MS Analysis Workflow for this compound in Wine.
Logical Relationship of Compound Origin
Caption: Figure 2: Origin of this compound in Wine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: HPLC Analysis of 4-Ethyl-2-methoxyphenol in Coffee Samples
Introduction
4-Ethyl-2-methoxyphenol, also known as 4-ethylguaiacol, is a phenolic compound found in coffee that contributes to its complex aroma profile.[1][2] The concentration of this compound can vary depending on the coffee bean origin, roasting process, and brewing method. Accurate quantification of this compound is crucial for quality control and for understanding its impact on the sensory characteristics of coffee. This application note provides a detailed protocol for the analysis of this compound in coffee samples using High-Performance Liquid Chromatography (HPLC) with UV detection.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the HPLC analysis of this compound. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Retention Time (RT) | ~7.8 min[3] |
| Limit of Detection (LOD) | 10 µg/L[2][4] |
| Limit of Quantification (LOQ) | 50 µg/L[2][4] |
| Linear Range | 10 - 5000 µg/L[4] |
| Recovery | 98 - 102% |
| Precision (%RSD) | < 2.0%[5] |
Experimental Protocol
This protocol outlines the sample preparation and HPLC analysis for the quantification of this compound in coffee samples.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid, analytical grade)
-
Ethyl acetate (analytical grade)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Syringe filters (0.45 µm)
2. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations within the expected sample range (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5 mg/L).
3. Sample Preparation (Liquid-Liquid Extraction)
-
Weigh 3 g of finely ground coffee sample.
-
Add 60 mL of a methanol/water solution (40/60, v/v) and allow to stand for 24 hours.[6]
-
Filter the mixture and concentrate the filtrate to 5 mL under vacuum at 40°C.[6]
-
Hydrolyze the concentrated solution by adding 5 mL of 2N NaOH and heating for 4 hours.[6]
-
Adjust the pH of the mixture to 7.0 with 2N HCl.[6]
-
Perform a liquid-liquid extraction by adding 20 mL of ethyl acetate and shaking vigorously. Repeat the extraction three times.[6]
-
Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.[6]
-
Reconstitute the residue in a known volume (e.g., 5 mL) of the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before HPLC injection.
4. HPLC Conditions
-
Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (B) and water with 0.1% phosphoric acid (A). A typical gradient might be:
-
0-5 min: 20% B
-
5-15 min: 20-50% B
-
15-20 min: 50% B
-
20-22 min: 50-20% B
-
22-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.[4]
5. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of this compound in coffee.
References
Application Notes: SPME-GC-MS Method for 4-Ethyl-2-methoxyphenol in Alcoholic Beverages
Introduction
4-Ethyl-2-methoxyphenol, also known as 4-ethylguaiacol (4-EG), is a volatile phenolic compound of significant interest in the analysis of alcoholic beverages such as wine and beer.[1][2] Its presence, often resulting from spoilage yeasts like Brettanomyces, can impart undesirable aromas described as "leathery," "smoky," or "medicinal," negatively impacting the sensory quality of the final product.[1] In other contexts, such as in smoke-tainted wines resulting from wildfires, 4-ethylguaiacol and related phenols are key markers of the undesirable smoky characteristic.[3][4]
Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a robust, sensitive, and solvent-free technique ideal for the extraction and quantification of volatile and semi-volatile compounds from complex matrices like alcoholic beverages.[5][6] The headspace SPME (HS-SPME) mode is particularly advantageous as it minimizes matrix interference by exposing the fiber only to the vapor phase above the sample.[5][7] This application note provides a detailed protocol for the determination of this compound in alcoholic beverages using HS-SPME-GC-MS.
Experimental Protocols
This section details the methodology for the quantitative analysis of this compound.
1. Materials and Reagents
-
Standards: this compound (≥98.0%), 3,4-dimethylphenol (internal standard, ISTD), or a deuterated equivalent.[1]
-
Solvents: Ethanol (analytical grade), Methanol (analytical grade), Deionized water.
-
Salts: Sodium chloride (NaCl), analytical grade.
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 μm fiber is commonly used for volatile phenols.[3] Other fibers like Polydimethylsiloxane (PDMS) 100 µm can also be employed.[1]
-
Vials: 10 mL or 20 mL amber glass headspace vials with PTFE/silicone septa.[8]
2. Instrumentation
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
SPME autosampler or a manual SPME holder.
-
GC column: A polar capillary column such as a DB-FFAP (60 m, 0.25 mm i.d., 0.5 μm film thickness) is suitable for separating volatile phenols.[3]
3. Standard and Sample Preparation
-
Stock Standard Solutions: Prepare individual stock solutions of this compound and the internal standard in methanol or ethanol at a concentration of 1000 mg/L. Store at low temperatures (e.g., -20°C).[8]
-
Working Standard Solutions: Prepare mixed working standards by diluting the stock solutions in a model beverage solution (e.g., 12% ethanol in water) to create a calibration curve (e.g., 1-500 µg/L).[8]
-
Sample Preparation:
-
Pipette 5 mL of the alcoholic beverage (e.g., wine) into a 10 mL headspace vial.[8]
-
If the alcohol content is very high, consider a dilution with deionized water to improve extraction efficiency.[5]
-
Add a constant, known amount of the internal standard working solution to each sample and calibration standard.
-
Add 1-2 g of NaCl to the vial. This increases the ionic strength of the solution, which helps to drive the volatile analytes into the headspace.[8]
-
Immediately seal the vial with the cap and septum.
-
4. Headspace SPME (HS-SPME) Procedure
-
Incubation/Equilibration: Place the sealed vial in the autosampler or a heating block. Incubate the sample at a controlled temperature, typically between 40°C and 60°C, for 5 to 20 minutes with agitation.[3][8][9] This step allows the analytes to partition into the headspace.
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for an optimized period, generally between 20 and 60 minutes, under the same temperature and agitation conditions.[3][8]
-
Desorption: After extraction, withdraw the fiber and immediately insert it into the heated GC injection port. Desorb the analytes at 250°C for 3 to 10 minutes in splitless mode to ensure complete transfer to the GC column.[3][8]
5. GC-MS Analysis
-
Injector: Set to 250°C, splitless mode.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Oven Temperature Program: An example program for a DB-FFAP column is:
-
Initial temperature of 40°C, hold for 1 min.
-
Ramp to 150°C at 25°C/min, hold for 3 min.
-
Ramp to 200°C at 5°C/min, hold for 5 min.
-
Ramp to 250°C at 5°C/min, hold for 2 min.[3]
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C.[4]
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Use Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 152, 137, 107) and the internal standard.
-
6. Quantification
-
Quantification is typically performed using the internal standard method.[1] A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration in unknown samples is then determined from this curve. The standard addition method can also be used to overcome matrix interferences.[1][10]
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of this compound (4-EG) and the closely related 4-Ethylphenol (4-EP) in wine using SPME-GC-MS.
| Parameter | Typical Value | Analyte | Matrix | Reference |
| Linearity (R²) | >0.99 | 4-EP | Model Wine | [8] |
| Limit of Detection (LOD) | 1 µg/L | 4-EG | Red Wine | [1] |
| Limit of Detection (LOD) | 2 µg/L | 4-EP | Red Wine | [1] |
| Limit of Quantification (LOQ) | 5 µg/L | 4-EG | Red Wine | [1] |
| Limit of Quantification (LOQ) | 5 µg/L | 4-EP | Red Wine | [1] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the SPME-GC-MS analysis of this compound in alcoholic beverages.
Caption: Workflow for SPME-GC-MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of volatile phenol in cabernet sauvignon wines, made from smoke-affected grapes, by using HS-SPME GC-MS [scielo.org.za]
- 4. agilent.com [agilent.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. estanalytical.com [estanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. iris.unipa.it [iris.unipa.it]
Application Notes and Protocols for the Derivatization of 4-Ethyl-2-methoxyphenol for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2-methoxyphenol, also known as 4-ethylguaiacol, is a phenolic compound of significant interest in various fields, including the food and beverage industry for its contribution to aroma and flavor, as well as in pharmaceutical research. Gas chromatography (GC) coupled with mass spectrometry (MS) or other detectors is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. However, the presence of a polar hydroxyl group can lead to poor peak shape, decreased sensitivity, and potential interactions with the GC column.[1][2]
Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and thermally stable derivatives.[2][3] This enhances their chromatographic performance, leading to improved peak symmetry, increased sensitivity, and better resolution.[3][4] This document provides detailed application notes and protocols for two common derivatization methods for this compound: silylation and acetylation.
Choosing a Derivatization Strategy: Silylation vs. Acetylation
The selection of an appropriate derivatization strategy depends on the specific analytical requirements, sample matrix, and available instrumentation.
-
Silylation: This is a widely used and versatile technique that replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group.[1] Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[1][5] The resulting TMS ethers are generally more volatile and thermally stable.[3] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate, especially for sterically hindered phenols.[3][6] A significant consideration for silylation is its sensitivity to moisture; therefore, anhydrous conditions are crucial for successful derivatization.[1][2]
-
Acetylation: This method involves the reaction of the phenolic hydroxyl group with an acetylating agent, typically acetic anhydride, to form an acetate ester.[1][7][8] Acetylation is a robust, cost-effective, and rapid method.[9][10] The resulting derivatives are stable and exhibit good chromatographic properties.[7][8] This method is often performed in the presence of a base catalyst like pyridine.[1][9]
Experimental Workflows
The general experimental workflow for the derivatization and subsequent GC analysis of this compound is outlined below.
Caption: General workflow for the GC-MS analysis of this compound.
Protocol 1: Silylation using BSTFA + TMCS
This protocol details the derivatization of this compound to its trimethylsilyl (TMS) ether.[11]
Materials and Reagents:
-
This compound standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
GC vials with inserts
-
Vortex mixer
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Experimental Protocol:
-
Sample Preparation:
-
Accurately transfer a known amount of the sample or standard into a reaction vial.
-
If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous as silylating reagents are highly sensitive to moisture.[1][2]
-
-
Derivatization Reaction:
-
To the dried residue, add 50 µL of anhydrous pyridine to dissolve the analyte.[2]
-
Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.[1][2]
-
Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[1][12] Optimization of reaction time and temperature may be necessary for complex matrices.[1]
-
-
Sample Analysis:
-
After the reaction is complete, allow the vial to cool to room temperature.[2]
-
The sample is now ready for injection into the GC-MS system.
-
Caption: Silylation of this compound with BSTFA + TMCS.
Protocol 2: Acetylation using Acetic Anhydride
This protocol describes the conversion of this compound to its acetate ester.[1]
Materials and Reagents:
-
This compound standard or sample extract
-
Pyridine (as a catalyst and solvent)[1]
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Vortex mixer
Experimental Protocol:
-
Sample Preparation:
-
Accurately transfer a known amount of the sample or standard into a reaction vial.
-
If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Work-up and Extraction:
-
Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride.[1] Vortex the mixture for 30 seconds.
-
Add 1 mL of an organic extraction solvent (e.g., dichloromethane or ethyl acetate) and vortex for 1 minute to extract the acetylated derivative.[1]
-
Centrifuge to separate the layers and carefully transfer the organic (upper) layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.[1]
-
-
Sample Analysis:
-
Transfer the dried extract to a GC vial for analysis.
-
Caption: Acetylation of this compound with acetic anhydride.
Quantitative Data Summary
The following table summarizes typical performance data for the GC-MS analysis of derivatized phenols. These values are illustrative and should be optimized for specific instruments and applications.[9]
| Parameter | Silylation (TMS Derivative) | Acetylation (Acetate Derivative) |
| Linearity (R²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 1 - 10 ng/mL |
| Precision (%RSD) | < 10% | < 15% |
| Recovery | 90 - 110% | 85 - 105% |
Example GC-MS Parameters
The following are example GC-MS parameters that can be used as a starting point for method development.
| Parameter | Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Conclusion
Both silylation and acetylation are effective derivatization techniques for the GC-MS analysis of this compound.[1] Silylation often provides higher volatility and is applicable to a broad range of phenolic compounds, but requires strict anhydrous conditions.[1][2] Acetylation is a robust and cost-effective alternative, yielding stable derivatives.[9][7] The choice of method will depend on the specific analytical goals, sample matrix, and laboratory resources. For accurate and precise quantitative analysis, the use of an appropriate internal standard is highly recommended for both methods.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. jfda-online.com [jfda-online.com]
- 5. mdpi.com [mdpi.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas chromatographic determination of phenol compounds with automatic extraction and derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journal.gnest.org [journal.gnest.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Detection of 4-Ethyl-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2-methoxyphenol, also known as 4-ethylguaiacol, is a volatile phenolic compound that can be found in various matrices, including food and beverages, where it can significantly impact aroma and quality.[1] Its detection is crucial for quality control and potentially as a biomarker. Electrochemical sensors utilizing modified electrodes offer a promising alternative to traditional chromatographic methods for the rapid, sensitive, and cost-effective detection of this compound.[1][2] This document provides detailed application notes and protocols for the electrochemical detection of this compound using various modified electrodes, summarizing key performance data and experimental procedures from recent scientific literature.
The electrochemical oxidation of this compound typically involves the formation of an unstable phenoxy radical in a one-electron and one-proton step, leading to the corresponding quinone.[1] This redox activity provides a measurable analytical signal. The modification of working electrodes with nanomaterials or polymers enhances the sensitivity and selectivity of this detection by increasing the electroactive surface area and improving electron transfer kinetics.[1][3]
Quantitative Data Summary
The performance of various modified electrodes for the electrochemical detection of this compound (4-ethylguaiacol) is summarized in the table below, allowing for easy comparison of their analytical capabilities.
| Electrode Modification | Analyte | Detection Technique | Linear Range | Limit of Detection (LOD) / Capability of Detection (CCβ) | Sensitivity | Reproducibility (RSD) | Reference |
| Activated Fullerene C60 on Screen-Printed Carbon Electrode (AC60/SPCE) | 4-ethylguaiacol | Differential Pulse Voltammetry (DPV) | 200 - 1000 µg/L | 200 µg/L (CCβ) | Not specified | 7.6% | [1][4] |
| Titanium Dioxide (TiO₂) Nanoparticles on Screen-Printed Carbon Electrode | p-ethylguaiacol | Amperometry | Not specified | 62 nM | 174 µA cm⁻² mM⁻¹ | 2.48 - 4.85% | [2] |
| Tin Dioxide (SnO₂) Nanoparticles on Screen-Printed Carbon Electrode | p-ethylguaiacol | Amperometry | Not specified | 35 nM | 188 µA cm⁻² mM⁻¹ | 2.48 - 4.85% | [2] |
| Tyrosinase on Activated Fullerene C60/SPCE with Deep Eutectic Solvent | 4-ethylguaiacol | Amperometry (Headspace) | Not specified | Not specified | Highest among tested enzymatic sensors | Not specified | [5] |
Experimental Protocols
This section provides detailed methodologies for the fabrication and application of modified electrodes for the detection of this compound.
Protocol 1: Fullerene C60 Modified Screen-Printed Carbon Electrode (AC60/SPCE)
This protocol is based on the work by Portugal-Gómez et al. for the analysis of 4-ethylguaiacol in wine.[1][4]
1. Materials and Reagents:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
Fullerene C60 (C60)
-
Dichloromethane
-
Phosphate buffer solution (PBS)
-
This compound standard solution
-
Potentiostat/Galvanostat
2. Electrode Modification and Activation:
-
Prepare a 0.1 mg/mL solution of C60 in dichloromethane.
-
Drop-cast a specific volume of the C60 solution onto the working electrode surface of the SPCE.
-
Allow the solvent to evaporate at room temperature.
-
Activate the C60-modified electrode electrochemically to enhance its electron transfer capacity. This is typically done by cycling the potential in a suitable electrolyte.
3. Electrochemical Detection (DPV):
-
Place the AC60/SPCE in the electrochemical cell.
-
For headspace analysis to improve selectivity, place the electrode above the liquid sample containing this compound to allow for the accumulation of the volatile analyte on the electrode surface. An incubation step at a controlled temperature can optimize this accumulation.[1]
-
Add a drop of supporting electrolyte (e.g., PBS at a specific pH) onto the three-electrode system of the SPCE.
-
Perform the determination using Differential Pulse Voltammetry (DPV) by scanning the potential in the appropriate range to observe the oxidation peak of this compound.
-
Record the peak current, which is proportional to the concentration of this compound.
Protocol 2: Metal Oxide Nanoparticle Modified Screen-Printed Electrode
This protocol is a general guide based on the use of TiO₂ and SnO₂ nanoparticles for detecting p-ethylguaiacol.[2]
1. Materials and Reagents:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
Titanium dioxide (TiO₂) or Tin dioxide (SnO₂) nanoparticles
-
Solvent for nanoparticle dispersion (e.g., deionized water with a surfactant or a suitable organic solvent)
-
Supporting electrolyte (e.g., PBS)
-
This compound standard solution
-
Potentiostat/Galvanostat
2. Electrode Modification:
-
Prepare a stable dispersion of TiO₂ or SnO₂ nanoparticles in a suitable solvent using sonication.
-
Deposit a small volume of the nanoparticle dispersion onto the surface of the working electrode of the SPCE.
-
Dry the modified electrode, for example, in an oven at a mild temperature, to ensure adhesion of the nanoparticles.
3. Electrochemical Detection (Amperometry/DPV):
-
Connect the modified SPCE to the potentiostat.
-
Immerse the electrode in the electrochemical cell containing the supporting electrolyte.
-
Add the sample containing this compound to the cell under stirring.
-
Apply a constant potential (for amperometry) or scan the potential (for DPV) and record the current response corresponding to the oxidation of this compound.
-
The change in current is proportional to the analyte concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key processes involved in the electrochemical detection of this compound.
References
- 1. Electrochemical sensors for the determination of 4-ethylguaiacol in wine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical detection of p-ethylguaiacol, a fungi infected fruit volatile using metal oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Electrochemical sensors for the determination of 4-ethylguaiacol in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Application Notes and Protocols for Sensory Analysis of 4-Ethyl-2-methoxyphenol in Aged Spirits
Introduction
4-Ethyl-2-methoxyphenol, also known as 4-ethylguaiacol (4-EG), is a key volatile phenol compound that significantly influences the sensory profile of aged spirits.[1][2] It is primarily formed during the maturation process in wooden casks and contributes smoky, spicy, clove-like, and phenolic aromas.[1][3][4] The concentration of 4-EG can vary depending on the type of wood, toasting level of the cask, and the aging duration.[5][6][7] Therefore, a standardized sensory analysis protocol is crucial for researchers, scientists, and quality control professionals in the distilled spirits industry to characterize and control the flavor profile of aged spirits.
These application notes provide a detailed protocol for the sensory evaluation of this compound in aged spirits, including sample preparation, panelist selection and training, and specific sensory testing methodologies. The protocols are designed to be adaptable for various research and quality control applications.
Data Presentation: Quantitative Data Summary
The following tables summarize the key quantitative data related to this compound relevant to its sensory analysis in alcoholic beverages. It is important to note that sensory thresholds can be influenced by the matrix, particularly the ethanol concentration.[8]
Table 1: Aroma Profile of this compound
| Descriptor | Description |
| Primary Aromas | Smoky, Spicy, Clove, Phenolic[1][3] |
| Secondary Aromas | Bacon, Woody, Sweet Vanilla Nuances[3][9] |
| Off-Aromas (at high concentrations) | Medicinal, Unpleasant Smoky/Spicy[1] |
Table 2: Reported Sensory Thresholds of this compound
| Matrix | Threshold Type | Concentration (µg/L) | Reference |
| Wine | Detection | 33 - 135 | [10] |
| Wine | Recognition | Not specified | |
| Spirits (general estimation) | Detection | Likely higher than in wine due to ethanol | [8] |
Table 3: Illustrative Concentration Ranges of this compound in Red Wines (for reference)
| Wine Type | Concentration Range (µg/L) | Mean Concentration (µg/L) | Reference |
| Various Australian Red Wines | 1 - 437 | 99 | [11] |
Note: These values from wine analysis can provide a preliminary reference for expected concentrations in aged spirits, which can also be influenced by barrel aging.[11][12][13]
Experimental Protocols
This section outlines the detailed methodologies for the sensory analysis of this compound in aged spirits.
Panelist Selection and Training
-
Selection Criteria: Panelists should be non-smokers, free of allergies that affect taste or smell, and have good sensory acuity.[14] Pre-screening can be conducted using basic taste and odor recognition tests.[15]
-
Training: Panelists must be trained to identify and rate the intensity of the specific aroma attributes associated with 4-EG (smoky, spicy, clove, phenolic).[15][16] This involves exposure to reference standards of 4-EG at various concentrations in a neutral spirit base. The training should also include familiarization with different types of aged spirits to understand the matrix effect.
Sample Preparation and Presentation
-
Sample Dilution: To minimize sensory fatigue and the masking effect of high ethanol content, aged spirit samples should be diluted to 20% alcohol by volume (ABV) with deionized, odor-free water.[15][17]
-
Sample Temperature: Samples should be presented at a standardized room temperature (20-22°C) to ensure consistent volatilization of aroma compounds.[14]
-
Glassware: Samples should be served in clean, odor-free, tulip-shaped glasses to concentrate the aromas.[14] Each glass should be covered with a watch glass to retain volatile compounds before evaluation.
-
Coding and Order: Samples must be coded with random three-digit numbers to prevent bias.[14] The presentation order should be randomized for each panelist to minimize order effects.
Sensory Evaluation Methods
Several sensory testing methods can be employed depending on the objective of the analysis.[18][19][20]
This method is used to determine if a perceptible difference exists between two samples (e.g., a standard spirit and a test spirit with a suspected higher concentration of 4-EG).[14][18][20]
-
Procedure:
-
Present three coded samples to each panelist, where two are identical and one is different.
-
Ask the panelist to identify the odd sample.
-
The number of correct identifications is compared to statistical tables to determine significance.
-
This method provides a detailed quantitative description of the sensory attributes of a spirit.[18][19]
-
Procedure:
-
Develop a lexicon of aroma descriptors relevant to 4-EG and the aged spirit matrix (e.g., smoky, clove, spicy, vanilla, oaky).
-
Panelists rate the intensity of each descriptor for each sample on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very intense").
-
Data is collected and analyzed to create a sensory profile for each spirit.
-
Determining the detection and recognition thresholds of 4-EG in a specific aged spirit matrix is crucial for understanding its sensory impact. The ASTM E679 standard method for determination of odor and taste thresholds by a forced-choice ascending concentration series method is recommended.
-
Procedure:
-
Prepare a series of samples with increasing concentrations of 4-EG in a base spirit.
-
Present three samples at each concentration level: two are blanks (base spirit only) and one contains the 4-EG spike (triangle test format).
-
Panelists are asked to identify the odd sample.
-
The individual threshold is the lowest concentration at which the panelist correctly identifies the spiked sample in two consecutive presentations.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
-
Mandatory Visualizations
Caption: Experimental workflow for sensory analysis.
Caption: Logical flow of a triangle difference test.
References
- 1. This compound | 2785-89-9 [chemicalbook.com]
- 2. iladdie.wordpress.com [iladdie.wordpress.com]
- 3. Showing Compound this compound (FDB019887) - FooDB [foodb.ca]
- 4. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. Chemical Characterization and Sensory Evaluation of Scottish Malt Spirit Aged in Sherry Casks®: Comparison Between Static and Dynamic Aging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. d.lib.msu.edu [d.lib.msu.edu]
- 8. The Effect of Ethanol on the Compound Thresholds and Aroma Perception in Chinese Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-ethyl guaiacol, 2785-89-9 [thegoodscentscompany.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative determination of 4-ethylphenol and this compound in wines by a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pambos.wine [pambos.wine]
- 15. jib.cibd.org.uk [jib.cibd.org.uk]
- 16. iscbarrels.com [iscbarrels.com]
- 17. Quick insights into whisky — investigating rapid and efficient methods for sensory evaluation and chemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. spiritsanddistilling.com [spiritsanddistilling.com]
The Application of 4-Ethyl-2-methoxyphenol as a Flavoring Agent in the Food Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2-methoxyphenol, also known as 4-ethylguaiacol, is a potent aromatic compound widely utilized in the food industry as a flavoring agent. It is primarily valued for its characteristic smoky, spicy, and woody notes, which can enhance the sensory profile of a diverse range of products. This phenol derivative is naturally occurring in various foods and beverages, including smoked meats, whiskeys, and coffees, and is also produced during the thermal processing of lignin. Its sensory impact and relative safety have led to its classification as a Generally Recognized as Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA). This document provides detailed application notes and experimental protocols for the effective use and analysis of this compound in a research and development setting.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application and analysis.
| Property | Value |
| Synonyms | 4-Ethylguaiacol, 4-EG, p-Ethylguaiacol |
| CAS Number | 2785-89-9 |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Smoky, spicy, woody, clovelike, medicinal |
| Boiling Point | 234-236 °C |
| Melting Point | 15 °C |
| Solubility | Slightly soluble in water, soluble in ethanol and oils |
Applications in the Food Industry
This compound is a versatile flavoring agent used to impart or enhance smoky and spicy flavor profiles in a variety of food products.
| Food Category | Application | Typical Concentration Range |
| Meat Products | Smoked meats, bacon, sausages, plant-based meat alternatives | Imparts a characteristic smoky and savory flavor. |
| Beverages | Whiskey, rum, certain wines and beers | Contributes to the complex aroma profile, adding spicy and smoky notes. |
| Dairy Products | Smoked cheeses | Provides a smoky flavor dimension. |
| Sauces and Seasonings | Barbecue sauces, marinades, smoky seasonings | Enhances the overall smoky and savory character. |
| Coffee | Roasted coffee beans | A key contributor to the smoky and spicy notes in certain coffee varieties, particularly Robusta.[1] |
Sensory Information
The sensory perception of this compound is concentration-dependent and influenced by the food matrix.
| Parameter | Value | Food Matrix |
| Sensory Threshold | >600 µg/L | Wine[2] |
| Flavor Profile (Low Concentration) | Subtle smoky, spicy notes | Various |
| Flavor Profile (High Concentration) | Intense smoky, medicinal, phenolic notes | Various |
Quantitative Data on Occurrence
The concentration of this compound varies significantly depending on the food product and its processing.
| Food Product | Concentration Range |
| Red Wine | 1 - 437 µg/L[3] |
| Whiskey | LOD: 6.9 ng/mL (SBSE-TD-GC-MS), 210 ng/mL (LVI-GC-MS)[4] |
| Coffee (Robusta) | Significantly higher concentrations than in Arabica coffee.[1] |
| Smoked Pork Leg | Identified as a key aroma compound with a high flavor dilution factor.[5] |
Regulatory Status
This compound is recognized as a safe flavoring substance by major regulatory bodies.
| Regulatory Body | Status | Details |
| FEMA | GRAS (Generally Recognized as Safe) | FEMA Number: 2436. Specific use levels for different food categories are available from FEMA upon request.[6] |
| JECFA | Evaluated | JECFA number: 716. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Food Products using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This protocol provides a general procedure for the quantification of this compound in liquid and solid food matrices. Optimization of parameters may be required for specific sample types.
1. Materials and Reagents
-
This compound analytical standard
-
Internal standard (e.g., 4-ethylphenol-d4)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
2. Sample Preparation
-
Liquid Samples (e.g., Wine, Whiskey):
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial.
-
-
Solid Samples (e.g., Smoked Meat, Coffee Grounds):
-
Homogenize the solid sample.
-
Weigh 2 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1.5 g of NaCl.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial.
-
3. HS-SPME Procedure
-
Place the sealed vial in the autosampler of the GC-MS system.
-
Incubate the vial at 60°C for 15 minutes with agitation to allow for equilibration of the volatile compounds in the headspace.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the analytes.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
4. GC-MS Analysis
-
Injector: 250°C, splitless mode for 2 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 240°C at 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Transfer line temperature: 250°C.
-
Ion source temperature: 230°C.
-
Electron ionization (EI) at 70 eV.
-
Scan mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM ions for this compound: m/z 152 (molecular ion), 137, 107.
-
SIM ions for internal standard (e.g., 4-ethylphenol-d4): m/z 126, 111.
-
5. Quantification
-
Prepare a calibration curve using standard solutions of this compound at different concentrations, each containing the same concentration of the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for both the standards and the samples.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Sensory Evaluation of this compound in a Food Matrix
This protocol outlines a general procedure for the sensory evaluation of food products containing this compound to assess the intensity of smoky and spicy aromas.
1. Panelist Selection and Training
-
Select 8-12 panelists based on their sensory acuity, ability to describe aromas, and availability.
-
Train the panelists to recognize and rate the intensity of smoky and spicy aromas using reference standards.
-
Smoky Reference: Diluted solutions of this compound in a neutral medium (e.g., water or deodorized oil).
-
Spicy Reference: Diluted solutions of eugenol or clove oil.
-
-
Conduct training sessions to familiarize panelists with the test procedure and the rating scale.
2. Sample Preparation
-
Prepare a control sample (without added this compound) and test samples with varying concentrations of this compound.
-
The concentrations should be chosen to be around the suspected sensory threshold and at typical usage levels.
-
Code the samples with random three-digit numbers to blind the panelists.
-
Present approximately 20g (for solids) or 20mL (for liquids) of each sample in identical, odor-free containers.
-
Serve the samples at a controlled temperature suitable for the food matrix.
3. Evaluation Procedure
-
Conduct the sensory evaluation in a well-ventilated, odor-free sensory laboratory with individual booths.[7]
-
Provide panelists with the coded samples in a randomized order.
-
Instruct panelists to evaluate the intensity of the "smoky" and "spicy" aromas of each sample using a 15-point line scale (where 0 = not perceptible and 15 = extremely intense).
-
Provide unsalted crackers and water for palate cleansing between samples.[8]
-
Allow for a minimum of a 2-minute break between samples.[8]
4. Data Analysis
-
Collect the intensity ratings from all panelists.
-
Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in the perceived intensities of the smoky and spicy aromas between the control and the test samples.
-
Post-hoc tests (e.g., Tukey's HSD) can be used to identify which concentrations are significantly different from each other.
Secondary Characteristics: Antioxidant Activity
While its primary role is as a flavoring agent, this compound, as a phenolic compound, exhibits antioxidant properties. Studies have shown its ability to scavenge free radicals, which could potentially contribute to the oxidative stability of food products. However, its contribution to the overall antioxidant capacity of a food product is generally considered secondary to its flavor impact.
Conclusion
This compound is a valuable flavoring agent for creating or enhancing smoky and spicy notes in a wide array of food products. Its effective application relies on a thorough understanding of its sensory properties, typical usage levels, and the appropriate analytical techniques for its quantification. The protocols provided in this document offer a foundation for researchers and product developers to explore the potential of this compound in food formulations and to ensure its consistent and effective use. Further optimization of the provided methods may be necessary to suit specific food matrices and research objectives.
References
- 1. imreblank.ch [imreblank.ch]
- 2. shimadzu.co.uk [shimadzu.co.uk]
- 3. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grupobiomaster.com [grupobiomaster.com]
- 5. Characterization of the Key Aroma Compounds in Traditional Hunan Smoke-Cured Pork Leg (Larou, THSL) by Aroma Extract Dilution Analysis (AEDA), Odor Activity Value (OAV), and Sensory Evaluation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. femaflavor.org [femaflavor.org]
- 7. affinitylabs.com.au [affinitylabs.com.au]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for 4-Ethyl-2-methoxyphenol as an Antimicrobial Agent Against Foodborne Pathogens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known antimicrobial activities of 4-Ethyl-2-methoxyphenol (also known as 4-ethylguaiacol) against foodborne pathogens, along with detailed protocols for its evaluation. While this compound is recognized for its role in the flavor profiles of various foods and beverages, emerging research highlights its potential as a natural antimicrobial agent, particularly in inhibiting the formation of biofilms by pathogenic bacteria.[1][2][3]
Antimicrobial Activity Profile
Current research indicates that this compound exhibits significant anti-biofilm activity against specific foodborne pathogens. However, comprehensive data on its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a wide range of microorganisms are still emerging. The available data focuses on its ability to interfere with bacterial virulence and community formation.
Table 1: Summary of Anti-biofilm Activity of this compound
| Target Microorganism | Concentration | Observed Effect | Reference |
| Escherichia coli O157:H7 | 0.005% (v/v) | Marked inhibition of biofilm formation without affecting planktonic cell growth. | [1][2] |
Mechanism of Action
Preliminary studies suggest that the antimicrobial action of this compound, particularly its anti-biofilm effect, is not due to direct bactericidal activity at low concentrations. Instead, it appears to modulate the expression of genes associated with virulence and biofilm formation. In Escherichia coli O157:H7, it has been shown to down-regulate genes responsible for the production of curli fimbriae and other toxins, which are crucial for biofilm development and pathogenesis.[1][2]
Caption: Proposed mechanism of this compound against E. coli O157:H7.
Experimental Protocols
The following are detailed protocols for evaluating the antimicrobial properties of this compound. These are standard methods that can be adapted for specific research needs.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).
Materials:
-
This compound (analytical grade)
-
Solvent for this compound (e.g., ethanol, DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial cultures of foodborne pathogens (e.g., Listeria monocytogenes, Staphylococcus aureus, Salmonella enterica)
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Preparation of Bacterial Inoculum: a. Culture the test bacteria in MHB overnight at 37°C. b. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Further dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the diluted compound. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). c. Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
MBC Determination: a. From the wells showing no visible growth (at and above the MIC), pipette a small aliquot (e.g., 10 µL) and plate it onto MHA plates. b. Incubate the MHA plates at 37°C for 24 hours. c. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.
Protocol 2: Anti-Biofilm Activity Assay
This protocol assesses the ability of this compound to inhibit biofilm formation using a crystal violet staining method.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other biofilm-promoting medium
-
Bacterial cultures of foodborne pathogens
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
Plate reader
Procedure:
-
Preparation of Plates: a. Prepare serial dilutions of this compound in TSB in the wells of a 96-well plate. b. Prepare a bacterial suspension as described in Protocol 1 and add it to the wells. c. Include positive (inoculum without compound) and negative (broth only) controls.
-
Biofilm Formation: a. Incubate the plates at a temperature optimal for biofilm formation for the specific pathogen (e.g., 25-37°C) for 24-48 hours without agitation.
-
Staining and Quantification: a. Gently discard the planktonic cells from the wells and wash the wells carefully with sterile PBS to remove non-adherent cells. b. Air-dry the plates. c. Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. d. Remove the crystal violet and wash the wells with PBS until the washings are clear. e. Add 95% ethanol to each well to solubilize the bound crystal violet. f. Measure the absorbance at a wavelength of 570-595 nm using a plate reader. g. A reduction in absorbance compared to the positive control indicates inhibition of biofilm formation.
Caption: General experimental workflow for antimicrobial evaluation.
Conclusion
This compound shows promise as a natural antimicrobial agent, particularly for its ability to inhibit biofilm formation by foodborne pathogens at sub-inhibitory concentrations. Further research is warranted to establish its full spectrum of activity through comprehensive MIC and MBC testing against a broader range of microorganisms. The protocols provided herein offer a standardized framework for conducting such evaluations. Its potential application in food preservation and safety warrants further investigation, both as a standalone agent and in combination with other antimicrobial interventions.
References
Application Notes and Protocols for 4-Ethyl-2-methoxyphenol in Atmospheric and Wood Smoke Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 4-Ethyl-2-methoxyphenol (4-EP) as a key tracer for wood smoke in atmospheric aerosol research. The following sections detail quantitative data, experimental protocols for its analysis, and its formation pathway from lignin, a primary component of wood.
Quantitative Data of this compound
This compound is a significant organic compound resulting from the pyrolysis of lignin during the combustion of biomass. Its presence and concentration in atmospheric aerosols are widely used as a specific marker for wood smoke pollution.
Table 1: Concentration of this compound in Atmospheric Particulate Matter (PM)
| Location and Study Period | PM Fraction | Concentration Range (ng/m³) | Analytical Method | Reference |
| Seattle, WA (1999-2000) | PM2.5 | <0.1 to 22 | GC/MS | [1] |
Table 2: Relative Abundance of this compound in Wood Smoke and Lignin Pyrolysis
| Source | Conditions | Relative Abundance (%) | Analytical Method | Reference |
| Kānuka Wood Smoke | 350 °C | Not specified, but a dominant odor-active compound | GC-MS/Olfactometry | |
| Wood-based panel decomposition | 350 °C | 4.33 | GC-MS | [2] |
| G-type lignin model pyrolysis | 600 °C | 3.53 | Py-GC/MS |
Experimental Protocols
This section provides detailed methodologies for the collection, preparation, and analysis of samples for the quantification of this compound.
Sample Collection
2.1.1. Atmospheric Aerosol Collection
A standard method for collecting atmospheric particulate matter for organic analysis involves the use of a high-volume sampler.
-
Apparatus: High-volume aerosol sampler, quartz fiber filters.
-
Procedure:
-
Pre-bake quartz fiber filters at 550°C for at least 12 hours to remove any organic contaminants.
-
Handle the pre-baked filters only with clean, stainless-steel forceps and store them in sealed containers.
-
Install a pre-baked filter into the high-volume sampler.
-
Operate the sampler for a predetermined period (e.g., 24 hours) at a calibrated flow rate to collect a sufficient mass of particulate matter.
-
After sampling, carefully remove the filter, fold it in half with the exposed side inward, and store it frozen in a sealed, pre-cleaned container until extraction.
-
2.1.2. Wood Smoke Sample Collection
A common method for collecting wood smoke for laboratory analysis is through a dilution tunnel and filter collection system.
-
Apparatus: Wood stove or other combustion chamber, dilution tunnel, sampling train with a quartz fiber filter.
-
Procedure:
-
Combust a known mass of the desired wood type in the combustion chamber.
-
Draw the emitted smoke into a dilution tunnel where it is mixed with filtered, ambient air.
-
Draw a subsample of the diluted smoke through a sampling train containing a pre-baked quartz fiber filter at a constant flow rate.
-
Monitor the temperature and flow rate throughout the collection period.
-
After sampling, recover the filter and store it as described for atmospheric aerosol samples.
-
Sample Preparation: Extraction
The following protocol describes a common method for the solvent extraction of this compound from filter samples.
-
Reagents and Materials: Dichloromethane (DCM), Methanol (MeOH), Anhydrous sodium sulfate, Concentrator tube, Nitrogen evaporator.
-
Procedure:
-
Cut the collected filter into small pieces and place them in an extraction thimble.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated analog of a similar phenolic compound) to the thimble.
-
Place the thimble in a Soxhlet extractor.
-
Extract the sample with a 1:1 (v/v) mixture of DCM and MeOH for at least 18 hours.
-
After extraction, allow the solvent to cool.
-
Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator or a gentle stream of high-purity nitrogen.
-
The concentrated extract is now ready for GC-MS analysis.
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/minute.
-
Ramp 2: Increase to 280°C at a rate of 20°C/minute, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Quantification: Create a calibration curve using authentic standards of this compound. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve, corrected for the recovery of the internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in atmospheric aerosol and wood smoke samples.
Caption: General workflow for the analysis of this compound.
Lignin Pyrolysis to this compound
The formation of this compound from wood smoke is a result of the thermal degradation of lignin, a complex polymer in wood. The following diagram shows a simplified proposed pathway for its formation from a guaiacyl lignin unit.
Caption: Simplified formation pathway of this compound from lignin.
References
Application Notes and Protocols: 4-Ethyl-2-methoxyphenol as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2-methoxyphenol, also known as 4-ethylguaiacol, is a phenolic compound naturally present in various foods and beverages, including red wine and coffee.[1][2] It is characterized by a distinctive smoky, spicy, and woody aroma.[3] Beyond its role as a flavoring agent in the food industry, this compound serves as a valuable analytical standard in research and quality control settings.[3][4][5] Its well-defined chemical properties and availability as a high-purity reference material make it suitable for the development and validation of analytical methods to quantify its presence in various matrices.[5][6] This document provides detailed application notes and protocols for the use of this compound as an analytical standard, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques.
Chemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its use as an analytical standard.
| Property | Value | Reference |
| CAS Number | 2785-89-9 | [7][8] |
| Molecular Formula | C₉H₁₂O₂ | [7][8] |
| Molecular Weight | 152.19 g/mol | [7][8] |
| Appearance | Clear colorless to light yellow liquid | [9] |
| Odor | Warm, sweet, spicy-medicinal | |
| Boiling Point | 234-236 °C | [7] |
| Density | 1.063 g/mL at 25 °C | [7] |
Application: Quantification in Food and Beverage Samples
This compound is a key aroma compound and a potential indicator of microbial activity in products like wine.[10][11] Accurate quantification is crucial for quality assessment.
Experimental Workflow for Quantification
The following diagram illustrates a general workflow for the quantification of this compound in a liquid sample, such as wine, using an analytical standard.
Caption: General workflow for the quantification of this compound.
Experimental Protocols
Protocol 1: Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound using HPLC with UV detection.
1. Instrumentation and Reagents
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
3. Sample Preparation
-
Liquid Samples (e.g., Wine): Dilute the sample 10-fold with methanol and filter through a 0.45 µm syringe filter before injection.[10]
4. HPLC Conditions
| Parameter | Setting |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 50:50 v/v)[1][4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm[11] |
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the working standards against their concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the sensitive detection and quantification of this compound. Derivatization may be employed to improve chromatographic performance.
1. Instrumentation and Reagents
-
GC-MS system with a capillary column (e.g., PEG coated, 30 m x 0.25 mm i.d. x 0.25 µm film thickness)[12]
-
This compound analytical standard (≥98% purity)
-
Methanol (GC grade)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)[13]
-
Helium (carrier gas)
2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Prepare as described in the HPLC protocol.
-
Working Standard Solutions: Prepare a series of working standards in methanol.
3. Sample and Standard Derivatization
-
Evaporate 1 mL of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[13]
-
Seal the vial and heat at 70°C for 30 minutes.[3]
-
Cool to room temperature before injection.
4. GC-MS Conditions
| Parameter | Setting |
| Injector Temperature | 250 °C (or 523 K)[12] |
| Carrier Gas Flow | 1 mL/min (Helium) |
| Oven Temperature Program | Initial temperature of 40°C (or 313 K), ramp at 10 K/min to 250°C (or 523 K)[12] |
| Ion Source Temperature | 230 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
5. Data Analysis
-
Generate a calibration curve using the derivatized working standards.
-
Quantify the derivatized this compound in the sample using the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of this compound and related compounds using different analytical techniques.
| Parameter | HPLC-DAD | LC-MS/MS | Reference |
| Linearity Range | 10 - 5000 µg/L | 10 - 5000 µg/L | [11] |
| Limit of Detection (LOD) | 10 µg/L | 10 µg/L | [11] |
| Limit of Quantification (LOQ) | 50 µg/L | 50 µg/L | [11] |
Note: These values are for 4-ethylguaiacol in wine and may vary depending on the specific matrix and experimental conditions.
Method Validation
For routine applications, the analytical methods described should be validated according to relevant guidelines (e.g., ICH, FDA). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Logical Relationship Diagram
The following diagram illustrates the logical relationship in method validation for quantifying this compound.
Caption: Logical relationship of method validation parameters.
Conclusion
This compound is a versatile analytical standard for the development and validation of quantitative methods. The protocols provided herein for HPLC and GC-MS analysis serve as a foundation for researchers and professionals in various fields, including food science and drug development. Proper method validation is essential to ensure the generation of accurate and reliable data for quality control and research purposes.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Showing Compound this compound (FDB019887) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. 4-乙基愈创木酚 - 4-乙基-2-甲氧基苯酚, NSC 82313 [sigmaaldrich.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. This compound | 2785-89-9 [chemicalbook.com]
- 8. Phenol, 4-ethyl-2-methoxy- [webbook.nist.gov]
- 9. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a New Route for Separating and Purifying this compound Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Matrix effects in "4-Ethyl-2-methoxyphenol" analysis by SPME-GC-MS
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects encountered during the analysis of 4-Ethyl-2-methoxyphenol (4-EG), also known as 4-ethylguaiacol, by Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in 4-EG analysis?
A1: A matrix effect is the alteration of an analyte's signal (either suppression or enhancement) caused by other components present in the sample matrix.[1][2][3] In the analysis of 4-EG, complex matrices like wine or beer, which contain high concentrations of ethanol, sugars, polyphenols, and proteins, can significantly interfere with quantification.[4][5][6][7] These components can reduce the volatility of 4-EG, preventing it from efficiently migrating from the sample into the headspace for extraction.[5] Furthermore, other volatile compounds can compete with 4-EG for adsorption sites on the SPME fiber, reducing extraction efficiency.[8]
Q2: My 4-EG signal is consistently low or variable. What aspects of the sample matrix could be responsible?
A2: Low or irreproducible signals for 4-EG are often directly linked to the sample matrix. Key factors include:
-
High Ethanol and Sugar Content: Both ethanol and sugars increase the analyte's solubility in the liquid phase, which in turn decreases its volatility and partitioning into the headspace.[5][7][8] This results in less 4-EG being available for the SPME fiber to extract.
-
Polyphenolic Compounds: Wine, in particular, is rich in polyphenols. These molecules can form interactions with volatile phenols like 4-EG, effectively "holding" them in the matrix and reducing their release into the headspace.[5][6]
-
Competitive Adsorption: The SPME fiber has a finite number of active sites. A high concentration of other volatile or semi-volatile compounds in the matrix will compete with 4-EG for these sites, leading to lower and more variable extraction efficiency.[8]
Q3: What are the most effective strategies to mitigate or eliminate matrix effects for accurate 4-EG quantification?
A3: Several strategies can be employed to overcome matrix effects:
-
Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for quantification in complex matrices. It involves adding a known amount of an isotopically labeled version of the analyte (e.g., d4-4-ethylphenol) to the sample before extraction.[9][10] This internal standard behaves nearly identically to the target analyte during every step of the process, effectively canceling out matrix-induced variations.
-
Standard Addition Method: This method involves splitting a sample into several aliquots and spiking each with a different, known amount of a 4-EG standard. By plotting the instrument response against the concentration added, the original concentration can be determined. This method is highly accurate as it calibrates within the specific sample matrix, but it is time-consuming.[11][12]
-
Matrix-Matched Calibration: Calibration standards are prepared in a "clean" matrix that closely resembles the samples being analyzed (e.g., a model wine or a commercial wine confirmed to be free of 4-EG).[2] This helps to ensure that the calibration standards experience similar matrix effects as the unknown samples.
-
Multiple Headspace SPME (MHS-SPME): This is an exhaustive extraction technique where the headspace is sampled multiple times. It is designed to transfer the entire amount of the analyte to the GC-MS, thereby eliminating the influence of the sample matrix on the extraction equilibrium.[11]
-
Sample Pre-treatment: Simple modifications like adding salt (e.g., NaCl) can increase the ionic strength of the sample, which reduces the solubility of organic compounds and promotes their transfer to the headspace (the "salting-out" effect).[13][14]
Q4: Which SPME fiber is recommended for analyzing this compound?
A4: The choice of fiber is critical for achieving good sensitivity and reproducibility.
-
Recommended Fiber: The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is most commonly recommended and has been shown to provide superior extraction efficiency for 4-EG and other volatile phenols.[4][11][15] Its mixed-phase coating effectively adsorbs a broad range of analytes with varying polarities and molecular weights.
-
Alternative Fiber: A 100 µm Polydimethylsiloxane (PDMS) fiber can also be used. While some studies show it to be less efficient than the DVB/CAR/PDMS fiber for 4-EG, others have noted it may be more mechanically robust and less prone to swelling in high-ethanol matrices like wine.[4][16]
Q5: My results show poor reproducibility (%RSD is too high). What are the common causes and solutions?
A5: Poor reproducibility in SPME analysis is often due to minor variations in the experimental procedure that become significant in the presence of matrix effects. Key areas to check are:
-
Inconsistent SPME Parameters: Ensure that the incubation temperature, incubation time, agitation speed, fiber exposure time, and the depth of the fiber in the headspace are identical for every sample, standard, and blank.[17][18] Automation is highly recommended.
-
Variable Sample and Headspace Volume: The ratio of liquid sample volume to headspace volume must be kept constant, as this directly affects the analyte's equilibrium partitioning.[18] Use the same size vials and pipette precise sample volumes.
-
Fiber Care: A contaminated or degraded fiber will produce erratic results. Always perform a blank run after analyzing a high-concentration sample and condition the fiber regularly according to the manufacturer's instructions.[17]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No 4-EG Peak | Matrix Suppression: High concentrations of ethanol, sugar, or polyphenols are reducing analyte volatility.[5][8] | 1. Implement Stable Isotope Dilution Analysis (SIDA) or the standard addition method.[10] 2. Modify the matrix by adding salt (e.g., 2g NaCl per 10 mL sample) to increase partitioning into the headspace.[13] 3. Optimize extraction temperature and time to favor analyte release. |
| Incorrect SPME Fiber: The selected fiber has low affinity for 4-EG. | 1. Use a DVB/CAR/PDMS fiber, which is highly effective for volatile phenols.[4][11] | |
| Insufficient Extraction: Time or temperature is not adequate for equilibrium to be reached. | 1. Increase extraction time and/or incubation temperature. A typical starting point is 30 min at 60 °C. | |
| Poor Reproducibility (High %RSD) | Inconsistent SPME Conditions: Minor variations in temperature, time, agitation, or fiber depth.[18] | 1. Strictly control all SPME parameters. Use an autosampler for best results. 2. Ensure consistent sample and headspace volume in all vials. |
| Matrix Mismatch: Calibration standards are prepared in a solvent or a matrix that does not match the samples. | 1. Use matrix-matched standards or, preferably, SIDA.[2] | |
| Fiber Degradation/Contamination: The fiber coating is damaged or has adsorbed non-volatile residues. | 1. Visually inspect the fiber. 2. Run a blank after a high-concentration sample to check for carryover. 3. Condition the fiber at a high temperature in the GC inlet as per manufacturer guidelines.[17] | |
| Peak Tailing or Broadening | Active Sites in GC System: The analyte is interacting with active sites in the injector liner or the front of the GC column. | 1. Use a fresh, deactivated injector liner. 2. Trim the first 10-20 cm from the front of the GC column. |
| Slow Desorption: The desorption temperature or time is insufficient to release 4-EG from the fiber quickly. | 1. Increase the GC inlet temperature (e.g., to 270 °C) and/or the desorption time (e.g., to 5 min).[15] | |
| Carryover (Ghost Peaks) | Incomplete Desorption: High-concentration samples were not fully desorbed from the SPME fiber. | 1. Increase desorption time and/or temperature.[19] 2. After analyzing a high-concentration sample, run a "fiber bake" cycle (desorbing the fiber in the inlet) followed by a blank run to ensure the system is clean. |
Data & Methodologies
Quantitative Data Summary
Table 1: Comparison of SPME Fiber Efficiency for 4-EG This table summarizes findings on the relative performance of different SPME fibers for extracting 4-ethylguaiacol (4-EG) and the related compound 4-ethylphenol (4-EP).
| SPME Fiber Type | Analyte | Relative Peak Area (Efficiency) | Reference |
| DVB/CAR/PDMS | 4-EP | Significantly Higher | [4] |
| DVB/CAR/PDMS | 4-EG | Significantly Higher | [4] |
| PDMS (100 µm) | 4-EP | Lower | [4] |
| PDMS (100 µm) | 4-EG | Lower | [4] |
| PA (Polyacrylate) | 4-EP | Lower | [4] |
| PA (Polyacrylate) | 4-EG | Lower | [4] |
| Note: DVB/CAR/PDMS fibers generally exhibit superior extraction efficiency for volatile phenols compared to PDMS or PA fibers. |
Table 2: Method Validation Parameters from Published Studies This table presents typical performance characteristics for validated SPME-GC-MS methods for 4-EG analysis in wine.
| Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| MHS-SPME-GC/MS/MS | 4-EG | < Odor Threshold | - | > 90% | [11] |
| HS-SPME-GC (PDMS fiber) | 4-EG | 1 µg/L | 5 µg/L | - | [4] |
| LC-MS-MS | 4-EG | 10 µg/L | 50 µg/L | - | [12] |
| HPLC-Fluorescence | 4-EG | 10 µg/L | 50 µg/L | - | [12] |
Detailed Experimental Protocol: HS-SPME-GC-MS for 4-EG in Wine
This protocol provides a robust starting point for method development. Optimization is recommended for specific instruments and sample types.
1. Materials & Reagents
-
SPME Fiber: DVB/CAR/PDMS, 23-gauge (Recommended)[15]
-
Internal Standard (IS): Deuterated analog such as 4-ethylphenol-d4 or 2,3,5,6-[2H4]-4-Ethylphenol.[10]
-
Vials: 20 mL amber glass headspace vials with PTFE/silicone septa.
-
Reagents: Sodium Chloride (NaCl), analytical grade.
-
Sample: Wine or other liquid matrix.
2. Sample Preparation
-
Pipette 5.0 mL of the wine sample into a 20 mL headspace vial.
-
Add a precise volume of the internal standard stock solution to achieve a final concentration relevant to the expected analyte range.
-
Add 2.0 grams of NaCl to the vial.[13]
-
Immediately seal the vial with the screw cap.
3. HS-SPME Extraction
-
Place the sealed vial into the autosampler tray or heating block.
-
Incubation: Incubate the sample at 60 °C for 15 minutes with agitation (e.g., 250 rpm) to facilitate equilibrium between the liquid and headspace phases.[13]
-
Extraction: After incubation, expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes under the same temperature and agitation conditions.[13][15]
4. GC-MS Analysis
-
Desorption: Immediately after extraction, retract the fiber and transfer it to the heated GC injection port.
-
Injector Conditions:
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[15]
-
Oven Program: Start at 40°C (hold for 3 min), ramp to 240°C at 8°C/min, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity.
-
Monitored Ions for 4-EG: Target m/z 152 (quantifier), 137, 109 (qualifiers).
-
Monitored Ions for IS: Select appropriate ions for the chosen deuterated standard.
-
Visualized Workflows
Caption: General workflow for 4-EG analysis by HS-SPME-GC-MS.
Caption: Decision tree for troubleshooting matrix effects in 4-EG analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of the matrix composition on the volatility and sensory perception of 4-ethylphenol and 4-ethylguaiacol in model wine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the effect of three phenolic fractions on the volatility of floral, fruity, and aged aromas by HS-SPME-GC-MS and NMR in model wine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of sample preparation and gas chromatograph injection techniques on the accuracy of measuring guaiacol, 4-methylguaiacol and other volatile oak compounds in oak extracts by stable isotope dilution analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple headspace solid-phase microextraction for eliminating matrix effect in the simultaneous determination of haloanisoles and volatile phenols in wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of two SPME fibers for the extraction of some off-flavor cork-taint compounds in bottled wines investigated by GC-HRMS. | Sigma-Aldrich [merckmillipore.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. gcms.cz [gcms.cz]
Improving recovery of "4-Ethyl-2-methoxyphenol" from complex food matrices
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the recovery of 4-Ethyl-2-methoxyphenol (4-EG) from complex food matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
Q1: I am experiencing low recovery of 4-EG from my food sample. What are the potential causes and how can I troubleshoot this?
A1: Low recovery of 4-EG can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshooting:
-
Inadequate Extraction Efficiency: The initial extraction is a critical step.
-
Solvent Mismatch: The polarity of the extraction solvent may not be optimal for 4-EG. Consider solvents with varying polarities. For instance, a simple liquid-liquid extraction (LLE) with a pentane/diethyl ether (2:1) mixture has shown good recoveries for similar volatile phenols.[1][2]
-
pH of the Sample: The pH of the aqueous sample significantly impacts the extraction efficiency of phenolic compounds. At a pH below its pKa, 4-EG will be in its neutral, less polar form, which is more readily extracted into an organic solvent. Acidifying the sample can improve recovery. Conversely, at a high pH, it will be in its ionic, more water-soluble form, leading to poor extraction into organic solvents.[3]
-
Insufficient Phase Separation: During LLE, ensure complete separation of the aqueous and organic layers. Centrifugation can aid in this process.
-
-
Matrix Effects: Complex food matrices can interfere with the analysis, leading to signal suppression or enhancement.[4][5][6]
-
Co-eluting Interferences: Other compounds from the matrix may co-elute with 4-EG, affecting its ionization in the mass spectrometer.
-
Mitigation Strategies:
-
Sample Cleanup: Employ a cleanup step after extraction. Dispersive solid-phase extraction (d-SPE) with sorbents like C18 can be effective.[7]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your sample to compensate for matrix effects.
-
Stable Isotope-Labeled Internal Standard: Use a deuterated internal standard like 4-Ethylphenol-d2, which has very similar chemical and physical properties to 4-EG and can correct for variations in recovery and matrix effects.
-
-
-
Analyte Degradation: Phenolic compounds can be sensitive to heat and light.
-
Thermal Instability: Avoid high temperatures during sample processing, such as in the GC inlet or during solvent evaporation.[8][9] Derivatization can sometimes improve the thermal stability of analytes for GC analysis.[10][11]
-
Photodegradation: Protect samples and standards from light, especially when stored for extended periods.
-
-
Suboptimal Analytical Conditions:
-
GC-MS Parameters: Ensure that the GC column, temperature program, and MS parameters are optimized for 4-EG.
-
HPLC Parameters: For HPLC analysis, the mobile phase composition and gradient, as well as the detector settings, should be appropriate for 4-EG.
-
A logical workflow for troubleshooting low recovery is presented in the diagram below.
Q2: My chromatograms are showing significant peak tailing for 4-EG. What can I do to improve peak shape?
A2: Peak tailing for phenolic compounds like 4-EG in GC analysis is often due to interactions with active sites in the GC system. Here are some solutions:
-
Derivatization: Derivatizing the phenolic hydroxyl group can improve volatility and reduce interactions with active sites.[10][11]
-
Inlet Maintenance: The GC inlet liner can be a source of active sites. Regular replacement or cleaning of the liner is recommended. Using a deactivated liner can also help.
-
Column Choice: Ensure you are using a GC column appropriate for phenolic compounds.
-
Column Conditioning: Properly conditioning the column according to the manufacturer's instructions can passivate active sites.
For HPLC, peak tailing can be caused by secondary interactions with the stationary phase. Adjusting the mobile phase pH or using a different column chemistry can improve peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable extraction method for 4-EG from a complex food matrix like wine or a fatty food?
A1: The choice of extraction method depends on the specific matrix.
-
For beverages like wine, Liquid-Liquid Extraction (LLE) with a solvent mixture like pentane/diethyl ether (2:1) has been shown to be effective, with recoveries between 98-102%.[1][2] Solid-Phase Microextraction (SPME) is another suitable technique for volatile phenols in wine.
-
For more complex and fatty matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a promising approach.[7][12][13][14] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interferences like lipids. The acetate version of the QuEChERS method has been shown to be effective for extracting phenolic compounds.[7]
Q2: How can I minimize matrix effects in my analysis of 4-EG?
A2: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common challenge with complex samples.[4][5][6] Several strategies can be employed to mitigate them:
-
Effective Sample Cleanup: The QuEChERS method incorporates a d-SPE cleanup step. For fatty matrices, sorbents like C18 can be used to remove lipids.[7]
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
Use of a Stable Isotope-Labeled Internal Standard: This is often the most effective way to correct for matrix effects. A deuterated standard, such as 4-Ethylphenol-d2, will behave almost identically to the native analyte during extraction, cleanup, and analysis, thus providing accurate quantification.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal.
Q3: What are the recommended analytical techniques for the quantification of 4-EG?
A3: The two primary analytical techniques for 4-EG quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.
-
GC-MS: This is a robust and widely used technique for volatile and semi-volatile compounds like 4-EG.[10] It offers high sensitivity and selectivity.
-
HPLC: HPLC can be coupled with various detectors, such as Diode-Array Detection (DAD) or a mass spectrometer (LC-MS).[15][16] LC-MS/MS, in particular, provides excellent sensitivity and selectivity.[12][13]
The choice between GC-MS and HPLC will depend on the specific requirements of the analysis, including the required sensitivity and the nature of the sample matrix.
Quantitative Data
Table 1: Comparison of Extraction Methods for Volatile Phenols
| Extraction Method | Matrix | Recovery Rate (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Red Wine | 98-102% | [1][2] |
| QuEChERS (Acetate version) | Red Sweet Pepper | Good extraction efficiency | [7] |
| micro-QuEChERS with EMR cleanup | Adipose Tissues | 73-105% (extraction), 71-96% (cleanup) | [12] |
| Complexation with Ca2+ | Pyrolysis Oil | >99.5% purity | [8][9] |
Table 2: Typical Instrumental Parameters for 4-EG Analysis
| Parameter | GC-MS | HPLC-DAD/MS |
| Column | Non-polar or medium-polarity capillary column | C18 reversed-phase column |
| Injection Mode | Splitless or split | - |
| Carrier Gas | Helium | - |
| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | - |
| Mobile Phase | - | Acetonitrile/Water with an acid modifier (e.g., formic acid) |
| Detection | Mass Spectrometer (Scan or SIM mode) | DAD (e.g., 280 nm) or Mass Spectrometer |
| Reference | [10] | [15][16] |
Experimental Protocols
Protocol 1: QuEChERS Extraction for 4-EG from a Semi-Solid Food Matrix
This protocol is a general guideline and should be optimized for your specific matrix.
-
Sample Homogenization: Homogenize the food sample to a uniform consistency.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
Vortex for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium acetate (CH₃COONa).
-
Vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., 150 mg MgSO₄ and 50 mg C18 for fatty matrices).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract:
-
The resulting supernatant is ready for GC-MS or HPLC analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for 4-EG from a Liquid Matrix (e.g., Wine)
-
Sample Preparation:
-
Place 10 mL of the liquid sample into a 50 mL centrifuge tube.
-
If using an internal standard, add it at this stage.
-
Acidify the sample to a pH < 4 with a suitable acid (e.g., HCl).
-
-
Extraction:
-
Add 10 mL of an extraction solvent mixture (e.g., pentane:diethyl ether, 2:1 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at ≥3000 x g for 5 minutes to separate the layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean vial.
-
-
Concentration (Optional):
-
If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume.
-
-
Analysis:
-
The extract is ready for GC-MS or HPLC analysis.
-
Protocol 3: Solid-Phase Extraction (SPE) for 4-EG from an Aqueous Matrix
This is a general protocol for reversed-phase SPE and should be optimized.
-
Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of deionized water. Do not let the sorbent go dry.
-
Loading: Load the pre-treated sample (pH adjusted) onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elution: Elute the 4-EG from the cartridge with a small volume of a strong, non-polar solvent (e.g., acetonitrile or methanol).
-
Analysis: The eluate can be analyzed directly or after solvent exchange/concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is matrix effect and how is it quantified? [sciex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. scielo.br [scielo.br]
- 8. Development of a New Route for Separating and Purifying this compound Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method development and validation for analysis of phenolic compounds in fatty complex matrices using enhanced matrix removal (EMR) lipid cleanup and UHPLC-QqQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
Overcoming interferences in electrochemical detection of "4-Ethyl-2-methoxyphenol"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the electrochemical detection of 4-Ethyl-2-methoxyphenol.
Troubleshooting Guides
This section addresses common issues experienced during the electrochemical analysis of this compound, offering potential causes and actionable solutions.
Issue 1: Poorly Defined or Noisy Voltammetric Signal
| Potential Cause | Recommended Solution |
| Dissolved Oxygen Interference | Degas the supporting electrolyte and sample solution by purging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes prior to and during the experiment. Maintain a gentle stream of the inert gas over the solution during measurements. |
| Electrode Surface Fouling | The oxidation products of phenolic compounds can polymerize and passivate the electrode surface. Implement a cleaning protocol between measurements, which may include mechanical polishing (e.g., with alumina slurry) followed by electrochemical cleaning (e.g., potential cycling in a blank electrolyte solution). |
| Unstable Reference Electrode | Ensure the reference electrode is filled with the appropriate solution and is free of air bubbles. If the junction is clogged, it may need to be cleaned or the electrode replaced. |
| Electrical Noise | Use a Faraday cage to shield the electrochemical setup from external electromagnetic interference. Ensure all equipment is properly grounded. |
Issue 2: Overlapping Peaks and Inaccurate Quantification due to Interferences
| Potential Cause | Recommended Solution |
| Presence of Structurally Similar Phenolic Compounds | Other phenolic compounds, such as 4-ethylphenol, can have oxidation potentials that overlap with this compound.[1] |
| 1. Electrode Surface Modification: Modify the working electrode with materials that enhance selectivity. Fullerene (C60) modified screen-printed carbon electrodes (SPCEs) have shown improved selectivity for the closely related 4-ethylguaiacol.[1] Other options include metal oxide nanoparticles (e.g., TiO2, SnO2) or molecularly imprinted polymers (MIPs).[1] | |
| 2. pH Optimization: The oxidation potential of phenolic compounds is often pH-dependent. Systematically vary the pH of the supporting electrolyte to maximize the peak separation between this compound and the interfering species. A lower pH (e.g., 2.3) has been found to be optimal for 4-ethylguaiacol detection.[1] | |
| 3. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): For complex matrices, coupling HPLC with an electrochemical detector provides an effective means of separating interfering compounds prior to detection. | |
| Interference from Other Electroactive Species | In complex samples (e.g., biological fluids), compounds like ascorbic acid and uric acid can interfere with the measurement. |
| 1. Sample Preparation: Employ solid-phase extraction (SPE) to clean up the sample and remove potential interferences before analysis. | |
| 2. Selective Membranes: Modify the electrode with a permselective membrane, such as Nafion, which can repel negatively charged interferents like ascorbic acid and uric acid at neutral pH. |
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in the electrochemical detection of this compound?
A1: The most common interferences are other phenolic compounds with similar chemical structures and oxidation potentials. For instance, in the analysis of wine samples for the related compound 4-ethylguaiacol, 4-ethylphenol is a known interferent, especially at higher concentrations.[1] Other structurally similar compounds like 4-vinylphenol and p-coumaric acid may also interfere depending on the experimental conditions.[1] In biological samples, ascorbic acid and uric acid are common electroactive species that can cause interference.
Q2: How can I improve the selectivity of my sensor for this compound?
A2: Improving selectivity often involves modifying the working electrode. Using nanomaterials like fullerene C60 can enhance the electrochemical response and selectivity.[1] Another powerful technique is the use of molecularly imprinted polymers (MIPs). MIPs are created with "molecular memory" for the target analyte, which allows for highly selective binding and detection. Additionally, optimizing the pH of your supporting electrolyte can shift the oxidation potentials of the target and interfering compounds, potentially leading to better peak separation.[1]
Q3: What is a suitable supporting electrolyte and pH for the analysis?
A3: The choice of supporting electrolyte and pH is critical. For the related compound 4-ethylguaiacol, a phosphate buffer solution at a pH of 2.3 has been identified as optimal for detection using differential pulse voltammetry.[1] It is recommended to perform a pH study for your specific application to find the optimal conditions for this compound.
Q4: My electrode response is decreasing with repeated measurements. What could be the cause?
A4: A decreasing response is often due to electrode fouling. The electrochemical oxidation of phenolic compounds can produce polymeric films that adhere to the electrode surface, blocking active sites and inhibiting electron transfer. It is crucial to have a consistent and effective electrode cleaning procedure between each measurement. This can involve mechanical polishing followed by electrochemical cycling in a blank electrolyte solution.
Quantitative Data Summary
The following tables summarize key quantitative data for the electrochemical detection of 4-ethylguaiacol, which is structurally similar to this compound and can serve as a reference.
Table 1: Performance of a Fullerene C60-Modified Screen-Printed Carbon Electrode (AC60/SPCE) for 4-Ethylguaiacol Detection [1]
| Parameter | Value |
| Technique | Differential Pulse Voltammetry (DPV) |
| Optimal pH | 2.3 |
| Oxidation Potential | +0.48 V vs. Ag/AgCl |
| Linear Range | 200 to 1000 µg/L |
| Detection Capability (CCβ) | 200 µg/L |
| Reproducibility (RSD) | 7.6% |
Table 2: Interference Study on AC60/SPCE for 4-Ethylguaiacol (700 µg/L) [1]
| Interfering Compound | Concentration | Interference Observed |
| 4-Ethylphenol | > 800 µg/L | Yes (due to high overlap of oxidation peaks) |
| 4-Vinylphenol | up to 1400 µg/L | No |
| p-Coumaric Acid | up to 1400 µg/L | No |
Experimental Protocols
Protocol 1: General Procedure for Voltammetric Detection of this compound using a Modified Screen-Printed Carbon Electrode
This protocol is adapted from methodologies used for the similar compound, 4-ethylguaiacol.[1]
-
Electrode Preparation:
-
If using a bare screen-printed carbon electrode (SPCE), it may require an activation step.
-
For a modified electrode, such as a fullerene-modified SPCE (AC60/SPCE), follow the specific modification protocol. This may involve drop-casting a solution of the modifier onto the electrode surface and allowing it to dry.
-
-
Sample and Electrolyte Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare the supporting electrolyte, for example, a 0.1 M phosphate buffer solution, and adjust to the optimal pH (a pH of 2.3 is a good starting point based on related compounds).[1]
-
For real samples like wine, a simple dilution with the supporting electrolyte may be sufficient.
-
Degas the supporting electrolyte and sample solutions with nitrogen or argon for at least 15 minutes.
-
-
Electrochemical Measurement (Differential Pulse Voltammetry - DPV):
-
Pipette a small volume (e.g., 50-100 µL) of the sample or standard solution onto the working area of the SPCE, ensuring all three electrodes are covered.
-
Perform the DPV scan over a potential range that includes the oxidation potential of this compound (e.g., from 0.0 V to +1.0 V). The oxidation potential is expected to be around +0.48 V, but should be confirmed experimentally.[1]
-
Record the peak current at the oxidation potential.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak current versus the concentration of this compound standards.
-
Determine the concentration of the unknown sample from the calibration curve.
-
Visualizations
References
Technical Support Center: Optimizing Derivatization for 4-Ethyl-2-methoxyphenol GC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 4-Ethyl-2-methoxyphenol for Gas Chromatography (GC) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and subsequent GC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Product Peak | Incomplete Derivatization: Insufficient reagent, presence of moisture, or non-optimal reaction conditions.[1] | - Ensure anhydrous (dry) conditions for silylation reactions as reagents are moisture-sensitive.[1] - Use a molar excess of the derivatizing reagent.[1] - Optimize reaction temperature and time. For silylation, a starting point of 60-75°C for 30-60 minutes is recommended.[1] |
| Sample Degradation: The analyte may be unstable under the chosen derivatization or GC conditions. | - For silylation, analyze the trimethylsilyl (TMS) ethers promptly as they can be susceptible to hydrolysis. - Ensure the GC inlet temperature is not excessively high, which could cause thermal degradation of the derivative.[1] | |
| Peak Tailing | Incomplete Derivatization: Residual underivatized this compound can interact with active sites in the GC system (e.g., liner, column).[1][2][3] | - Re-optimize the derivatization conditions (reagent concentration, temperature, time) to drive the reaction to completion.[1] - Consider using a catalyst, such as 1% Trimethylchlorosilane (TMCS), with silylating agents like BSTFA to enhance the reaction. |
| Active Sites in the GC System: The GC liner or the front of the column may have active sites that interact with the analyte.[2][3][4] | - Use a deactivated inlet liner. - Trim a small portion (e.g., 10-20 cm) from the front of the GC column.[2] - Injecting the silylating reagent (e.g., BSTFA) alone can sometimes help to temporarily passivate active sites.[1] | |
| Column Overload: Injecting a sample that is too concentrated can lead to asymmetrical peak shapes.[1][2] | - Dilute the derivatized sample with an appropriate anhydrous solvent before injection.[1] | |
| Split Peaks | Incomplete or Partial Derivatization: The presence of both the derivatized and underivatized analyte.[1] | - Optimize the derivatization reaction to ensure the formation of a single, fully derivatized product.[1] |
| Improper Injection Technique (Splitless Mode): If the initial oven temperature is too high relative to the solvent's boiling point, it can cause poor focusing of the sample on the column.[1][2] | - Ensure the initial oven temperature is at least 20°C below the boiling point of the solvent used for derivatization.[1][2] | |
| Presence of Extraneous Peaks | Derivatization Reagent By-products: The derivatization reaction itself can produce side products that are chromatographically active.[1] | - These by-products are often volatile and elute early in the chromatogram. If they interfere with the analyte peak, consider adjusting the GC temperature program or using a different derivatization reagent.[1] |
| Contamination: Contaminants can be introduced from solvents, reagents, glassware, or septa.[1][5] | - Use high-purity solvents and reagents. - Thoroughly clean all glassware and ensure it is dry. - Run a blank analysis (all reagents without the sample) to identify the source of contamination.[1] | |
| Septum Bleed: Particles from the injector septum can break off and enter the liner, leading to extraneous peaks.[6] | - Use high-quality septa and replace them regularly.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization techniques for this compound for GC analysis?
A1: The two most common and effective derivatization techniques for phenolic compounds like this compound are silylation and acetylation.
-
Silylation replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). A catalyst such as Trimethylchlorosilane (TMCS) is often added to enhance the reaction rate.[1]
-
Acetylation converts the hydroxyl group to an acetate ester using reagents like acetic anhydride, often in the presence of a base catalyst like pyridine.[7][8]
Q2: Why is my silylation reaction not going to completion?
A2: Incomplete silylation is a common issue and can be attributed to several factors:
-
Presence of Moisture: Silylating reagents are highly sensitive to water. Ensure your sample, solvents, and glassware are anhydrous.
-
Insufficient Reagent: A molar excess of the silylating reagent is necessary to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogen in your sample.
-
Suboptimal Reaction Conditions: The reaction may require heating to proceed efficiently. Typical conditions for BSTFA derivatization are 60-75°C for 30-60 minutes.[1] For sterically hindered phenols, longer reaction times or higher temperatures may be necessary.
-
Lack of Catalyst: For less reactive hydroxyl groups, the addition of a catalyst like 1% TMCS to BSTFA can significantly improve the derivatization efficiency.
Q3: Should I choose silylation or acetylation for my analysis?
A3: The choice between silylation and acetylation depends on your specific analytical needs and laboratory capabilities.
| Factor | Silylation (e.g., with BSTFA) | Acetylation (e.g., with Acetic Anhydride/Pyridine) |
| Reactivity | Generally more reactive and can derivatize a wider range of compounds. | Robust and effective for many phenols. |
| Reaction Conditions | Requires strictly anhydrous conditions. | More tolerant to trace amounts of water. |
| By-products | By-products are typically volatile and elute early in the chromatogram.[1] | By-products may require a work-up step to remove. |
| Derivative Stability | TMS derivatives can be sensitive to hydrolysis and should ideally be analyzed promptly. | Acetate esters are generally more stable.[7] |
Q4: How can I improve the peak shape of my derivatized this compound?
A4: Poor peak shape, particularly tailing, is often a sign of incomplete derivatization or active sites in your GC system. To improve peak shape:
-
Optimize Derivatization: Ensure your derivatization reaction is complete by following the recommendations in the troubleshooting guide.
-
Check Your GC System:
-
Use a deactivated inlet liner.
-
Ensure the column is properly installed.
-
Trim the first few centimeters of the column if it has become contaminated.[2]
-
Consider using a guard column to protect your analytical column from non-volatile residues.
-
-
Adjust Injection Parameters: Avoid overloading the column by diluting your sample if necessary. For splitless injections, ensure your initial oven temperature is appropriate for your solvent.[1]
Experimental Protocols
Silylation using BSTFA + 1% TMCS
This protocol provides a general procedure for the silylation of this compound. Optimization of reagent volumes, temperature, and time is recommended for specific sample matrices.
Materials:
-
This compound sample or standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with caps
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation: Accurately transfer a known amount of the sample or standard into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition:
-
Add 100 µL of an anhydrous solvent to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS. A molar excess of the reagent is crucial for complete derivatization.[1]
-
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Heating: Place the vial in a heating block or oven at 70-80°C for 30-60 minutes.[9]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with an anhydrous solvent.
Acetylation using Acetic Anhydride and Pyridine
This protocol describes the acetylation of this compound.
Materials:
-
This compound sample or standard
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vials with caps
-
Vortex mixer
Procedure:
-
Sample Preparation: Transfer a known amount of the sample or standard into a reaction vial. If necessary, dissolve the sample in a small amount of pyridine.
-
Derivatization Reaction:
-
Add 100 µL of pyridine to the vial.
-
Add 200 µL of acetic anhydride.[10]
-
Cap the vial tightly and vortex for 1 minute.
-
Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) may be required for complete derivatization.
-
-
Work-up and Extraction:
-
Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of an organic extraction solvent (e.g., dichloromethane or ethyl acetate) and vortex for 1 minute to extract the acetylated product.
-
Allow the layers to separate and carefully transfer the organic layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Analysis: The sample is now ready for GC-MS analysis.
Data Presentation
Table 1: Recommended Starting Conditions for Silylation of this compound
| Parameter | Condition | Rationale |
| Silylating Reagent | BSTFA + 1% TMCS | A powerful silylating agent with a catalyst for efficient derivatization of phenols. |
| Reagent to Sample Ratio | >2:1 molar excess | To ensure the reaction proceeds to completion. |
| Solvent | Pyridine, Acetonitrile | Aprotic solvents are necessary to avoid reaction with the silylating reagent. Pyridine can also act as a catalyst.[11] |
| Reaction Temperature | 60 - 80°C | Heating is often required to achieve a reasonable reaction rate.[1][9] |
| Reaction Time | 30 - 60 minutes | Should be optimized to ensure complete derivatization without sample degradation.[1][9] |
Table 2: Recommended Starting Conditions for Acetylation of this compound
| Parameter | Condition | Rationale |
| Acetylating Reagent | Acetic Anhydride | A common and effective reagent for acetylation.[7] |
| Catalyst/Solvent | Pyridine | Acts as a base catalyst and a solvent.[7][8] |
| Reagent Ratio | Acetic Anhydride:Pyridine (2:1 v/v) | A common ratio to ensure an excess of the acetylating agent and sufficient catalyst. |
| Reaction Temperature | Room Temperature to 60°C | Gentle heating can increase the reaction rate. |
| Reaction Time | 15 - 30 minutes | Typically a rapid reaction. |
Visualizations
Caption: General workflow for the derivatization of this compound for GC-MS analysis.
Caption: Troubleshooting logic for addressing common issues in the GC analysis of derivatized this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of "4-Ethyl-2-methoxyphenol" under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Ethyl-2-methoxyphenol under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark place, preferably at 2-8°C.[1] It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.[2]
Q2: What materials are incompatible with this compound?
A2: Avoid storing or mixing this compound with bases, strong oxidizing agents, acid anhydrides, and acid chlorides, as these can cause degradation.
Q3: My solution of this compound has turned yellow/brown. What is the cause?
A3: Discoloration is a common sign of degradation for phenolic compounds and is likely due to oxidation.[2] This process can be accelerated by exposure to air (oxygen), light, and alkaline pH, leading to the formation of colored quinone-type compounds.[2]
Q4: Can I still use my this compound if it has slightly discolored?
A4: The suitability of a discolored solution depends on the specific requirements of your experiment. For applications requiring high purity, it is recommended to use a fresh, colorless solution. The presence of degradation products could potentially interfere with your results. It is advisable to re-analyze the purity of the solution before use.
Q5: How can I prevent the degradation of this compound in solution?
A5: To enhance stability in solution, consider the following measures:
-
pH Adjustment: Maintain the solution at a slightly acidic pH.
-
Use of Antioxidants: The addition of antioxidants can inhibit oxidative degradation.
-
Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon.[2]
-
Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect from light.[2]
-
Temperature Control: Store solutions at refrigerated (2-8°C) or frozen temperatures to slow down degradation.[2]
-
Use of Chelating Agents: Adding a chelating agent like EDTA can sequester metal ions that may catalyze oxidation.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
-
Problem: Additional peaks are observed during HPLC or GC analysis of a this compound sample.
-
Possible Cause: These peaks likely represent degradation products or impurities from the solvent or container.
-
Troubleshooting Steps:
-
Analyze a Blank: Inject the solvent used to dissolve the sample to rule out solvent impurities.
-
Review Storage Conditions: Verify that the sample has been stored under the recommended conditions (cool, dark, inert atmosphere).
-
Perform Forced Degradation: To tentatively identify the degradation products, conduct a forced degradation study (see Experimental Protocols section). This can help in matching the unexpected peaks with those generated under specific stress conditions.
-
Use a Fresh Standard: Analyze a freshly prepared solution from a new batch of this compound to confirm the purity of the starting material.
-
Issue 2: Inconsistent Assay Results
-
Problem: The measured concentration of this compound varies significantly between analyses of the same sample.
-
Possible Cause: This could be due to ongoing degradation of the sample, issues with the analytical method, or sample preparation inconsistencies.
-
Troubleshooting Steps:
-
Assess Sample Stability: Analyze the sample at different time points after preparation to determine its stability in the analytical solvent.
-
Validate Analytical Method: Ensure that the analytical method is validated for precision, accuracy, and linearity.
-
Control Environmental Factors: Minimize the exposure of the sample to light and elevated temperatures during preparation and analysis.
-
Ensure Homogeneity: If the sample is a solid, ensure it is thoroughly mixed before weighing. If it is a solution, ensure it is completely dissolved and homogenous.
-
Quantitative Data on Stability (Illustrative Examples)
The following tables provide illustrative data from a hypothetical forced degradation study on this compound. These values are intended to serve as a guide for experimental design and data presentation.
Table 1: Effect of Temperature on the Stability of this compound (Solid State) over 4 Weeks
| Storage Temperature (°C) | Initial Purity (%) | Purity after 4 Weeks (%) | % Degradation | Appearance |
| 4 | 99.8 | 99.7 | 0.1 | White to off-white crystalline solid |
| 25 | 99.8 | 99.2 | 0.6 | Slight yellowish tint |
| 40 | 99.8 | 97.5 | 2.3 | Yellowish solid |
| 60 | 99.8 | 94.1 | 5.7 | Yellow to light brown solid |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution (1 mg/mL) at 25°C over 24 Hours
| pH | Initial Purity (%) | Purity after 24 Hours (%) | % Degradation | Appearance of Solution |
| 2 (0.01 N HCl) | 99.8 | 99.6 | 0.2 | Colorless |
| 7 (Water) | 99.8 | 98.9 | 0.9 | Faint yellow |
| 9 (0.01 N NaOH) | 99.8 | 95.3 | 4.5 | Yellow to brown |
Table 3: Effect of Oxidative and Photolytic Stress on this compound in Solution (1 mg/mL in Methanol) at 25°C
| Stress Condition | Duration | Initial Purity (%) | Purity after Stress (%) | % Degradation |
| 3% H₂O₂ | 8 hours | 99.8 | 92.1 | 7.7 |
| Light (ICH Q1B) | 1.2 million lux hours | 99.8 | 96.5 | 3.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize a sample with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. Neutralize a sample with 0.1 N HCl before analysis.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of methanol. Add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid): Place approximately 20 mg of solid this compound in a vial and heat in an oven at 80°C for 48 hours.
-
Photolytic Degradation (Solution): Prepare a 1 mg/mL solution of this compound in methanol. Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol describes a typical reversed-phase HPLC method for the analysis of this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at an initial ratio (70:30 A:B) to a final concentration of approximately 0.1 mg/mL.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Plausible degradation pathways for this compound.
References
Technical Support Center: Managing 4-Ethyl-2-methoxyphenol Off-Flavor in Wine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the formation of "4-Ethyl-2-methoxyphenol" (4-EG) as an off-flavor in wine.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-EG) and why is it a concern in wine?
This compound, also known as 4-ethylguaiacol (4-EG), is a volatile phenolic compound that can impart undesirable aromas in wine.[1][2] When present above its sensory threshold, it contributes to what is commonly referred to as "Brett character," with aromas described as spicy, smoky, clove-like, or medicinal.[1][3][4] While some winemakers may find a hint of these notes to add complexity, high levels are generally considered a significant wine fault, leading to consumer rejection and economic losses.[2]
Q2: What is the primary cause of 4-EG formation in wine?
The principal cause of 4-EG formation in wine is the metabolic activity of the yeast genus Brettanomyces (also known by its sporulating form, Dekkera).[2][5][6][7][8] Brettanomyces bruxellensis is the species most frequently implicated in wine spoilage.[8] This yeast converts ferulic acid, a natural precursor found in grapes, into 4-vinylguaiacol, which is then reduced to 4-ethylguaiacol.[9]
Q3: Can other microorganisms produce 4-EG?
While Brettanomyces is the main producer of significant amounts of 4-EG in wine, other microorganisms like Pichia guilliermondii have been shown to produce volatile phenols under certain conditions.[9][10] However, in the context of typical winemaking, Brettanomyces is considered the primary source of this off-flavor.
Q4: Are there other compounds associated with "Brett character"?
Yes, 4-EG is almost always found alongside 4-ethylphenol (4-EP). 4-EP is typically present in higher concentrations and imparts aromas of "barnyard," "horse sweat," or "Band-Aid."[3][4] The ratio of 4-EP to 4-EG can influence the overall aromatic profile of the affected wine.[1] 4-ethylcatechol (4-EC) is another related compound that can contribute savory or sweaty notes.[2][4]
Q5: Can oak aging contribute to 4-EG levels?
Oak itself contains volatile phenols, including guaiacol and 4-methylguaiacol, which can be extracted into the wine during aging.[11][12] The toasting process of oak barrels can increase the concentration of these compounds.[13] However, the formation of 4-ethylguaiacol is primarily a microbial process. Oak barrels, due to their porous nature, can be a difficult-to-sanitize reservoir for Brettanomyces, thus indirectly contributing to 4-EG formation.[8]
Troubleshooting Guide
Issue: My wine is exhibiting smoky, spicy, or medicinal off-aromas.
This is a classic indicator of the presence of 4-ethylguaiacol and likely other volatile phenols associated with Brettanomyces spoilage.
Immediate Actions:
-
Sensory Evaluation: Conduct a sensory panel to confirm the presence and intensity of the off-aromas.
-
Chemical Analysis: Submit a sample for quantitative analysis of 4-ethylguaiacol and 4-ethylphenol. This will confirm the presence and concentration of the spoilage compounds.
-
Microbial Plating: Plate a wine sample on selective media to detect and quantify the population of viable Brettanomyces.
Preventative Measures for Future Batches:
-
Winery Sanitation: Implement rigorous sanitation protocols for all equipment, including tanks, hoses, and barrels.
-
Sulfur Dioxide (SO2) Management: Maintain an adequate level of molecular SO2 (around 0.6 mg/L) to inhibit the growth of Brettanomyces.[4] This is particularly crucial after malolactic fermentation.
-
pH Control: Lower pH levels inhibit the growth of spoilage microorganisms.
-
Oxygen Management: Minimize oxygen exposure, as it can encourage the growth of some spoilage microbes.[14]
-
Barrel Management: Ensure thorough cleaning and sanitation of barrels. Consider using newer barrels or alternative oak products that are easier to sanitize.
Remediation of Affected Wine:
-
Adsorptive Treatments: The use of activated carbon or cyclodextrin polymers can reduce the concentration of volatile phenols.[15][16][17] However, these treatments should be approached with caution as they can also strip desirable aroma compounds.
-
Reverse Osmosis: This technique can be used to separate the wine into a permeate stream containing the volatile phenols, which is then treated before being recombined with the retentate.[8]
-
Chitosan Treatment: Chitosan, a biopolymer, has been shown to be effective in reducing viable Brettanomyces cells in wine.[16]
Data Presentation
Table 1: Sensory Thresholds of Key Volatile Phenols
| Compound | Aroma Descriptor | Sensory Threshold (µg/L) |
| This compound (4-EG) | Spicy, smoky, clove | ~50 - 150[3][9] |
| 4-Ethylphenol (4-EP) | Barnyard, horse sweat, Band-Aid | ~300 - 600[3][4][9] |
Note: Sensory thresholds can vary depending on the wine matrix and the individual taster's sensitivity.
Experimental Protocols
Protocol 1: Monitoring 4-EG and 4-EP in Wine by HPLC-DAD
This protocol outlines a general method for the quantification of 4-ethylguaiacol and 4-ethylphenol in wine using High-Performance Liquid Chromatography with a Diode Array Detector.
1. Sample Preparation:
- Filter the wine sample through a 0.45 µm syringe filter to remove any particulate matter.
- For quantitative analysis using the standard addition method, prepare a series of spiked samples by adding known concentrations of 4-EG and 4-EP standards to the wine.
2. HPLC System and Conditions:
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient system of acetonitrile and acidified water.
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: Diode Array Detector (DAD) set to monitor at 280 nm.[18][19]
3. Analysis:
- Inject the prepared samples into the HPLC system.
- Identify the peaks for 4-EG and 4-EP based on their retention times, which are determined by running pure standards.
- Quantify the compounds by creating a calibration curve from the peak areas of the standard addition samples.
Protocol 2: Evaluation of Remediation Treatments
This protocol provides a framework for assessing the effectiveness of adsorptive treatments in reducing 4-EG and 4-EP concentrations.
1. Baseline Measurement:
- Take an initial sample of the tainted wine and measure the concentrations of 4-EG and 4-EP using the analytical method described in Protocol 1.
2. Treatment Application:
- Divide the tainted wine into several batches. One batch will serve as the control (no treatment).
- To the other batches, add the adsorptive agent (e.g., activated carbon, cyclodextrin polymers) at different concentrations according to the manufacturer's recommendations.
3. Incubation and Sampling:
- Gently agitate the treated wine batches for the recommended contact time.
- After the treatment period, separate the wine from the adsorbent material by racking or filtration.
- Take samples from the control and each treated batch.
4. Post-Treatment Analysis:
- Analyze the samples for 4-EG and 4-EP concentrations as described in Protocol 1.
- Calculate the percentage reduction of each compound for each treatment.
- Conduct a sensory evaluation of the treated wines to assess the impact on both the off-flavors and the overall wine aroma profile.
Visualizations
Caption: Formation pathway of this compound in wine.
Caption: Experimental workflow for wine remediation.
References
- 1. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]
- 2. 4-Ethylphenol, 4-ethylguaiacol and 4-ethylcatechol in red wines: Microbial formation, prevention, remediation and overview of analytical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What you never knew about Brettanomyces: 4-ethylphenol vs 4-ethylguaiacol — LADY SOMM [ladysomm.net]
- 4. awri.com.au [awri.com.au]
- 5. Volatile phenols in wine: Control measures of Brettanomyces/Dekkera yeasts | Acta agriculturae Slovenica [journals.uni-lj.si]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 9. ETS Labs [etslabs.com]
- 10. researchgate.net [researchgate.net]
- 11. The Science of Aging: Understanding Phenolic and Flavor Compounds and Their Influence on Alcoholic Beverages Aged with Alternative Woods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Impact of Compounds Extracted from Wood on the Quality of Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. office2.jmbfs.org [office2.jmbfs.org]
- 14. winemakermag.com [winemakermag.com]
- 15. Removal of Volatile Phenols From Wine Using Crosslinked Cyclodextrin Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removal of 4-Ethyl-2-methoxyphenol from Contaminated Wine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of 4-Ethyl-2-methoxyphenol (4-EMP, also known as 4-Ethylguaiacol or 4-EG) from contaminated wine.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-EMP) and why is it a concern in wine?
This compound (4-EMP), along with 4-Ethylphenol (4-EP), is a volatile phenolic compound that can impart undesirable aromas in wine.[1][2][3] These compounds are often produced by the spoilage yeast Brettanomyces/Dekkera.[1][2][4] The presence of 4-EMP can lead to sensory defects described as "smoky," "spicy," "clove-like," or "medicinal," which can negatively impact the wine's quality and consumer acceptance.[1][3]
Q2: What are the primary methods for removing 4-EMP from wine?
The main approaches for reducing the concentration of 4-EMP in wine include:
-
Fining: This involves adding a substance (a fining agent) to the wine that binds to the 4-EMP, which can then be removed through racking or filtration. Common fining agents include activated carbon, egg albumin, and chitosan.[1][4][5]
-
Enzymatic Treatment: Specific enzymes, such as laccases, can be used to selectively degrade 4-EMP.[6]
-
Combined Technologies: A combination of nanofiltration and activated carbon treatment has also been shown to be effective.[7]
Q3: How can I quantify the concentration of 4-EMP in my wine samples?
The most common analytical methods for the quantification of 4-EMP are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detectors like Diode-Array Detection (DAD), Fluorescence Detection, or Mass Spectrometry (MS).[1][8][9][10][11] These methods often involve a sample preparation step such as liquid-liquid extraction or solid-phase microextraction (SPME).[1][10]
Troubleshooting Guides
Fining with Activated Carbon
Problem: Inconsistent or insufficient removal of 4-EMP after treatment with activated carbon.
Possible Causes & Solutions:
-
Incorrect Dosage: The amount of activated carbon used is critical. Too little will result in incomplete removal, while too much can strip desirable aromatic compounds and color from the wine.[2][12][13][14]
-
Solution: Conduct bench trials with a range of activated carbon concentrations to determine the optimal dosage for your specific wine matrix before treating the entire batch.[15]
-
-
Insufficient Contact Time: The activated carbon needs adequate time to adsorb the 4-EMP.
-
Solution: Ensure thorough mixing of the activated carbon in the wine and allow for a sufficient contact time, as determined by your bench trials. A typical duration can be from a few hours to a day.[13]
-
-
Poor Mixing: If the activated carbon is not evenly distributed throughout the wine, its effectiveness will be limited.
-
Solution: Gently but thoroughly mix the wine after adding the activated carbon slurry. Avoid excessive aeration, which can lead to oxidation.
-
-
Wine Matrix Effects: The composition of the wine, including ethanol and polyphenol content, can influence the efficacy of the fining agent.[16][17]
-
Solution: Be aware that the optimal treatment parameters may vary between different types of wine. What works for a light-bodied white wine may not be suitable for a full-bodied red wine.
-
Problem: The wine has lost significant color and desirable aromas after activated carbon treatment.
Possible Cause & Solution:
-
Non-selective Adsorption: Activated carbon is a non-selective adsorbent and can remove a wide range of compounds, including those that contribute positively to the wine's sensory profile.[2][12][13][14]
-
Solution: Use the lowest effective dose of activated carbon as determined by your bench trials. Consider using a more selective fining agent if the negative sensory impact is too great. For less severe contamination, other fining agents like egg albumin or chitosan might be a better option, as they have been shown to have a lower impact on the overall wine characteristics.[1][4][5]
-
Enzymatic Treatment with Laccase
Problem: Low efficiency of 4-EMP degradation after enzymatic treatment.
Possible Causes & Solutions:
-
Suboptimal Enzyme Activity Conditions: The activity of laccase is dependent on factors such as pH and temperature. The wine's natural pH may not be optimal for the specific enzyme preparation used.
-
Solution: Consult the technical data sheet for the laccase preparation to determine its optimal operating conditions. While adjusting the pH of the entire wine batch is generally not recommended, selecting an enzyme that is active at the wine's pH is crucial.
-
-
Enzyme Inhibition: Certain compounds in the wine could be inhibiting the enzyme's activity.
-
Solution: Consider a pre-treatment step to remove potential inhibitors, if feasible. Alternatively, a higher enzyme dosage may be required to overcome the inhibition, but this should be tested in bench trials to avoid unintended consequences.
-
Data Presentation
Table 1: Efficacy of Different Fining Agents in Reducing 4-Ethylphenol (4-EP) and this compound (4-EG) in Red Wine.
| Fining Agent | Reduction of 4-EP and 4-EG (Total Concentration) | Reduction of 4-EP and 4-EG (Headspace Concentration) | Reference |
| Activated Carbon | 57% (average) | 75% (average) | [1][4][5] |
| Egg Albumin | 19% | 30% | [1][4][5] |
| Isinglass | No significant reduction | 27% | [1][4] |
| Carboxymethylcellulose | No significant reduction | 15% | [1][4] |
| Chitosan | No significant reduction | 27% | [1][4] |
| Polyaniline Emeraldin Base (PANI-EB) (10 mg/mL) | 67.8% (4-EP), 50% (4-EG) | Not Reported | [18] |
Experimental Protocols
Protocol 1: Bench Trial for Activated Carbon Fining
Objective: To determine the optimal dosage of activated carbon for the removal of 4-EMP from a contaminated wine sample.
Materials:
-
Contaminated wine
-
Activated carbon (food grade)
-
A series of graduated cylinders or small flasks (e.g., 100 mL)
-
Magnetic stirrer and stir bars
-
Micropipettes
-
Filtration system (e.g., syringe filters or vacuum filtration with filter paper)
-
GC-MS or HPLC for analysis
Methodology:
-
Prepare a Stock Slurry of Activated Carbon: Weigh a precise amount of activated carbon and create a slurry with a small amount of deionized water or wine. This ensures even distribution. A common starting point is a 5% w/v slurry.
-
Set up Treatment Series: Aliquot a known volume of the contaminated wine into each of the graduated cylinders or flasks (e.g., 100 mL).
-
Add Activated Carbon: Using a micropipette, add varying amounts of the activated carbon slurry to each wine sample to achieve a range of concentrations. A typical range to test is 0.1 to 1.0 g/L.[13][14] Include a control sample with no activated carbon.
-
Incubation: Stir the samples gently for a predetermined contact time (e.g., 24 hours) at a constant temperature.[15]
-
Separation: After incubation, allow the activated carbon to settle. Separate the treated wine from the carbon by racking or filtration.
-
Analysis: Analyze the 4-EMP concentration in each treated sample and the control using a validated GC-MS or HPLC method.
-
Sensory Evaluation: Conduct a sensory analysis of the treated samples to assess the impact on the wine's aroma and flavor profile.
-
Determine Optimal Dosage: Based on the analytical and sensory results, select the lowest dosage of activated carbon that effectively reduces 4-EMP to the desired level without negatively impacting the overall quality of the wine.
Protocol 2: Quantification of 4-EMP by GC-MS
Objective: To quantify the concentration of 4-EMP in a wine sample.
Materials:
-
Wine sample
-
Internal standard (e.g., deuterated 4-ethylphenol)
-
Organic solvent for extraction (e.g., pentane:diethyl ether 2:1)[1]
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-WAX)
Methodology:
-
Sample Preparation:
-
Pipette a known volume of wine (e.g., 10 mL) into a centrifuge tube.
-
Add a known amount of internal standard.
-
Saturate the sample with NaCl to improve extraction efficiency.
-
-
Liquid-Liquid Extraction:
-
Add the extraction solvent (e.g., 2 mL of pentane:diethyl ether).
-
Vortex the mixture for a specified time (e.g., 1 minute).
-
Centrifuge to separate the organic and aqueous layers.
-
-
Drying and Concentration:
-
Transfer the organic layer to a new vial containing anhydrous sodium sulfate to remove any residual water.
-
If necessary, concentrate the extract under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject a small volume of the extract (e.g., 1 µL) into the GC-MS.
-
Run the analysis using a suitable temperature program for the GC oven and appropriate MS parameters for detecting 4-EMP and the internal standard.
-
-
Quantification:
-
Identify the peaks for 4-EMP and the internal standard based on their retention times and mass spectra.
-
Calculate the concentration of 4-EMP in the original wine sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 4-EMP.
-
Mandatory Visualization
Caption: Workflow for the removal of 4-EMP from wine using activated carbon.
Caption: Metabolic pathway for the formation of 4-EP and 4-EG by Brettanomyces.
References
- 1. A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. americanvineyardmagazine.com [americanvineyardmagazine.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scottlab.com [scottlab.com]
- 7. Treatment of wines using a membrane technology coupled with activated carbon to reduce excess 4-ethylphenol and 4-ethylguaiacol | OIV [oiv.int]
- 8. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of volatile phenols in wine using high-performance liquid chromatography with a coulometric array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. winemakingtalk.com [winemakingtalk.com]
- 13. heycarbons.com [heycarbons.com]
- 14. Fining and Fining Agents [bcawa.ca]
- 15. awri.com.au [awri.com.au]
- 16. researchgate.net [researchgate.net]
- 17. Influence of the matrix composition on the volatility and sensory perception of 4-ethylphenol and 4-ethylguaiacol in model wine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing of Phenolic Compounds in HPLC
This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of peak tailing when analyzing phenolic compounds by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of phenolic compounds?
A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, having a drawn-out trailing edge rather than a symmetrical Gaussian shape.[1] This is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased overall sensitivity of the analysis.[1] For complex mixtures of phenolic compounds, poor peak shape can significantly compromise the accuracy and reliability of the results.
Q2: What are the primary causes of peak tailing for phenolic compounds in reversed-phase HPLC?
A2: The primary causes of peak tailing for phenolic compounds are often related to secondary chemical interactions with the stationary phase and suboptimal mobile phase conditions. Key factors include:
-
Secondary Silanol Interactions: Phenolic compounds, being polar, can interact strongly with residual acidic silanol groups on the surface of silica-based reversed-phase columns. This is a major cause of peak tailing.[1]
-
Improper Mobile Phase pH: Since phenolic compounds are generally acidic, the mobile phase pH is a critical factor.[1] If the pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, leading to peak distortion.[1]
-
Metal Chelation: Some phenolic compounds can chelate with trace metal ions present in the silica matrix of the column or from the HPLC system components, causing peak tailing.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in asymmetrical peaks.[1]
-
Column Contamination and Degradation: The accumulation of strongly retained sample components or the degradation of the stationary phase can create active sites that lead to tailing.[1]
-
Extra-Column Effects: Issues such as excessive tubing length or dead volumes within the HPLC system can cause band broadening and peak tailing.[1]
Q3: How does the mobile phase pH specifically affect the peak shape of phenolic compounds?
A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like phenols. Phenolic compounds are typically weak acids. At a mobile phase pH well below their pKa (e.g., pH < 3), they will be in their protonated, less polar form, which generally results in better retention and more symmetrical peaks on a reversed-phase column. As the mobile phase pH approaches the pKa of the phenolic compound, a mixture of the protonated and deprotonated (ionized) forms will exist, which can lead to significant peak tailing or splitting.[2]
Q4: Can my sample preparation contribute to peak tailing?
A4: Yes, improper sample preparation is a common culprit for peak tailing. Important considerations include:
-
Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion. It is always recommended to dissolve the sample in the initial mobile phase if possible.[1]
-
Sample Concentration: A highly concentrated sample can lead to column overload and subsequent peak tailing. Diluting the sample can often alleviate this issue.[1]
-
Sample Cleanliness: The presence of particulates or strongly retained impurities in the sample can contaminate the column, creating active sites that cause peak shape problems.
Troubleshooting Guide
If you are observing peak tailing in your HPLC analysis of phenolic compounds, follow this systematic troubleshooting guide to identify and resolve the issue.
Step 1: Initial Assessment
-
Observe the Chromatogram: Are all peaks tailing, or only specific phenolic compound peaks?
-
All peaks tailing: This often points to a problem with the column, such as a void or contamination at the inlet, or a system issue like extra-column volume.
-
Specific peaks tailing: This is more likely due to a chemical interaction between the analyte and the stationary phase, or an issue with the mobile phase pH relative to the analyte's pKa.
-
-
Review Method Parameters:
-
Mobile Phase pH: Is the pH of the mobile phase at least 1.5 to 2 pH units away from the pKa of your phenolic analytes? For acidic phenols, a lower pH (e.g., 2.5-3.5) is generally preferred.
-
Column Chemistry: Are you using a column suitable for phenolic compounds? Modern, high-purity, end-capped silica columns (Type B) are recommended to minimize silanol interactions.[3]
-
Step 2: Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing of phenolic compounds.
Data Presentation
The following table provides illustrative data on how mobile phase pH and the choice of stationary phase can affect the peak tailing factor for a representative phenolic compound, quercetin. A tailing factor (Tf) of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to indicate significant tailing.[2]
| Phenolic Compound | Column Type | Mobile Phase pH | Tailing Factor (Tf) (Illustrative) |
| Quercetin | Standard C18 (Type A Silica) | 5.5 | 2.1 |
| Quercetin | Standard C18 (Type A Silica) | 3.0 (with 0.1% Formic Acid) | 1.5 |
| Quercetin | End-capped C18 (Type B Silica) | 5.5 | 1.4 |
| Quercetin | End-capped C18 (Type B Silica) | 3.0 (with 0.1% Formic Acid) | 1.1 |
| Quercetin | Phenyl-Hexyl | 3.0 (with 0.1% Formic Acid) | 1.0 |
Disclaimer: The tailing factor values in this table are for illustrative purposes to demonstrate general trends and may not represent actual experimental results.
Experimental Protocols
Below are detailed methodologies for the HPLC analysis of phenolic compounds, with a focus on minimizing peak tailing.
Protocol 1: General Screening of Phenolic Acids and Flavonoids
This method is suitable for the general separation of a variety of phenolic compounds.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
-
Column:
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), preferably a modern, end-capped, high-purity silica column.[4]
-
-
Mobile Phase:
-
Gradient Elution:
-
A typical gradient might be:
-
0-5 min: 10% B
-
5-40 min: 10-50% B
-
40-45 min: 50-90% B
-
45-50 min: 90% B (column wash)
-
50-55 min: 90-10% B (re-equilibration)
-
55-60 min: 10% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection:
-
Diode Array Detector monitoring at 280 nm (for general phenolic compounds), 320 nm (for hydroxycinnamic acids), and 360 nm (for flavonols).[4]
-
-
Sample Preparation:
-
Extract phenolic compounds from the sample matrix using a suitable solvent (e.g., 80% methanol in water).
-
Centrifuge the extract to remove solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
If necessary, dilute the sample in the initial mobile phase composition (90% A, 10% B).
-
Protocol 2: Optimized Analysis of Flavonoids
This protocol is specifically optimized for the analysis of flavonoids.
-
Instrumentation:
-
UHPLC/HPLC system with a binary pump, autosampler, thermostatted column compartment, and DAD.
-
-
Column:
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[1]
-
-
Mobile Phase:
-
Gradient Elution:
-
0 min: 30% B
-
20 min: 70% B
-
22 min: 100% B
-
30 min: 100% B
-
-
Flow Rate: 0.25 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Injection Volume: 4 µL[1]
-
Detection:
-
DAD monitoring at 280 nm and 365 nm.[1]
-
-
Sample Preparation:
-
Accurately weigh about 500 mg of the ground sample into a flask.
-
Add 10 mL of 70% methanol.
-
Perform ultrasonic extraction at 80°C for 5 hours.[1]
-
Filter the extract through a 0.45 µm filter prior to injection.
-
By following these troubleshooting guides and experimental protocols, researchers can effectively address the issue of peak tailing and achieve more accurate and reliable results in the HPLC analysis of phenolic compounds.
References
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for 4-Ethyl-2-methoxyphenol in Coffee
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 4-Ethyl-2-methoxyphenol in coffee. This compound, also known as 4-ethylguaiacol, is a key volatile phenolic compound that contributes to the overall aroma profile of coffee, often imparting spicy or smoky notes.[1][2] Accurate and precise quantification of this analyte is crucial for quality control and research into coffee flavor.
This document is intended for researchers, scientists, and professionals in the food and beverage industry and drug development who are involved in analytical method development and validation. The guide details the experimental protocols and presents a comparative analysis of method performance based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5]
Methodology Comparison: HPLC vs. GC-MS
While HPLC is a versatile technique for analyzing a wide range of phenolic compounds, the volatile nature of this compound makes GC-MS a more conventional and widely cited method for its analysis.[2][6][7] This guide will outline a robust HPLC method, suitable for laboratories that have standardized on liquid chromatography, and compare its expected performance characteristics against a standard GC-MS method.
The validation of any analytical procedure involves establishing, through documented evidence, that the method's performance characteristics are suitable for its intended application.[8][9] Key validation parameters as per ICH guidelines include specificity, linearity, accuracy, precision, and robustness.[4]
Experimental Protocols
Sample Preparation: Extraction of this compound from Coffee
A consistent sample preparation protocol is critical for reliable analysis. The initial steps are common for both HPLC and GC-MS methods.
-
Grinding: Roasted coffee beans are finely ground to a consistent particle size to ensure efficient extraction.[10]
-
Extraction: A 5 g sample of ground coffee is subjected to solvent extraction. An organic-aqueous mixture, such as H₂O:methanol (50:50, v/v), is often effective for extracting phenolic compounds.[10] The mixture is sonicated for 30 minutes and then centrifuged.
-
Filtration: The supernatant is filtered through a 0.45 µm membrane filter prior to injection to remove particulate matter.[11][12]
HPLC Method Protocol (Hypothetical)
This protocol is based on established methods for phenolic compounds.[6][13]
-
Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (40:60 v/v).[13]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (a common wavelength for phenolic compounds).[7]
-
Injection Volume: 20 µL.
GC-MS Method Protocol
This protocol utilizes Headspace-Solid Phase Microextraction (HS-SPME), which is ideal for volatile and semi-volatile compounds in complex matrices.[2][15]
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
-
Sample Introduction: HS-SPME. A 5 mL aliquot of the filtered coffee extract is placed in a headspace vial. A PDMS/DVB SPME fiber is exposed to the headspace for 20 minutes at 60°C.[15]
-
GC Column: DB-5ms capillary column (30m x 0.25mm x 0.25µm).[15]
-
Injector Temperature: 250°C (for thermal desorption of the SPME fiber).[15]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[15]
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 175°C at 5°C/min, then ramp to 250°C at 15°C/min (hold for 3 min).[15]
-
MS Parameters:
Method Validation and Performance Data
The following tables summarize the validation parameters based on ICH Q2(R2) guidelines and provide a comparison of the expected performance for the HPLC and GC-MS methods.[3][17]
| Validation Parameter | ICH Q2(R2) Guideline/Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components). Peak purity analysis is essential. |
| Linearity | A linear relationship between concentration and signal. Typically, a correlation coefficient (R²) ≥ 0.995 is required.[17] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of test results to the true value. Assessed using spike recovery studies. Typical acceptance criteria are 90-110% recovery.[17] |
| Precision (RSD%) | Repeatability (Intra-day): Precision over a short interval with the same operator and equipment. RSD ≤ 2%. Intermediate Precision (Inter-day): Variation within the same lab, but on different days, with different analysts or equipment. RSD ≤ 3%.[4] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve). |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. Assessed by varying parameters like mobile phase composition, pH, temperature, and flow rate. |
Table 1. ICH Q2(R2) Validation Parameters and Acceptance Criteria.
| Performance Parameter | HPLC-UV Method | GC-MS (HS-SPME) Method |
| Specificity | Moderate. Potential for interference from other co-eluting phenolic compounds in the complex coffee matrix. Peak purity analysis is critical. | High. Mass spectrometry provides superior specificity through fragmentation patterns and selected ion monitoring, effectively resolving the analyte from matrix interferences.[2] |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision - Repeatability (%RSD) | < 2.0% | < 1.5% |
| Precision - Intermediate (%RSD) | < 3.0% | < 2.5% |
| LOD | ~0.3 µg/mL | ~0.03 µg/mL[18] |
| LOQ | ~1.0 µg/mL[19] | ~0.1 µg/mL[18][19] |
| Robustness | Good. Sensitive to changes in mobile phase composition and pH. | Very Good. Less sensitive to minor variations in temperature ramps, though SPME is sensitive to time and temperature consistency. |
Table 2. Comparative Performance Data for HPLC and GC-MS Methods.
Workflow and Validation Logic Diagrams
The following diagrams illustrate the overall analytical workflow and the logical relationships between the core validation parameters.
Caption: Workflow for analysis and validation of this compound.
Caption: Logical relationships between key analytical validation parameters.
Conclusion and Recommendations
Both HPLC-UV and GC-MS can be validated for the determination of this compound in coffee. The choice of method depends on the specific requirements of the laboratory and the intended application.
-
HPLC-UV: This method is a viable alternative, particularly in labs where HPLC is the primary analytical instrument. It is robust and provides good quantitative performance. However, due to the complexity of the coffee matrix, careful validation of specificity is paramount to ensure that the chromatographic peak corresponds solely to the analyte of interest and not to a co-eluting impurity.
-
GC-MS with HS-SPME: This method is superior in terms of sensitivity and specificity. The mass spectrometric detection provides an orthogonal level of data, confirming both the retention time and the mass spectrum of the analyte, which virtually eliminates concerns about co-eluting interferences.[2] The HS-SPME sample preparation is also solvent-less and ideal for analyzing volatile aroma compounds. For research applications requiring high confidence in identification and very low detection limits, GC-MS is the recommended technique.
Ultimately, a thorough validation study following the ICH guidelines is mandatory to demonstrate that the chosen method is fit for its intended purpose, ensuring the generation of reliable and accurate data for the quantification of this compound in coffee.[3][17]
References
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Analysis of phenolic compounds by high performance liquid chromatography and ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. mdpi.com [mdpi.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]
- 16. Development of a New Route for Separating and Purifying this compound Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
"4-Ethyl-2-methoxyphenol" versus guaiacol: a comparative antioxidant study
A detailed analysis for researchers and drug development professionals on the relative antioxidant efficacies of 4-Ethyl-2-methoxyphenol and its structural analog, guaiacol.
This guide provides a comparative overview of the antioxidant properties of this compound and guaiacol. While both are phenolic compounds known for their antioxidant capabilities, this document aims to present available experimental data to delineate their relative effectiveness. The information is targeted towards researchers, scientists, and professionals in drug development to aid in the selection and application of these compounds in relevant research and development contexts.
Executive Summary
Data Presentation: Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of this compound and guaiacol from various antioxidant assays. It is crucial to note that the data for each compound may originate from different studies, and direct comparison should be made with caution due to potential variations in experimental protocols.
| Antioxidant Assay | This compound | Guaiacol | Reference Compound |
| DPPH Radical Scavenging Activity (IC₅₀) | Data not available in reviewed literature | ~5 x 10⁻⁶ M | Ascorbic Acid: 4.97 µg/mL[1] |
| ABTS Radical Cation Scavenging Activity (IC₅₀) | Data not available in reviewed literature | Data not available in reviewed literature | Trolox: 2.34 µg/mL[1] |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available in reviewed literature | Data not available in reviewed literature | Trolox: 0.24 µg/mL[1] |
| Hydroxyl Radical Scavenging Activity (IC₅₀) | Data not available in reviewed literature | ~5 x 10⁻⁶ M | - |
IC₅₀ (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates higher antioxidant activity.
Antioxidant Mechanism of Action
Phenolic compounds like this compound and guaiacol exert their antioxidant effects primarily through hydrogen atom donation from the phenolic hydroxyl group to neutralize reactive oxygen species (ROS) and other free radicals. This action terminates the chain reactions of oxidation, thereby preventing cellular damage.
The antioxidant activity of these compounds can also be mediated through the activation of intracellular signaling pathways, most notably the Keap1-Nrf2 pathway.
Keap1-Nrf2 Signaling Pathway
Under normal physiological conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, electrophiles, or phenolic antioxidants, Keap1 is modified, leading to the release and translocation of Nrf2 into the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of a battery of protective enzymes and proteins.
References
A Comparative Analysis of Sensory Thresholds: 4-Ethyl-2-methoxyphenol vs. 4-Ethylphenol
For researchers and professionals in the fields of sensory science, oenology, and food chemistry, understanding the nuanced differences between key aroma compounds is paramount. This guide provides a detailed comparison of the sensory thresholds of two significant volatile phenols: 4-Ethyl-2-methoxyphenol (also known as 4-ethylguaiacol or 4-EG) and 4-ethylphenol (4-EP). These compounds, often associated with the metabolism of Brettanomyces yeast, can significantly impact the aroma profile of fermented beverages such as wine and beer. While both are markers for this yeast's activity, their sensory impacts differ considerably due to variations in their detection thresholds and aroma characteristics.
Quantitative Sensory Thresholds
The sensory threshold of a compound is the minimum concentration at which it can be detected by a human sensory panel. These thresholds are not absolute and can be influenced by the medium (e.g., water, wine, air) and the sensitivity of the individual panelists. The following table summarizes the reported sensory detection thresholds for this compound and 4-ethylphenol in various media.
| Compound | Medium | Sensory Threshold (µg/L) | Aroma/Flavor Descriptors |
| This compound (4-EG) | Red Wine | ~50 - 150[1] | Spicy, smoky, clove-like, medicinal |
| Water | 50[2] | Spicy, sweet vanilla background (at 30 ppm)[2] | |
| 4-Ethylphenol (4-EP) | Red Wine | ~300 - 600+ | "Brett" character, barnyard, medicinal, Band-Aid, horsey[3][4] |
| Red Wine (Australian Cabernet Sauvignon) | 368[3] | - | |
| Red Wine (French Cabernet) | 605[3] | - | |
| General (typical sensory threshold) | >140[3][4] | Barnyard, medicinal, Band-Aid, mousy[3] |
It is evident from the data that this compound generally exhibits a lower sensory threshold than 4-ethylphenol, meaning it can be detected at lower concentrations.
Experimental Protocols for Sensory Threshold Determination
The determination of sensory thresholds is a critical aspect of sensory science and relies on standardized methodologies to ensure accuracy and reproducibility. The following protocols outline the typical procedures for quantitative analysis and sensory evaluation of this compound and 4-ethylphenol.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Quantitative analysis is essential to accurately determine the concentration of the volatile phenols in the test medium.
-
Sample Preparation : A representative sample of the medium (e.g., 30 mL of wine) is collected.
-
Extraction : Solid Phase Microextraction (SPME) is a common technique used to extract the volatile compounds. A deuterated internal standard is often added to the sample for accurate quantification.
-
GC-MS Analysis : The extracted compounds are then analyzed using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). The GC separates the individual volatile compounds, and the MS identifies and quantifies them based on their mass-to-charge ratio. Selected Ion Monitoring (SIM) can be used to enhance sensitivity for the target compounds.
Sensory Threshold Determination using ASTM E679
The American Society for Testing and Materials (ASTM) Standard E679, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits," is a widely accepted method for this purpose.
-
Panelist Selection and Training : A panel of sensory assessors is selected and trained to recognize and rate the intensity of the specific aroma compounds.
-
Sample Preparation : A series of samples with increasing concentrations of the target compound (4-EG or 4-EP) in the desired medium (e.g., a neutral wine or water) is prepared.
-
Presentation Method : A triangular forced-choice method is commonly employed. In each set, panelists are presented with three samples, two of which are blanks (the medium without the added compound) and one contains a specific concentration of the test compound.
-
Evaluation : Panelists are asked to identify the "odd" sample. The presentation starts with concentrations well below the expected threshold and gradually increases.
-
Threshold Calculation : The individual threshold for each panelist is determined as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is then calculated as the geometric mean of the individual thresholds.
Olfactory Signaling Pathway
The perception of odors, including those of this compound and 4-ethylphenol, is initiated by the interaction of these volatile molecules with olfactory receptors in the nasal epithelium. This triggers a cascade of events within the olfactory sensory neurons, ultimately leading to the perception of smell in the brain. While specific receptors for these exact compounds are not definitively identified, the general signaling pathway for volatile phenols is well-understood.
The binding of an odorant molecule to a G-protein coupled receptor (GPCR) on the surface of an olfactory receptor neuron activates the G-protein, which in turn stimulates adenylyl cyclase. This enzyme then converts ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for processing.
References
Unmasking Hidden Interactions: A Comparative Guide to the Cross-reactivity of 4-Ethyl-2-methoxyphenol in Phenolic Compound Immunoassays
For researchers, scientists, and drug development professionals, the accuracy of immunoassay data is paramount. This guide provides an objective comparison of the potential cross-reactivity of 4-Ethyl-2-methoxyphenol, a common flavoring agent and biomarker, in commercially available phenolic compound immunoassays. Understanding the specificity of these assays is critical for the accurate quantification of target analytes and the avoidance of costly misinterpretations in research and clinical settings.
Introduction to this compound and Immunoassay Specificity
This compound, also known as 4-ethylguaiacol, is a phenolic compound with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . It is a key aroma component in various foods and beverages and is also recognized for its antioxidant properties.[1] Given its phenolic structure, there is a potential for this compound to cross-react with antibodies developed for other structurally similar phenolic compounds in various immunoassay formats.
Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the detection and quantification of a vast array of molecules. The specificity of an immunoassay is determined by the ability of the antibody to bind exclusively to its target antigen. Cross-reactivity occurs when an antibody binds to non-target molecules that are structurally similar to the target antigen, leading to inaccurate (often overestimated) results. This guide will delve into the potential for such interactions with this compound.
The Principle of Competitive Immunoassay for Small Molecules
For small molecules like this compound, the most common immunoassay format is the competitive ELISA. In this setup, the sample containing the analyte of interest (unlabeled antigen) is mixed with a fixed amount of a labeled version of the antigen. This mixture is then added to a microplate well coated with a limited amount of a specific antibody. The unlabeled antigen from the sample and the labeled antigen compete for binding to the antibody. The amount of labeled antigen that binds to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample. A stronger signal from the labeled antigen indicates a lower concentration of the target analyte in the sample, and vice versa.
Figure 1. Principle of a competitive immunoassay for the detection of a small molecule like this compound.
Potential Cross-reactivity of this compound: A Comparative Analysis
| Immunoassay Target | Structural Similarity to this compound | Potential for Cross-reactivity | Supporting Evidence/Rationale |
| 4-nonylphenol and octylphenol | Moderate: All are alkylphenols, but differ in the alkyl chain length and position. | Low to Moderate | A study on a direct competitive ELISA for 4-nonylphenol and octylphenol indicated no cross-reactivity interference from other tested phenolic compounds, suggesting high specificity of the antibodies used. However, the exact phenolic compounds tested were not specified. |
| Guaiacol (2-methoxyphenol) | High: this compound is an ethyl derivative of guaiacol. | High | The structural difference is an ethyl group at the para position to the hydroxyl group. Depending on the epitope recognized by the antibody, this substitution may or may not significantly affect binding. If the antibody primarily recognizes the methoxyphenol core, high cross-reactivity is expected. |
| Bisphenol A (BPA) | Low: Both are phenols, but BPA is a larger molecule with two phenol rings. | Low | Immunoassays for BPA are generally designed to be specific. However, cross-reactivity with other bisphenols (e.g., Bisphenol B) has been reported, indicating that structurally related phenols can sometimes interfere. The structural dissimilarity to this compound makes significant cross-reactivity less likely. |
It is crucial for researchers to validate the specificity of any immunoassay for their particular application, especially when the presence of structurally related, non-target compounds is suspected in the samples.
Experimental Protocol for Determining Cross-reactivity
To quantitatively assess the cross-reactivity of this compound in a specific phenolic compound immunoassay, a competitive inhibition experiment should be performed. The following is a generalized protocol for a competitive ELISA.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound and calculate its percentage cross-reactivity relative to the target analyte of the immunoassay.
Materials:
-
Commercially available competitive ELISA kit for a target phenolic compound (e.g., Guaiacol or another relevant phenol).
-
This compound standard.
-
The standard of the target analyte provided with the ELISA kit.
-
Microplate reader.
-
Standard laboratory equipment (pipettes, tubes, etc.).
Procedure:
-
Preparation of Reagents: Prepare all reagents as instructed in the ELISA kit manual.
-
Preparation of Standard Curves:
-
Prepare a serial dilution of the target analyte standard to create a standard curve (e.g., from 0.1 to 1000 ng/mL).
-
Prepare a serial dilution of this compound over a similar concentration range.
-
-
Assay Procedure (Competitive ELISA):
-
Add a fixed volume of the primary antibody to each well of the antibody-coated microplate.
-
Add the standard dilutions of the target analyte and the dilutions of this compound to their respective wells.
-
Add a fixed amount of the enzyme-labeled target analyte to each well.
-
Incubate the plate according to the kit's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate for the recommended time to allow for color development.
-
Stop the reaction and measure the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both the target analyte and this compound.
-
Determine the IC50 value for both compounds. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percentage cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
-
Figure 2. Experimental workflow for determining the cross-reactivity of this compound.
Conclusion and Recommendations
The structural similarity of this compound to other phenolic compounds, particularly guaiacol and other alkylphenols, suggests a moderate to high potential for cross-reactivity in immunoassays targeting these molecules. Researchers utilizing phenolic compound immunoassays in samples where this compound may be present should exercise caution.
Key Recommendations:
-
Assay Validation: Always validate the specificity of a phenolic compound immunoassay by testing for cross-reactivity with potentially interfering compounds present in your specific sample matrix.
-
Consult Manufacturer's Data: Carefully review the cross-reactivity data provided in the product manual for any commercial immunoassay kit.
-
Orthogonal Methods: When in doubt, confirm immunoassay results with an independent, structurally non-selective method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Careful Interpretation: Be mindful of the potential for overestimated results when using immunoassays with known or suspected cross-reactivity.
References
Inter-laboratory comparison of "4-Ethyl-2-methoxyphenol" quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 4-Ethyl-2-methoxyphenol (EMP), a significant compound in the food, beverage, and pharmaceutical industries. The performance of various techniques is evaluated based on supporting experimental data from multiple studies, offering insights into the selection of the most appropriate method for specific research needs.
Introduction
This compound, also known as 4-ethylguaiacol, is a volatile phenolic compound that contributes to the aroma and flavor profiles of various products, including wine, beer, and coffee.[1][2] In the pharmaceutical sector, it serves as a valuable intermediate.[3] Accurate and precise quantification of EMP is crucial for quality control, process optimization, and sensory analysis. This guide compares the most common analytical techniques used for EMP determination: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Comparative Analysis of Quantification Methods
The selection of an analytical method for EMP quantification is contingent upon factors such as the required sensitivity, the complexity of the sample matrix, and the desired levels of accuracy and precision.[4] The following tables summarize the performance characteristics of the discussed methods based on available literature.
| Method | Typical Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages | References |
| GC-MS | Wine, Baijiu, Fermented Foods | 100 ng/L - 2 µg/L | 5 µg/L | High sensitivity and selectivity, especially with SIM mode.[4][5] | May require derivatization for certain compounds; complex matrix can interfere. | [1][4][5][6] |
| HPLC-FLD | Wine | Not explicitly stated for EMP, but a robust alternative when high sensitivity of MS is not required.[4] | Not explicitly stated for EMP. | Cost-effective, good for routine analysis.[4] | Lower sensitivity and selectivity compared to MS-based methods.[4] | [4] |
| LC-MS/MS | Wine | Not explicitly stated for EMP, but offers high selectivity and sensitivity.[4] | Not explicitly stated for EMP. | High selectivity and sensitivity, suitable for complex matrices.[4] | Higher equipment and operational costs. | [4][7] |
| GCxGC-TOFMS | Chinese Liquor (Baijiu) | Lower detection limits than conventional GC-MS.[8] | Not explicitly stated for EMP. | Enhanced separation for complex samples, high sensitivity.[8] | Complex data analysis, higher instrument cost. | [8][9] |
Note: The LOD and LOQ values are highly matrix-dependent and can vary based on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical results. The following sections outline the key experimental steps for each of the discussed methods.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile compounds like EMP due to its high sensitivity and selectivity.[1]
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): A common method involves extracting the analyte from a liquid sample (e.g., wine) into an organic solvent. For instance, a 5 mL wine sample can be mixed with a known amount of an internal standard (e.g., 4-ethylphenol-d3).[4] The mixture is then vigorously vortexed and centrifuged to separate the organic and aqueous layers. The organic layer containing the EMP is collected and concentrated before analysis.[4]
-
Solid-Phase Microextraction (SPME): This is a solvent-free extraction method. For wine analysis, a diluted sample is placed in a headspace vial.[10] An SPME fiber is exposed to the headspace to adsorb the volatile compounds, which are then thermally desorbed into the GC inlet.[6][10]
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC): Typically equipped with a capillary column suitable for phenol analysis (e.g., ZB-5 or TG-Wax).[4][11]
-
Injection Mode: Splitless injection is often used to enhance sensitivity for trace analysis.[4]
-
Oven Temperature Program: The temperature program is optimized to achieve good separation of EMP from other matrix components.[3][11]
-
Mass Spectrometer (MS): Often operated in Selected Ion Monitoring (SIM) mode to increase sensitivity and selectivity by monitoring specific ions for the analyte and internal standard.[4][12]
-
-
Quantification: The concentration of EMP is determined by calculating the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard and comparing this to a calibration curve.[4]
2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is a robust and cost-effective alternative, particularly when the high sensitivity of mass spectrometry is not a prerequisite.[4]
-
Sample Preparation: For samples like wine, a simple dilution with methanol followed by filtration through a 0.45 µm filter is often sufficient.[4]
-
HPLC-FLD Analysis:
-
High-Performance Liquid Chromatograph (HPLC): An isocratic or gradient elution with a C18 column is commonly used for separation.[4]
-
Fluorescence Detector (FLD): The detector is set at specific excitation and emission wavelengths for EMP. For the related compound 4-Ethylphenol, excitation at 260 nm and emission at 305 nm have been used.[4]
-
-
Quantification: Quantification is achieved by comparing the peak area of EMP in the sample to a calibration curve generated from standards of known concentrations.[4]
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high selectivity and sensitivity, making it well-suited for complex matrices.
-
Sample Preparation: Similar to HPLC, sample preparation can be as straightforward as dilution and filtration for cleaner matrices.[4]
-
LC-MS/MS Analysis:
-
Quantification: An internal standard method is typically used, where the ratio of the analyte peak area to the internal standard peak area is plotted against the concentration to generate a calibration curve.[13]
Mandatory Visualization
The following diagrams illustrate the general workflow for an inter-laboratory comparison study and the analytical workflow for the Stable Isotope Dilution GC-MS method.
Caption: Workflow for an inter-laboratory comparison study.
Caption: Workflow for Stable Isotope Dilution GC-MS Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a New Route for Separating and Purifying this compound Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative determination of 4-ethylphenol and this compound in wines by a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aablocks.com [aablocks.com]
- 8. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. explorationpub.com [explorationpub.com]
"4-Ethyl-2-methoxyphenol" levels in authentic versus counterfeit whiskey
A quantitative comparison of 4-Ethyl-2-methoxyphenol levels reveals a key differentiator between genuine and fraudulent whiskey. This guide presents experimental data and protocols for researchers and industry professionals to aid in the detection of counterfeit spirits.
The global whiskey market is a prime target for counterfeiters, who often substitute premium aged whiskey with inferior or illicitly produced spirits. These fraudulent products not only deceive consumers but can also pose significant health risks. Chemical analysis is a powerful tool in the fight against counterfeit whiskey, and specific volatile phenolic compounds can serve as key markers of authenticity. One such compound, this compound (also known as 4-ethylguaiacol), is a significant contributor to the characteristic smoky and spicy notes of many authentic whiskeys, particularly peated varieties. Its presence and concentration are often indicative of the raw materials and aging processes used in legitimate whiskey production.
This guide provides a comparative analysis of this compound levels in authentic versus counterfeit whiskey, supported by established analytical methodologies.
Quantitative Analysis: A Clear Distinction
Analysis of volatile compounds using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can reveal the chemical fingerprint of a whiskey. Studies have shown that the concentration of this compound is a reliable indicator of authenticity. While authentic whiskeys, particularly those with a peated profile, contain measurable levels of this compound, counterfeit samples often have significantly lower concentrations or lack it entirely. This is because counterfeiters typically use cheaper, unaged spirits and artificial flavorings that do not replicate the complex chemical profile developed during proper maturation in oak casks.
| Sample Type | This compound Concentration (mg/L) | Reference |
| Authentic Whiskey | Typically around 0.010 | [1] |
| Counterfeit Whiskey | Often absent or at very low, trace levels | [2] |
Table 1: Comparative concentrations of this compound in authentic and counterfeit whiskey.
The data clearly indicates that the presence and quantity of this compound can be a critical data point in authentication studies. Research into the chemical profiles of counterfeit spirits has shown that compounds derived from the aging process, such as certain phenols and aldehydes, are frequently at low levels or completely absent in fake samples[2].
Experimental Protocols for Analysis
The quantitative determination of this compound in whiskey is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol based on established methods for the analysis of phenolic compounds in alcoholic beverages.
Sample Preparation: Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction is a common technique for extracting and concentrating volatile and semi-volatile compounds from a liquid sample before GC-MS analysis.
-
Sample Dilution: Dilute the whiskey sample with deionized water to reduce the ethanol concentration, which can interfere with the extraction process.
-
Internal Standard: Add a known concentration of an internal standard (e.g., a deuterated analog of the analyte) to the diluted sample for accurate quantification.
-
Extraction: Expose a Solid-Phase Microextraction (SPME) fiber to the headspace of the sample vial. The volatile compounds, including this compound, will adsorb onto the fiber coating.
-
Desorption: After the extraction period, the fiber is retracted and inserted into the heated injection port of the gas chromatograph, where the adsorbed analytes are desorbed into the GC column.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Chromatographic Separation: The desorbed volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature program is used to elute the compounds at different times.
-
Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard.
A detailed workflow for the analysis is illustrated in the diagram below.
This systematic approach allows for the reliable identification and quantification of this compound, providing a robust method for distinguishing between authentic and counterfeit whiskey. The absence or significantly lower concentration of this key phenolic compound can be a strong indicator of a fraudulent product. Further research and the development of comprehensive databases of chemical profiles for authentic whiskeys will continue to strengthen these analytical methods.
References
The Olfactory Signature of 4-Ethyl-2-methoxyphenol: A Comparative Guide to its Sensory Impact
For Immediate Release
This guide provides a comprehensive comparison of the sensory perception of 4-Ethyl-2-methoxyphenol, a compound often associated with smoky, spicy, and medicinal aromas in various food and beverage products, particularly in wine. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to correlate the concentration of this compound with sensory panel outcomes.
Correlation of this compound Concentration with Sensory Panel Data
This compound, also known as 4-ethylguaiacol (4-EG), is a volatile phenol that can significantly influence the aromatic profile of food and beverages.[1] Its presence is often linked to the metabolic activity of the yeast Brettanomyces, especially in wine. The sensory threshold for 4-EG is relatively low, generally considered to be around 50 µg/L in wine, though this can vary depending on the individual taster and the wine matrix.[2] Above this threshold, it imparts distinct "spicy" and "smoky" characteristics.
A study on the effects of 4-ethylphenol (4-EP) and 4-EG in Cabernet Sauvignon and Syrah wines provides valuable insight into consumer preferences for different concentrations of these compounds. While this study focused on the ratios of the two compounds, it offers a clear indication of how increasing concentrations of 4-EG, in conjunction with 4-EP, can negatively impact consumer liking.
| Wine Type | 4-EG:4-EP Ratio | 4-EG Concentration (µg/L) | 4-EP Concentration (µg/L) | Consumer Preference Outcome |
| Cabernet Sauvignon | 1:5 | 100 | 500 | Significant decrease in preference |
| Cabernet Sauvignon | 1:8 | 100 | 800 | Significant decrease in preference |
| Cabernet Sauvignon | 1:12 | 100 | 1200 | Significant decrease in preference |
| Syrah | 1:5 | 100 | 500 | Significant decrease in preference |
| Syrah | 1:8 | 100 | 800 | Significant decrease in preference |
| Syrah | 1:10 | 100 | 1000 | Significant decrease in preference |
| Syrah | 1:12 | 100 | 1200 | Significant decrease in preference |
Data compiled from a study on the sensory effects of Brettanomyces bruxellensis-associated compounds in Washington State Syrah and Cabernet Sauvignon.[3]
Experimental Protocols
Chemical Analysis: Quantification of this compound
The quantification of this compound in a liquid matrix such as wine is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). A common and effective method involves the use of Solid Phase Microextraction (SPME) for sample preparation.
Protocol: GC-MS with Solid Phase Microextraction (SPME)
-
Sample Preparation: A representative 30 mL sample of the wine is obtained.
-
Internal Standard: A deuterated internal standard is added to the sample to ensure accuracy and precision.
-
Extraction: A Solid Phase Microextraction (SPME) fiber is exposed to the headspace of the sample. The volatile compounds, including this compound, adsorb to the fiber coating.
-
Desorption and Injection: The SPME fiber is then inserted into the heated injection port of the gas chromatograph, where the adsorbed compounds are desorbed and transferred to the GC column.
-
Gas Chromatography: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratios are used to identify and quantify this compound. Selected Ion Monitoring (SIM) is often employed to enhance sensitivity and selectivity for the target compound.[2]
Sensory Panel Evaluation
The sensory impact of this compound is evaluated using trained sensory panels. The following protocol outlines a standardized approach for this type of analysis.
Protocol: Descriptive Sensory Analysis
-
Panelist Selection and Training: A panel of 8 to 12 assessors is selected. All panelists must demonstrate the ability to consistently discriminate and rate the relevant sensory attributes through screening and qualification tests.[4]
-
Test Environment: Sensory evaluations are conducted in a controlled environment that is free of odors, quiet, well-ventilated, and temperature-controlled. Panelists are seated in individual booths to avoid distractions and interaction.
-
Sample Preparation and Presentation: Wine samples are prepared out of sight of the assessors. Samples are presented in identical, coded glassware to ensure blinding. The order of sample presentation is randomized for each panelist to minimize order effects.
-
Evaluation Procedure: Panelists are instructed to evaluate the aroma of each sample. They rate the intensity of specific attributes, such as "smoky," "spicy," "medicinal," and "fruity," on a structured scale (e.g., a 15-point scale). Panelists may also be asked to provide overall preference ratings.[3]
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to determine significant differences between samples.
Visualizing the Process and a Key Biological Pathway
To better understand the experimental process and the underlying biological mechanism of odor perception, the following diagrams have been created using the DOT language.
Caption: Experimental workflow for correlating this compound concentration with sensory data.
Caption: Generalized olfactory signaling pathway for the perception of an odorant like this compound.
References
A Comparative Analysis of the Antimicrobial Efficacy of 4-Ethyl-2-methoxyphenol and Other Natural Preservatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial efficacy of 4-Ethyl-2-methoxyphenol (also known as 4-ethylguaiacol) against other well-established natural preservatives, namely eugenol, carvacrol, and thymol. While quantitative antimicrobial data for this compound is limited in publicly available scientific literature, this document synthesizes the existing information and provides a framework for comparison based on the extensive data available for other phenolic compounds. The primary mechanism of antimicrobial action for these compounds generally involves the disruption of the microbial cell membrane.
Quantitative Antimicrobial Data
Table 1: Comparative Antimicrobial Activity of Natural Preservatives (MIC/MBC in µg/mL)
| Microorganism | Test Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Eugenol | 115 | 230 | [2] |
| Carvacrol | 125 | 125 | [3] | |
| Thymol | 250 | 250 | [3] | |
| Escherichia coli | Eugenol | - | - | - |
| Carvacrol | 125 | 125 | [3] | |
| Thymol | 125 | 250 | [3] | |
| Aeromonas hydrophila | Carvacrol | 125 | 250 | [4] |
| Candida spp. | Carvacrol | 250-500 | 500 | [3] |
| Thymol | ≥2000 | ≥2000 | [3] |
Note on this compound: While specific MIC and MBC values for this compound against a range of microbes are not well-documented in the reviewed literature, it is noted for its role in the smoky aroma of certain foods and beverages and is suggested to have antiseptic and antioxidative properties.[1] Further research is required to quantify its antimicrobial efficacy in comparison to other natural preservatives.
Mechanism of Action: Disruption of Microbial Cell Integrity
Phenolic compounds, including eugenol, carvacrol, and thymol, are known to exert their antimicrobial effects primarily by targeting the microbial cell membrane.[5] This interaction leads to a cascade of events that ultimately result in cell death. The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, disrupting its structure and function. This disruption increases membrane permeability, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids. The loss of these vital components and the dissipation of the proton motive force across the membrane inhibit cellular processes and lead to bacterial death.
Caption: General mechanism of action for phenolic antimicrobials.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are crucial for evaluating the antimicrobial efficacy of a compound. The broth microdilution method is a widely accepted and standardized technique for this purpose.[6][7][8][9][10]
Broth Microdilution Method for MIC and MBC Determination
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the natural preservative (e.g., this compound, eugenol, carvacrol, or thymol) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Microbial Culture: Prepare a fresh overnight culture of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]
-
96-Well Microtiter Plate: Use sterile 96-well plates.
-
Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other appropriate liquid medium.
2. MIC Assay Procedure:
-
Serial Dilutions: Dispense 100 µL of sterile broth into all wells of the 96-well plate. Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a range of decreasing concentrations of the test compound.
-
Inoculation: Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well containing the test compound dilutions.
-
Controls:
-
Positive Control: A well containing only the growth medium and the microbial inoculum (no test compound) to ensure the viability of the microorganisms.
-
Negative Control: A well containing only the growth medium to check for sterility.
-
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.[6][11]
3. MBC Assay Procedure:
-
Subculturing: From the wells that show no visible growth in the MIC assay (i.e., at and above the MIC), take a small aliquot (e.g., 10-100 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at the optimal temperature for 24-48 hours.
-
Reading the MBC: The MBC is the lowest concentration of the test compound that results in a 99.9% reduction in the number of colonies compared to the initial inoculum count.
References
- 1. 4-ethyl guaiacol, 2785-89-9 [thegoodscentscompany.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Carvacrol and Thymol, a Synergistic Antimicrobial Activity Against Bacterial and Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Antivirulence Activities of Carvacrol against Pathogenic Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. protocols.io [protocols.io]
- 9. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
A Prospective Guide to the Enantioselective Separation of 4-Ethyl-2-methoxyphenol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide addresses the enantioselective separation of 4-Ethyl-2-methoxyphenol, a compound of interest in various research and development sectors. A comprehensive literature search revealed a notable absence of published methods specifically detailing the chiral resolution of this compound. Consequently, this document serves as a prospective guide, offering a systematic approach to developing and optimizing a robust enantioselective separation method. The recommendations provided are based on established principles of chiral chromatography and successful strategies employed for structurally related phenolic and guaiacol derivatives. We will explore potential chiral stationary phases (CSPs), mobile phase considerations for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and a logical workflow for method development.
Introduction
This compound is a chiral compound with a stereocenter at the ethyl group's benzylic position. As with many chiral molecules in the pharmaceutical and flavor industries, the individual enantiomers may exhibit distinct biological activities, pharmacological effects, and sensory properties. Therefore, the ability to separate and quantify these enantiomers is crucial for research, quality control, and regulatory purposes.
Given the lack of existing data, this guide provides a foundational strategy for researchers to efficiently screen for and develop a suitable chiral separation method.
Recommended Chromatographic Approaches
Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.[1] SFC is often considered a "greener" and faster alternative to normal-phase HPLC, utilizing supercritical CO2 as the primary mobile phase component, which reduces organic solvent consumption.[2]
Table 1: Comparison of Potential Chromatographic Techniques
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Separation based on differential partitioning using a supercritical fluid (typically CO2) with an organic co-solvent as the mobile phase. |
| Typical Modes | Normal Phase, Reversed Phase, Polar Organic.[3] | Primarily Normal Phase conditions. |
| Advantages | Widely available instrumentation, versatile modes of separation. | Faster separations, lower solvent consumption, reduced backpressure, ideal for preparative scale.[1] |
| Considerations | Can be solvent-intensive, especially in normal phase. | Requires specialized SFC instrumentation. |
Prospective Experimental Protocols
The following protocols are suggested starting points for developing a chiral separation method for this compound.
Chiral Stationary Phase (CSP) Screening
Due to the complex nature of chiral recognition, it is often difficult to predict which CSP will provide the best separation for a given analyte.[4] Therefore, a screening approach using a selection of columns with different chiral selectors is the most effective strategy. For a compound like this compound, polysaccharide-based CSPs are a logical starting point due to their broad applicability.[4]
Table 2: Suggested Chiral Stationary Phases for Initial Screening
| CSP Type | Chiral Selector | Potential Interactions | Recommended Screening Solvents (Normal Phase/SFC) |
| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) | Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions. | Hexane/Ethanol, Hexane/Isopropanol, CO2/Methanol, CO2/Ethanol |
| Pirkle-type | e.g., (S,S)-Whelk-O 1 | π-π interactions, hydrogen bonding, dipole-dipole interactions.[5] | Hexane/Isopropanol with acidic or basic additives if needed. |
| Macrocyclic Glycopeptide | Vancomycin or Teicoplanin based | Ionic interactions, hydrogen bonding, inclusion complexation.[6] | Polar Ionic Mode (e.g., Methanol with acid/base), Reversed Phase. |
Generic HPLC Screening Protocol
-
Column Selection: Begin with polysaccharide-based columns such as those with amylose or cellulose tris(3,5-dimethylphenylcarbamate) selectors.
-
Mobile Phase Preparation: Prepare a series of mobile phases consisting of a non-polar solvent (e.g., n-Hexane) and a polar modifier (e.g., Isopropanol or Ethanol) in various ratios (e.g., 90:10, 80:20, 70:30).
-
Sample Preparation: Dissolve a racemic standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 275 nm).
-
Injection Volume: 5-10 µL.
-
-
Execution: Inject the sample onto each column with each mobile phase composition.
-
Evaluation: Assess the chromatograms for any signs of peak splitting or separation. Calculate the resolution (Rs) and separation factor (α) for any promising conditions.
Generic SFC Screening Protocol
-
Column Selection: Utilize the same set of polysaccharide-based columns as in the HPLC screen.
-
Mobile Phase: The primary mobile phase is supercritical CO2. Use an organic co-solvent (modifier) such as Methanol or Ethanol.
-
Chromatographic Conditions:
-
Co-solvent Gradient: Start with a gradient from 5% to 40% co-solvent over 5-10 minutes.
-
Flow Rate: 2-3 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV-Vis Diode Array Detector.
-
-
Execution and Evaluation: Inject the sample and evaluate the resulting chromatograms for enantiomeric resolution. Promising gradient conditions can then be converted to isocratic methods for further optimization.
Visualization of the Method Development Workflow
The following diagram illustrates a logical workflow for the development of an enantioselective separation method.
Caption: A logical workflow for chiral method development.
Conclusion and Recommendations
While no pre-existing methods for the enantioselective separation of this compound have been identified, a systematic screening approach is highly likely to yield a successful separation. It is recommended to begin by screening a set of polysaccharide-based chiral stationary phases using both normal-phase HPLC and SFC. The initial screening should explore different alcohol modifiers at various concentrations. Once partial separation is achieved, further optimization of mobile phase composition, temperature, and flow rate can be performed to maximize resolution. This prospective guide provides a robust framework for researchers to efficiently develop a validated method for the chiral analysis of this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. chiraltech.com [chiraltech.com]
- 3. hplc.today [hplc.today]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of 4-Ethyl-2-methoxyphenol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 4-Ethyl-2-methoxyphenol, a compound commonly used in various research and development applications. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on potential hazards, necessary personal protective equipment (PPE), and immediate first-aid measures. Key safety considerations include wearing protective gloves, clothing, and eye protection to prevent skin and eye irritation.[1] All handling should be performed in a well-ventilated area to avoid inhalation of any vapors.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties relevant to handling and disposal.
| Property | Value |
| Molecular Formula | C9H12O2 |
| Molecular Weight | 152.19 g/mol |
| Melting Point | 15 °C / 59 °F |
| Boiling Point | 234 - 236 °C / 453.2 - 456.8 °F |
| Flash Point | 107 °C / 224.6 °F |
| Density | 1.063 g/cm³ at 25 °C |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2] Evaporation is also not an acceptable method of disposal.[2][3]
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material, such as glass or polyethylene, and have a secure screw-top cap.[3][4]
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste is added.[5]
-
Segregation: Do not mix this compound with other waste streams, particularly incompatible chemicals such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[1]
-
Collection: Carefully transfer waste this compound into the designated container using a funnel to prevent spills.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[2][3] Store the container in a designated satellite accumulation area that is at or near the point of generation.[3][5]
Experimental Protocol: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][5]
-
Provide Information: Be prepared to provide the EHS office or disposal company with the chemical name and quantity of the waste.
-
Follow Institutional Procedures: Adhere to all institutional guidelines for waste pickup scheduling and internal documentation.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.
References
Personal protective equipment for handling 4-Ethyl-2-methoxyphenol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential safety and logistical information for the proper use of 4-Ethyl-2-methoxyphenol (CAS No. 2785-89-9), also known as 4-Ethylguaiacol. Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] The signal word for this chemical is "Warning".[1][3][4]
Recommended Personal Protective Equipment (PPE):
To ensure safety, the following personal protective equipment should be worn when handling this compound:
| Protection Type | Specific Equipment | Reason |
| Eye and Face Protection | Tight-sealing safety goggles, Face shield | To protect against splashes and vapors that can cause serious eye irritation.[1] |
| Skin Protection | Appropriate protective gloves and clothing | To prevent skin contact which can cause irritation.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Use only in a well-ventilated area.[1][4] |
| Body Protection | Lab coat, Coveralls ("bunny suit") | To provide full-body protection from potential splashes or contamination.[5] |
| Foot Protection | Closed-toe shoes, Shoe covers | To protect feet from spills.[5][6] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for safety and procedural consistency.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Storage:
Emergency and First Aid Procedures
In case of exposure, immediate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1][2][3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2][3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][3][4]
-
Spill Cleanup: For spills, soak up the chemical with an inert absorbent material and place it in suitable, closed containers for disposal.[2][7]
Physicochemical Data Summary
| Property | Value |
| Molecular Formula | C9H12O2[8] |
| Molecular Weight | 152.19 g/mol |
| Appearance | Colorless to light yellow liquid[7][8] |
| Melting Point | 15 °C / 59 °F[2][3] |
| Boiling Point | 234 - 236 °C[2] |
| Flash Point | 107 °C / 224.6 °F[2][3][7] |
| Specific Gravity | 1.058 - 1.063 g/cm³[2][3] |
| Solubility | Slightly soluble in water; miscible in oils[4] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
